Fosamprenavir
Description
This compound (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. This compound is always used in combination with other HIV medicines.
Although this compound is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of this compound. Please refer to the FDA drug label for additional information regarding the use of this compound in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
This compound is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor.
This compound is a prodrug form of amprenavir. In the body this compound is metabolized to amprenavir, a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 4 investigational indications.
a prodrug of the protease inhibitor amprenavir
See also: Amprenavir (has active moiety).
Structure
3D Structure
Propriétés
IUPAC Name |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMOWEQCZNCC-OEMFJLHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N3O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048296, DTXSID20861514 | |
| Record name | Fosamprenavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosamprenavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L | |
| Record name | FOSAMPRENAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosamprenavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
226700-79-4, 1257693-05-2 | |
| Record name | Fosamprenavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226700-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosamprenavir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosamprenavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosamprenavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSAMPRENAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOSAMPRENAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosamprenavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosamprenavir (B192916), a cornerstone in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1), operates as a prodrug, undergoing rapid in vivo conversion to its active metabolite, amprenavir (B1666020).[1][2][3][4][5][6] This technical guide provides a comprehensive examination of the molecular interactions underpinning amprenavir's inhibitory effect on HIV-1 protease, a critical enzyme for viral maturation and infectivity. We will dissect the kinetic parameters of this inhibition, explore the structural basis of its binding, delineate the pathways of drug resistance, and detail the experimental methodologies employed to elucidate this mechanism.
The Prodrug Advantage: From this compound to Amprenavir
This compound itself possesses little to no intrinsic antiviral activity.[5] Its clinical efficacy lies in its design as a phosphate (B84403) ester prodrug of amprenavir.[1][2][4][6][7][8][9][10] Upon oral administration, this compound is rapidly and extensively hydrolyzed by cellular phosphatases, primarily alkaline phosphatases located in the gut epithelium, to yield amprenavir and inorganic phosphate.[1][3][6][7][8][11] This bioconversion enhances the aqueous solubility and oral bioavailability of amprenavir, allowing for a reduced pill burden compared to its parent drug.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound calcium? [synapse.patsnap.com]
- 4. What is this compound calcium used for? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. This compound: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fosamprenavir (B192916) is a phosphate (B84403) ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir (B1666020). Developed to offer an improved pharmacokinetic profile and a reduced pill burden compared to its parent drug, this compound plays a crucial role in the management of HIV-1 infection. This technical guide provides a comprehensive analysis of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics
This compound is rapidly and extensively converted to its active moiety, amprenavir, following oral administration. The pharmacokinetic profile of amprenavir is central to the therapeutic efficacy of this compound.
Absorption
Following oral administration, this compound is rapidly hydrolyzed to amprenavir and inorganic phosphate by cellular phosphatases in the gut epithelium during absorption.[1] This conversion is nearly complete, with minimal systemic exposure to the prodrug itself. Plasma concentrations of amprenavir are typically quantifiable within 15 minutes of dosing, reaching peak levels (Tmax) between 1.5 to 4 hours.[2]
The administration of this compound tablets is not significantly affected by food, allowing for dosing without regard to meals.[3] However, a high-fat meal can decrease the absorption of the oral suspension formulation.[4]
Distribution
Amprenavir exhibits a large volume of distribution and is highly bound to plasma proteins, approximately 90%, primarily to alpha-1-acid glycoprotein.[3][5] This high degree of protein binding is a critical consideration in potential drug-drug interactions.
Metabolism
The metabolism of amprenavir is primarily hepatic, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][5] Amprenavir itself is both an inhibitor and a potential inducer of CYP3A4, which has significant implications for co-administration with other drugs metabolized by this pathway.[3][5] The two major metabolites of amprenavir result from the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) moieties.[6]
Excretion
The primary route of elimination for amprenavir and its metabolites is through the feces, with minimal renal excretion of the unchanged drug (less than 1%).[3][5] Consequently, dosage adjustments for renal impairment are generally not required. The plasma elimination half-life of amprenavir is approximately 7.7 hours.[1]
Pharmacokinetic Parameters of Amprenavir After this compound Administration
The pharmacokinetic parameters of amprenavir can be significantly influenced by co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor that boosts the plasma concentrations of other protease inhibitors.
| Dosage Regimen | Patient Population | AUC (µg·h/mL) | Cmax (µg/mL) | Cmin (µg/mL) | Tmax (h) | T½ (h) | Reference |
| This compound 1400 mg twice daily | HIV-infected Adults | 22.8 | 4.64 | - | 2.5 | 7.7 | [1] |
| This compound 700 mg twice daily + Ritonavir 100 mg twice daily | HIV-infected Adults | 79.2 (median) | 6.08 (median) | - | 1.5-2.0 | - | [7] |
| This compound 1400 mg once daily + Ritonavir 200 mg once daily | HIV-infected Adults | - | 7.24 (median) | - | - | - | [7] |
| This compound 30 mg/kg twice daily | HIV-infected Children (2 to <6 years) | Higher than adults on 1400 mg BID | Higher than adults on 1400 mg BID | Higher than adults on 1400 mg BID | - | - | [8] |
| This compound/Ritonavir 23/3 mg/kg twice daily | HIV-infected Children (2 to <6 years) | ~50% higher than adults on 700/100 mg BID | ~50% higher than adults on 700/100 mg BID | ~50% higher than adults on 700/100 mg BID | - | - | [8] |
Table 1: Pharmacokinetic Parameters of Amprenavir Following this compound Administration in Various Dosing Regimens. AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life.
Metabolism of this compound and Amprenavir
The metabolic cascade begins with the dephosphorylation of this compound to amprenavir, followed by hepatic metabolism of amprenavir.
Figure 1: Metabolic pathway of this compound.
Experimental Protocols
Pharmacokinetic Studies in Healthy Volunteers and HIV-Infected Patients
Study Design: Pharmacokinetic parameters of this compound and its active metabolite, amprenavir, have been characterized in numerous clinical trials involving both healthy volunteers and HIV-1 infected patients. These studies are typically open-label, single- or multiple-dose, and often include crossover designs to compare different formulations or the effect of food.[2]
Subject Population: Inclusion criteria for these studies typically involve healthy, non-smoking adults with no clinically significant abnormalities in medical history, physical examination, or laboratory tests. For patient studies, HIV-1 infected individuals, both antiretroviral-naïve and experienced, are enrolled. Exclusion criteria often include pregnancy, breastfeeding, significant renal or hepatic impairment (unless it is a specific focus of the study), and the use of concomitant medications known to interact with CYP3A4.
Sample Collection: Blood samples for pharmacokinetic analysis are typically collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Methods
Sample Preparation: The determination of this compound and amprenavir in plasma samples generally involves a protein precipitation or liquid-liquid extraction step. A common method for amprenavir analysis involves liquid-liquid extraction with an organic solvent such as ethyl acetate.[9] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
Chromatographic and Detection Methods: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of this compound and amprenavir in biological matrices.
-
HPLC-UV: Reversed-phase HPLC with a C18 column is frequently used. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). UV detection is performed at a specific wavelength.
-
LC-MS/MS: This method offers higher sensitivity and selectivity. A C18 column is also commonly employed. The mobile phase is often a mixture of acetonitrile or methanol (B129727) with an aqueous solution containing a modifier like formic acid to enhance ionization. Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection of the parent and product ions of the analytes.[3][8][9]
Figure 2: General experimental workflow for a this compound pharmacokinetic study.
Drug-Drug Interactions
Given that amprenavir is a substrate, inhibitor, and inducer of CYP3A4, there is a high potential for drug-drug interactions.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase plasma concentrations of amprenavir, potentially leading to increased toxicity. The interaction with ritonavir is clinically utilized to "boost" amprenavir levels, allowing for lower or less frequent dosing of this compound.
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease amprenavir concentrations, potentially leading to a loss of virologic response and the development of resistance.
-
Drugs Metabolized by CYP3A4: As a CYP3A4 inhibitor, this compound can increase the plasma concentrations of co-administered drugs that are substrates for this enzyme. This can be particularly critical for drugs with a narrow therapeutic index.
Conclusion
This compound is a well-characterized antiretroviral agent with a predictable pharmacokinetic profile centered around its rapid and extensive conversion to amprenavir. A thorough understanding of its absorption, distribution, metabolism via CYP3A4, and excretion is paramount for its safe and effective use. The significant potential for drug-drug interactions necessitates careful consideration of concomitant medications. The data and methodologies presented in this guide provide a solid foundation for further research and clinical application of this compound in the management of HIV-1 infection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacokinetic and safety evaluation of high-dose combinations of this compound and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Sensitive liquid chromatographic assay for amprenavir, a human immunodeficiency virus protease inhibitor, in human plasma, cerebrospinal fluid and semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Laryngopharyngeal Upper Airway Tissue Treatment and Enzyme Reduction [ctv.veeva.com]
- 7. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. japsonline.com [japsonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916) (FPV) is a phosphate (B84403) ester prodrug of amprenavir (B1666020), a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1] As a critical component of highly active antiretroviral therapy (HAART), this compound offers pharmacological advantages over its active metabolite, amprenavir, including a lower pill burden, which can improve patient adherence to treatment regimens.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of this compound.
Molecular Structure and Physicochemical Properties
This compound is chemically designated as [(1S,2R)-3-[--INVALID-LINK--amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamic acid C-[(3S)-tetrahydro-3-furanyl] ester.[4] The addition of a phosphate group to the amprenavir molecule enhances its aqueous solubility and allows for rapid enzymatic conversion to the active drug, amprenavir, in vivo.[5]
Table 1: Physicochemical Properties of this compound and its Calcium Salt
| Property | This compound | This compound Calcium | Reference(s) |
| Molecular Formula | C25H36N3O9PS | C25H34CaN3O9PS | [4][6] |
| Molecular Weight | 585.61 g/mol | 623.7 g/mol | [4][6] |
| Appearance | White microcrystalline needles | White to cream-colored solid | [4][6] |
| Solubility in Water (25°C) | 0.31 mg/mL | Approximately 0.31 mg/mL | [4][6] |
| Melting Point | 282-284 °C | Not explicitly stated | [4] |
| CAS Registry Number | 226700-79-4 | 226700-81-8 | [4] |
Mechanism of Action
This compound itself has little to no antiviral activity.[6] Its therapeutic effect is dependent on its in vivo hydrolysis to amprenavir. This conversion is primarily carried out by cellular phosphatases in the gut epithelium during absorption.[1][7]
Amprenavir is a competitive, reversible inhibitor of HIV-1 protease, an enzyme essential for the viral life cycle.[8] HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[9] By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8][10]
Signaling Pathway: Prodrug Activation and HIV Protease Inhibition
The following diagram illustrates the conversion of this compound to amprenavir and its subsequent action on the HIV life cycle.
References
- 1. New Workflow Could Be Used to Track and Stop Drug-Resistant HIV | Milken Institute School of Public Health | The George Washington University [publichealth.gwu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Laryngopharyngeal Upper Airway Tissue Treatment and Enzyme Reduction [ctv.veeva.com]
- 4. Pharmacokinetics, Safety and Antiviral Activity of this compound/Ritonavir-containing Regimens in HIV-infected Children Aged 4 Weeks to 2 Years—48-week Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Calcium | C25H34CaN3O9PS | CID 131535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Amprenavir | Oncohema Key [oncohemakey.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ijbpas.com [ijbpas.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916), a phosphate (B84403) ester prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir (B1666020), represents a significant advancement in antiretroviral therapy.[1][2] Developed to overcome the pharmacokinetic limitations of its parent compound, namely a high pill burden and dietary restrictions, this compound offers a more patient-friendly dosing regimen while delivering the potent antiviral activity of amprenavir.[1] This technical guide provides an in-depth analysis of the biochemical conversion of this compound to amprenavir, a comparative overview of their pharmacokinetic profiles, detailed experimental protocols for their study, and a visualization of the underlying molecular mechanisms and experimental workflows.
Biochemical Conversion of this compound to Amprenavir
This compound is rapidly and extensively hydrolyzed to amprenavir and inorganic phosphate by cellular phosphatases, primarily alkaline phosphatase, located in the gut epithelium during absorption.[3][4] This enzymatic conversion is a critical step, as this compound itself possesses little to no antiviral activity. The addition of the phosphate group enhances the aqueous solubility of the drug, facilitating its formulation and absorption. Once converted, amprenavir becomes systemically available to exert its therapeutic effect.
References
- 1. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. hivclinic.ca [hivclinic.ca]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosamprenavir (B192916), a prodrug of the HIV-1 protease inhibitor amprenavir (B1666020), has been a cornerstone of antiretroviral therapy. However, emerging preclinical and early-stage clinical research has begun to illuminate its therapeutic potential beyond virology. This technical guide provides an in-depth analysis of initial studies exploring the non-HIV applications of this compound, with a primary focus on its role in laryngopharyngeal reflux (LPR) and its potential as a broad-spectrum protease inhibitor. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in these novel therapeutic areas.
Introduction
Drug repurposing represents a highly efficient strategy for identifying new therapeutic uses for approved drugs, significantly reducing development timelines and costs. This compound, with its well-established safety profile and mechanism of action as a protease inhibitor, presents a compelling candidate for such repurposing efforts. Initial investigations have centered on its ability to inhibit human proteases involved in inflammatory and infectious diseases outside of HIV. This guide synthesizes the foundational research in these emerging areas.
Laryngopharyngeal Reflux (LPR): A Novel Therapeutic Avenue
The most prominent non-HIV application of this compound currently under investigation is for the treatment of Laryngopharyngeal Reflux (LPR), a condition characterized by the backflow of gastric contents into the upper aerodigestive tract, causing symptoms like chronic cough, hoarseness, and throat clearing.[1][2][3] Unlike gastroesophageal reflux disease (GERD), LPR is often poorly responsive to proton pump inhibitors (PPIs) because the primary damaging agent is not acid alone, but the digestive enzyme pepsin.[1][2]
Mechanism of Action: Pepsin Inhibition
This compound is rapidly hydrolyzed in the gut to its active form, amprenavir.[4][5] Amprenavir has been shown to directly bind to and inhibit the enzymatic activity of human pepsin, the key mediator of laryngeal and pharyngeal tissue damage in LPR.[6][7] This inhibition is believed to be the primary mechanism through which this compound may exert its therapeutic effect in LPR.[2][8]
Quantitative Data: In Vitro Inhibition of Pepsin
The inhibitory activity of amprenavir against pepsin has been quantified in in-vitro assays. These studies are crucial for establishing the therapeutic potential and informing dosage considerations for LPR.
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| Amprenavir | Pepsin | Low micromolar | High-Throughput Screening | [6][7] |
| Ritonavir | Pepsin | Low micromolar | High-Throughput Screening | [6] |
| Saquinavir | Pepsin | Low micromolar | High-Throughput Screening | [6] |
| Darunavir | Pepsin | Low micromolar | High-Throughput Screening | [6] |
Signaling Pathways in Pepsin-Induced Laryngeal Damage
Pepsin-induced tissue injury is not merely a result of proteolytic degradation but also involves the activation of complex intracellular signaling pathways that drive inflammation and cellular damage. Understanding these pathways is critical for appreciating the therapeutic intervention of a pepsin inhibitor like amprenavir.
Pepsin, particularly at a weakly acidic or neutral pH found in the larynx, can be internalized by laryngeal epithelial cells and trigger a cascade of inflammatory and oncogenic signaling.[2][9] Key pathways implicated include:
-
NF-κB Signaling: Pepsin has been shown to activate the NF-κB pathway, a central regulator of inflammation, leading to the production of pro-inflammatory cytokines.[1][9]
-
EGFR and Downstream Pathways: Pepsin can promote the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream oncogenic pathways such as AKT/mTOR, STAT3, and NF-κB.[2][9]
-
IL-8 Signaling: Pepsin can induce the secretion of interleukin-8 (IL-8), a chemokine that can promote epithelial-mesenchymal transition (EMT), a process involved in tissue remodeling and cancer progression.[1][10]
-
ROS/NLRP3 Inflammasome: Pepsin has been shown to induce the production of reactive oxygen species (ROS), which can activate the NLRP3 inflammasome, leading to the release of the pro-inflammatory cytokine IL-1β.[11]
By inhibiting pepsin, this compound is hypothesized to prevent the initiation of these damaging signaling cascades.
Experimental Protocols
A fluorescence-based enzymatic assay is utilized for high-throughput screening of pepsin inhibitors.[12]
-
Materials: Recombinant human pepsin, a fluorogenic pepsin substrate (e.g., FITC-labeled synthetic substrate), assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5), and test compounds (including amprenavir).
-
Procedure:
-
Test compounds are dispensed into a 384-well plate.
-
Recombinant pepsin is added to each well and incubated to allow for compound-enzyme interaction.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence signal is monitored kinetically using a fluorescence plate reader.
-
Inhibition is determined by the decrease in fluorescence, and IC50 values are calculated.
-
This model is used to assess the efficacy of this compound in preventing pepsin-induced laryngeal damage.[6][7]
-
Animal Model: C57BL/6 mice are used.
-
Induction of LPR:
-
Mechanical laryngeal injury is induced once weekly for two weeks.
-
A solution of pepsin at pH 7 is instilled into the larynx three days a week for four weeks.
-
-
Treatment:
-
This compound is administered by oral gavage or aerosol five days a week for four weeks.
-
-
Assessment:
-
Larynges are collected for histopathologic analysis to evaluate for reactive epithelia, intraepithelial inflammatory cells, and apoptosis.
-
A Phase 2, randomized, double-blind, placebo-controlled clinical trial is currently underway to evaluate the efficacy of oral this compound for LPR.[3][13]
-
Participants: Adults with moderate to severe LPR who have failed proton pump inhibitor therapy.
-
Intervention: Oral this compound (1,400 mg twice daily) or placebo for 12 weeks.
-
Primary Outcome Measures: Change in Reflux Symptom Index (RSI) and Reflux Finding Score (RFS).
-
Inclusion Criteria: Age ≥ 18, clinical diagnosis of LPR, RSI > 13, RFS > 7, documented LPR by MII-pH testing.
-
Exclusion Criteria: History of gastric or esophageal surgery, suspected esophageal cancer, certain comorbidities, and contraindications to this compound.
Potential Antiviral Activity Against SARS-CoV-2
The emergence of the COVID-19 pandemic spurred extensive research into repurposing existing antiviral drugs. As a protease inhibitor, this compound (and its active metabolite amprenavir) was investigated for its potential to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
Amprenavir is hypothesized to bind to the active site of the SARS-CoV-2 main protease, thereby preventing the cleavage of viral polyproteins necessary for the assembly of new viral particles.
Quantitative Data: In Vitro Inhibition of SARS-CoV-2 Protease
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| Amprenavir | SARS-CoV 3CLpro | 1.09 | In Vitro Protease Assay | [3] |
Experimental Protocol: Cell-Based SARS-CoV-2 Protease Assay
A common method to assess the activity of protease inhibitors against SARS-CoV-2 in a cellular context involves a reporter-based assay.[14][15]
-
Assay Principle: A fusion protein is engineered to contain a protease cleavage site flanked by two reporter molecules (e.g., a fluorescent protein and a localization signal). In the absence of an inhibitor, the viral protease cleaves the fusion protein, leading to a change in the reporter signal (e.g., altered cellular localization of the fluorescent protein).
-
Procedure:
-
Human cells (e.g., HEK293T) are transfected with plasmids encoding the SARS-CoV-2 main protease and the reporter construct.
-
The transfected cells are treated with various concentrations of the test compound (e.g., amprenavir).
-
After an incubation period, the reporter signal is quantified using methods such as fluorescence microscopy or flow cytometry.
-
A dose-response curve is generated to determine the EC50 of the compound.
-
References
- 1. Effects of acids, pepsin, bile acids, and trypsin on laryngopharyngeal reflux diseases: physiopathology and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepsin Promotes Activation of Epidermal Growth Factor Receptor and Downstream Oncogenic Pathways, at Slightly Acidic and Neutral pH, in Exposed Hypopharyngeal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral and inhaled this compound reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and Inhaled this compound Reverses Pepsin-Induced Damage in a Laryngopharyngeal Reflux Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Pepsin Promotes Activation of Epidermal Growth Factor Receptor and Downstream Oncogenic Pathways, at Slightly Acidic and Neutral pH, in Exposed Hypopharyngeal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pepsin promotes IL-8 signaling-induced epithelial-mesenchymal transition in laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pepsin-mediated inflammation in laryngopharyngeal reflux via the ROS/NLRP3/IL-1β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosamprenavir (B192916) is a phosphate (B84403) ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor, amprenavir (B1666020). This strategic chemical modification enhances the aqueous solubility and oral bioavailability of the active compound. The therapeutic efficacy of this compound is entirely dependent on its rapid and extensive enzymatic conversion to amprenavir. This technical guide provides an in-depth overview of the enzymatic hydrolysis of this compound, detailing the responsible enzymes, the site of conversion, relevant pharmacokinetic data, and the experimental methodologies used to characterize this critical biotransformation.
The Conversion Pathway: From Prodrug to Active Inhibitor
This compound is designed to be pharmacologically inert until it undergoes in vivo hydrolysis.[1] The conversion is a single-step enzymatic reaction catalyzed by cellular phosphatases, primarily intestinal alkaline phosphatase, located in the gut epithelium.[2][3][4] This hydrolysis occurs rapidly during the absorption process, cleaving the phosphate ester bond to release the active drug, amprenavir, and inorganic phosphate.[1][5] The near-complete conversion of this compound prior to reaching systemic circulation ensures that the pharmacological activity is attributed to amprenavir.[3][6]
Pharmacokinetic Profile of Amprenavir Following this compound Administration
The rapid and efficient conversion of this compound to amprenavir is reflected in the pharmacokinetic profile of amprenavir in plasma. Following oral administration of this compound, amprenavir concentrations are quantifiable in the plasma within 15 minutes, with peak plasma concentrations (Cmax) typically reached between 1.5 to 2 hours.[3][5] The subsequent metabolism of amprenavir occurs primarily in the liver, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma exposure of amprenavir.[3][5][7]
Table 1: Pharmacokinetic Parameters of Amprenavir After Oral Administration of this compound in Adults
| Dosing Regimen | Cmax (ng/mL)[8] | AUC (µg·h/mL) | Tmax (h)[3][5] | Half-life (h)[2][5] |
| This compound 1400 mg twice daily | 4060 - 5720 | - | 1.5 - 4.0 | 7.7 |
| This compound 1400 mg once daily + Ritonavir 200 mg once daily | 6320 - 8280 | - | 1.5 - 4.0 | 7.7 |
| This compound 700 mg twice daily + Ritonavir 100 mg twice daily | 5380 - 6860 | - | 1.5 - 4.0 | 7.7 |
| This compound 1400 mg alone | 4193 | 20.2[9] | 1.5 - 4.0 | 7.7 |
| This compound 1400 mg + Atazanavir 400 mg | 6621 | 39.8[9] | 1.5 - 4.0 | 7.7 |
Data presented as ranges or geometric means where applicable. AUC values are for a 24-hour interval unless otherwise specified.
Experimental Protocols
In Vitro Conversion of this compound using Caco-2 Cell Monolayers
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics, is a widely used in vitro model to study intestinal drug absorption and metabolism.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: A non-phosphate-based buffer (e.g., MES-buffered saline) is used to avoid competitive inhibition of alkaline phosphatase.[3]
-
Experiment Initiation: The culture medium is replaced with the transport buffer. This compound is added to the apical (donor) compartment.
-
Sampling: At predetermined time points, samples are collected from both the apical and basolateral (receiver) compartments.
-
Analysis: The concentrations of this compound and amprenavir in the collected samples are quantified using a validated HPLC or LC-MS/MS method.
-
Data Interpretation: The rate of disappearance of this compound from the apical side and the appearance of amprenavir in both compartments are used to determine the conversion rate and permeability.
Quantification of this compound and Amprenavir by HPLC
Methodology:
-
Sample Preparation: Plasma or cell culture samples are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances. An internal standard is added prior to extraction.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient mobile phase, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to separate this compound and amprenavir.
-
Detection: The separated compounds are detected using a UV detector at a specified wavelength (e.g., 264 nm).
-
Quantification: The peak areas of this compound and amprenavir are compared to a standard curve generated from samples with known concentrations of the analytes and the internal standard.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), can be determined for the hydrolysis of this compound by intestinal alkaline phosphatase.
Methodology:
-
Enzyme Source: A preparation of intestinal alkaline phosphatase (e.g., from calf intestine or Caco-2 cell lysates) is used.
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme is prepared.
-
Substrate Concentrations: A range of this compound concentrations bracketing the expected Km value are prepared in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to the substrate solutions and incubating at a constant temperature (e.g., 37°C).
-
Reaction Quenching and Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a strong acid or organic solvent). The amount of amprenavir produced is quantified by HPLC.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be used for a linear representation of the data.
Conclusion
The enzymatic conversion of this compound to amprenavir is a highly efficient process that is fundamental to the drug's therapeutic action. This conversion, mediated by intestinal alkaline phosphatases, ensures the rapid delivery of the active HIV-1 protease inhibitor, amprenavir, to the systemic circulation. Understanding the kinetics and the experimental models used to study this biotransformation is crucial for the development and evaluation of prodrug strategies in pharmaceutical research. The methodologies outlined in this guide provide a framework for the comprehensive characterization of the enzymatic conversion of this compound and other phosphate ester prodrugs.
References
- 1. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro behavior of a phosphate ester prodrug of amprenavir in human intestinal fluids and in the Caco-2 system: illustration of intraluminal supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling and simulation of amprenavir following this compound/ritonavir administration for dose optimization in HIV infected pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 9. promega.com [promega.com]
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the fundamental interactions between fosamprenavir (B192916), its active metabolite amprenavir (B1666020), and the HIV-1 protease. It includes detailed data on binding kinetics, inhibition, resistance, and the experimental protocols used to elucidate these interactions.
Introduction
This compound is an antiretroviral prodrug used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a phosphate (B84403) ester of amprenavir, it is rapidly converted to its active form, amprenavir, in the gut epithelium.[2] Amprenavir is a potent, competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[3][4] This guide delves into the core molecular interactions of amprenavir with HIV-1 protease, providing quantitative data, experimental methodologies, and visual representations of the key processes involved.
Metabolism of this compound
This compound's efficacy is entirely dependent on its conversion to amprenavir. This metabolic process is a key aspect of its pharmacology.
-
Hydrolysis: Upon oral administration, this compound is rapidly and almost completely hydrolyzed by cellular phosphatases in the intestinal epithelium. This reaction cleaves the phosphate group, yielding amprenavir and inorganic phosphate.[2]
-
Systemic Circulation: Amprenavir is then absorbed into the bloodstream. Its plasma elimination half-life is approximately 7.7 hours.
-
Hepatic Metabolism: Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.
Mechanism of Action of Amprenavir
Amprenavir's antiviral activity stems from its direct inhibition of the HIV-1 protease.
-
Target: The HIV-1 protease is an aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors. This cleavage is an essential step in the maturation of the virus, producing the structural proteins and enzymes necessary for creating new, infectious virions.
-
Inhibition: Amprenavir is a competitive inhibitor that binds to the active site of the HIV-1 protease.[3] By occupying the active site, amprenavir prevents the protease from binding to and cleaving the viral polyproteins.
-
Outcome: The inhibition of polyprotein processing results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.
Quantitative Data Summary
The interaction of amprenavir with HIV-1 protease has been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Inhibition and Binding Affinity of Amprenavir against Wild-Type HIV-1 Protease
| Parameter | Value | Reference(s) |
| Ki (Inhibition Constant) | 0.6 nM | [4] |
| IC50 (50% Inhibitory Concentration) | 12 nM - 80 nM | [5] |
| EC50 (50% Effective Concentration) | 17 nM - 47 nM | [6] |
| Kd (Dissociation Constant) | 3.9 x 10-10 M | [6] |
Table 2: Impact of Resistance-Associated Mutations on Amprenavir Activity
| Mutation(s) | Fold Change in Ki or IC50 | Reference(s) |
| V32I | 10-fold increase | [7] |
| I50V | 30-fold increase | [7] |
| I84V | 6-fold increase | [7] |
| M46I, I47V, I50V | 270-fold increase in Ki | [5] |
| M46I, G48V, I50V, I84L | Resensitization to amprenavir (40-fold decrease in IC50 compared to resistant strain) | [8] |
HIV-1 Protease Resistance to Amprenavir
The emergence of drug-resistant strains of HIV-1 is a significant challenge in antiretroviral therapy. For amprenavir, resistance is primarily associated with specific mutations in the protease gene.
-
Primary Mutations: The I50V mutation is considered a signature mutation for amprenavir resistance.[5] Other key mutations include V32I, M46I/L, I47V, I54L/M, and I84V.
-
Structural Basis of Resistance: These mutations can alter the conformation of the protease's active site, reducing the binding affinity of amprenavir. For instance, the I50V mutation reduces the area of contact with amprenavir.[8]
-
Cross-Resistance: The resistance profile of amprenavir shows some distinction from other protease inhibitors. However, certain mutations, such as I84V, can confer cross-resistance to other protease inhibitors.
Experimental Protocols
The data presented in this guide are derived from various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM citrate, pH 4.5, 1 mM DTT, 1 mM EDTA)
-
Amprenavir (or other test inhibitors)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the HIV-1 protease to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of amprenavir in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted HIV-1 protease.
-
Add 25 µL of the amprenavir dilutions (or buffer for control wells) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours (e.g., every 60 seconds) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki, the assay is performed with varying concentrations of both substrate and inhibitor, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.[8]
-
In Vitro Selection of Resistant Viruses
This protocol is used to generate and identify mutations that confer resistance to an antiviral agent.
Materials:
-
HIV-1 laboratory strain (e.g., HXB2)
-
Susceptible T-cell line (e.g., MT-4 cells)
-
Cell culture medium
-
Amprenavir
-
p24 antigen ELISA kit
-
DNA sequencing reagents and equipment
Protocol:
-
Initial Infection:
-
Infect MT-4 cells with the HIV-1 strain at a low multiplicity of infection (e.g., 0.01).
-
Culture the cells in the presence of a sub-inhibitory concentration of amprenavir (e.g., the IC50).
-
-
Virus Passage:
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
-
When viral replication is robust, harvest the cell-free supernatant containing the virus.
-
Use this supernatant to infect fresh MT-4 cells, and gradually increase the concentration of amprenavir in the culture medium.
-
Continue this passaging for several weeks or months.
-
-
Isolation and Characterization of Resistant Virus:
-
Once the virus can replicate efficiently at high concentrations of amprenavir, isolate the viral RNA from the supernatant.
-
Perform reverse transcription and PCR to amplify the protease gene.
-
Sequence the amplified protease gene to identify mutations that have arisen during the selection process.
-
-
Phenotypic Analysis:
-
Determine the IC50 of amprenavir against the selected resistant virus and compare it to the IC50 against the wild-type virus to quantify the level of resistance.[8]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant HIV-1 Protease (ligand)
-
Amprenavir (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the HIV-1 protease in the immobilization buffer over the activated surface to allow for covalent coupling.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of amprenavir in the running buffer.
-
Inject the amprenavir solutions over the sensor surface with the immobilized protease at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the surface to allow for the dissociation of the bound amprenavir. This is the dissociation phase .
-
Between each amprenavir concentration, regenerate the sensor surface with a mild regeneration solution (if necessary) to remove all bound analyte.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, generating a sensorgram.
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Conclusion
This compound, through its active metabolite amprenavir, is a potent inhibitor of HIV-1 protease. Its mechanism of action is well-understood, involving competitive inhibition of the enzyme's active site. However, the emergence of resistance through specific mutations in the protease gene remains a critical area of study. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers working on the development of new protease inhibitors and strategies to overcome drug resistance. The continued application of these and more advanced techniques will be essential in the ongoing effort to combat HIV/AIDS.
References
- 1. Amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amprenavir complexes with HIV-1 protease and its drug-resistant mutants altering hydrophobic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosamprenavir (B192916), a phosphate (B84403) ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir (B1666020), represents a significant advancement in antiretroviral therapy. Its development was driven by the need to overcome the pharmaceutical and clinical limitations of its parent compound, primarily the high pill burden and formulation challenges associated with amprenavir's poor aqueous solubility. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mechanism of action, pharmacokinetic profile, and clinical efficacy. Key experimental protocols and quantitative data from pivotal studies are presented to offer a complete scientific narrative for researchers and drug development professionals.
Introduction: The Rationale for a Prodrug Approach
The approval of amprenavir in 1999 marked a step forward in the management of HIV-1 infection. However, its low aqueous solubility and high fat content in formulations presented significant challenges.[1] The large number of capsules required daily for effective treatment led to a high pill burden, which could negatively impact patient adherence.[2] These challenges prompted the development of a more soluble prodrug that could be readily converted to amprenavir in vivo, thereby improving its pharmacokinetic profile and reducing the pill burden. This compound was designed as a phosphate ester of amprenavir, a modification that significantly enhances its aqueous solubility and allows for a more convenient dosing regimen.[3]
Chemical Synthesis and Development
The synthesis of this compound calcium involves a multi-step process, with a key step being the reaction of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide with a suitable acylating agent, followed by phosphorylation and subsequent reduction of the nitro group and salt formation.
Experimental Protocol: Synthesis of this compound Calcium
A representative synthesis of this compound calcium is detailed below, based on information from patent literature.[4][5]
Step 1: Carbamate (B1207046) Formation A mixture of 100 g (0.23 mol) of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (III), 65 g (0.28 mol) of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (IIa), and 24 g (0.23 mol) of triethylamine (B128534) in 800 ml of dichloromethane (B109758) is stirred at ambient temperature for 4 hours. The reaction mixture is then extracted with a 10% sodium bicarbonate solution. The organic layer is separated, washed with water, and concentrated to yield (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzene sulphonamido) propyl] carbamate (IV).[5]
Step 2: Phosphorylation A mixture of 100 g (0.186 mol) of the carbamate (IV) from Step 1 and 200 ml of pyridine (B92270) is cooled to 0-10°C. To this mixture, 70.0 g (0.456 mol) of phosphorus oxychloride (POCl3) is added, and the reaction is stirred at ambient temperature for 4 hours. Following this, 400 ml of methyl isobutyl ketone is added, and the mixture is cooled. A 1:1 mixture of concentrated HCl and water is then added, and the mixture is heated to 50°C for 1 hour before being cooled to 25-30°C. The organic layer is separated, washed with water, and partially concentrated. 500 ml of water and 31.5 g of sodium bicarbonate are added and stirred.[5]
Step 3: Reduction and Salt Formation The organic layer from the previous step is separated, and 100 ml of ethyl acetate (B1210297), 400 ml of methanol, and 5.0 g of Palladium on carbon (Pd/C) are added. The reaction mass is stirred under hydrogen pressure for 4 hours at 30°C. The mixture is then filtered, and the catalyst is washed with methanol. The filtrate is heated to 50°C, and a solution of 33.0 g (0.186 mol) of calcium acetate monohydrate in 100 ml of water is added and stirred for 30 minutes. The mixture is cooled to 30°C and stirred. The resulting solid is filtered, washed with a 1:1 mixture of methanol-water, and dried to obtain crude this compound calcium.[3]
Step 4: Purification 65 g (0.104 mol) of crude this compound calcium and 1170 ml of denatured ethanol (B145695) are heated to 70-72°C and treated with charcoal. The hot solution is filtered, and the filtrate is cooled to crystallize the pure this compound calcium.[3]
Mechanism of Action
This compound itself has little to no antiviral activity.[3] It is a prodrug that is rapidly and almost completely hydrolyzed to its active form, amprenavir, by cellular phosphatases in the gut epithelium during absorption.[6] Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.
HIV-1 protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the assembly of infectious virions. Amprenavir binds to the active site of the HIV-1 protease, preventing it from processing these polyprotein precursors. This results in the formation of immature, non-infectious viral particles.[6]
References
- 1. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US8877947B2 - Process for preparation of substantially pure this compound calcium and its intermediates - Google Patents [patents.google.com]
- 5. WO2012032389A2 - Process for preparation of substantially pure this compound calcium and its intermediates - Google Patents [patents.google.com]
- 6. Pharmacokinetics of this compound plus ritonavir in human immunodeficiency virus type 1-infected adult subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916), a prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir (B1666020), is a critical component of highly active antiretroviral therapy (HAART). While its on-target mechanism of inhibiting HIV protease is well-established, a growing body of evidence suggests that this compound and its active metabolite, amprenavir, may exert various off-target effects. These unintended interactions with host cellular machinery can contribute to both adverse drug reactions and potentially novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects, focusing on quantitative data, detailed experimental protocols, and the visualization of implicated signaling pathways.
This document summarizes preliminary findings and is intended to serve as a resource for researchers investigating the broader pharmacological profile of this compound. It is important to note that while specific off-target interactions have been identified, comprehensive, unbiased screening of this compound or amprenavir against a full kinome or proteome-wide panel is not yet publicly available. The information presented herein is based on targeted studies and clinical observations.
Off-Target Effects on Cellular Kinase Signaling
Preliminary research has identified the mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular Signal-Regulated Kinase 2 (ERK2), as a potential off-target of amprenavir.
Quantitative Data: Amprenavir Inhibition of ERK2
A study repositioning existing drugs identified amprenavir as a potential inhibitor of ERK2. While a comprehensive kinase panel screening with specific IC50 values is not available, this initial finding suggests a direct interaction that warrants further investigation.[1]
Table 1: Putative Off-Target Kinase Interaction for Amprenavir
| Target Kinase | Drug | Reported Effect | Quantitative Data | Reference |
| ERK2 | Amprenavir | Inhibition of kinase activity | Specific IC50 not reported in initial screening | [1] |
Experimental Protocol: In Vitro ERK2 Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of amprenavir against ERK2, adapted from standard kinase assay methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of amprenavir for ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Adenosine triphosphate (ATP)
-
Amprenavir
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of amprenavir in DMSO. The final concentration in the assay will typically range from nanomolar to micromolar.
-
Kinase Reaction Setup:
-
Add diluted amprenavir or DMSO (vehicle control) to the wells of the assay plate.
-
Add the ERK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of inhibition against the logarithm of the amprenavir concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
Off-Target Effects on Endosomal Trafficking
Several studies have suggested that HIV protease inhibitors as a class can interfere with endosomal trafficking, a critical cellular process for the sorting and transport of molecules. This effect is potentially mediated through the inhibition of the lipid kinase PIKfyve.
Quantitative Data: PIKfyve Inhibition
While direct quantitative data for this compound or amprenavir inhibition of PIKfyve is not yet available, other small-molecule inhibitors of PIKfyve have been shown to potently inhibit viral entry and disrupt endosomal trafficking with IC50 values in the nanomolar range. This provides a rationale for investigating this compound's activity against this target.
Table 2: Reference Inhibitor Data for PIKfyve
| Target Kinase | Inhibitor | Reported Effect | IC50 | Reference |
| PIKfyve | Apilimod | Inhibition of viral entry | ~10-50 nM |
Experimental Protocol: In Vitro PIKfyve Kinase Assay
This protocol provides a framework for assessing the inhibitory potential of this compound against PIKfyve.
Objective: To determine the IC50 of this compound for PIKfyve kinase activity.
Materials:
-
Recombinant human PIKfyve enzyme
-
Phosphatidylinositol 3-phosphate (PI(3)P) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)
-
This compound
-
Kinase reaction buffer
-
Lipid extraction reagents (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence assay)
-
Scintillation counter or plate reader
Procedure (Radiometric):
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
Incubate PIKfyve enzyme with this compound or DMSO control in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of PI(3)P and [γ-³²P]ATP.
-
-
Incubation: Allow the reaction to proceed at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an acidic solution.
-
Extract the lipids using a chloroform/methanol extraction method.
-
-
Quantification: Separate the radiolabeled product, phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P₂), by thin-layer chromatography (TLC) and quantify using a phosphorimager or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50.
Procedure (Luminescence): This would follow a similar principle to the ERK2 assay described in section 1.2, using PI(3)P as the substrate.
Signaling Pathway Visualization
Off-Target Effects on Lipid Metabolism and Cardiovascular Biomarkers
Clinical studies have consistently reported alterations in lipid profiles and cardiovascular biomarkers in patients receiving this compound-containing antiretroviral regimens. These findings strongly suggest off-target effects on host metabolic pathways.
Quantitative Data: Clinical Observations
The following tables summarize quantitative data from clinical studies investigating the impact of this compound on lipid levels and cardiovascular biomarkers.
Table 3: Changes in Lipid Profile with this compound-Based Therapy
| Lipid Parameter | Baseline (mg/dL) | 6 Months Post-Switch to FPV/r (mg/dL) | Change from Baseline | Study Population | Reference |
| Total Cholesterol | 179 | 204 | +25 | 23 HIV+ patients | [2] |
| Triglycerides | 262 (baseline) | 290 (Week 6) | +28 | 36 HIV+ patients | [3] |
| Triglycerides | 290 (Week 6) | 218 (Week 24, with Lovaza) | -72 | 36 HIV+ patients | [3] |
| Total Cholesterol | 204 | 186 (in ATV/r group for comparison) | -18 | 84 HIV+ patients | [2] |
Table 4: Changes in Cardiovascular Biomarkers with this compound/Ritonavir Therapy (96 Weeks)
| Biomarker | Baseline | Week 96 | Change | Statistical Significance | Reference |
| Interleukin-6 (IL-6) | Lower than baseline | Lower than baseline | Decrease | Not specified as significant | [4] |
| sVCAM-1 | Lower than baseline | Lower than baseline | Decrease | Significant | [4] |
| D-dimer | Lower than baseline | Lower than baseline | Decrease | Significant | [4] |
| Fibrinogen | Lower than baseline | Lower than baseline | Decrease | Not significant | [4] |
| Plasminogen | Lower than baseline | Lower than baseline | Decrease | Not significant | [4] |
| hs-CRP | Varied over time | Varied over time | No consistent trend | Not significant at 96 weeks | [4] |
Experimental Protocol: Analysis of Lipid Profile and Cardiovascular Biomarkers
This protocol outlines the general methodology for collecting and analyzing patient samples to assess the impact of this compound on these parameters.
Objective: To quantify changes in lipid profiles and cardiovascular biomarkers in patients undergoing this compound-based therapy.
Study Design: A longitudinal cohort study is appropriate, with measurements taken at baseline and at regular intervals following the initiation of treatment.
Patient Population: HIV-infected individuals, both treatment-naïve and those switching to a this compound-containing regimen.
Sample Collection and Processing:
-
Collect fasting blood samples from patients at specified time points (e.g., baseline, week 4, 12, 24, 48, 96).
-
Process blood to obtain plasma or serum, and store samples at -80°C until analysis.
Analytical Procedures:
-
Lipid Profile:
-
Total cholesterol, triglycerides, high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
-
Cardiovascular Biomarkers:
-
hs-CRP: Measured by a high-sensitivity immunoturbidimetric assay.
-
IL-6: Quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA).
-
sVCAM-1, D-dimer, Fibrinogen, Plasminogen: Measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Compare mean or median biomarker levels at each follow-up time point to baseline values using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Log-transform data if not normally distributed.
-
Multivariate analysis can be performed to adjust for potential confounding factors.
Logical Relationship Visualization
Summary and Future Directions
The available evidence indicates that this compound's pharmacological activity extends beyond its primary target of HIV protease. The preliminary findings of off-target interactions with ERK2, the potential for PIKfyve inhibition, and the clinically observed alterations in lipid metabolism and cardiovascular biomarkers highlight the need for further in-depth investigation.
Future research should prioritize:
-
Comprehensive Off-Target Screening: Performing unbiased, proteome-wide and kinome-wide screening of amprenavir to create a complete off-target interaction profile.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces dyslipidemia and modulates cardiovascular biomarkers.
-
Structure-Activity Relationship Studies: Investigating the structural basis of amprenavir's interaction with identified off-targets to inform the design of more selective HIV protease inhibitors with improved safety profiles.
This technical guide provides a foundational resource for researchers embarking on these important investigations. A thorough understanding of this compound's off-target effects is crucial for optimizing its clinical use, managing its adverse effects, and potentially uncovering new therapeutic opportunities.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fosamprenavir (B192916), a phosphonooxy prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir (B1666020), represents a significant advancement in antiretroviral therapy.[1] Its development was driven by the need to improve upon the biopharmaceutical properties of amprenavir, namely its low aqueous solubility and high pill burden.[2] This technical guide provides a comprehensive exploration of the bioavailability of different this compound formulations, offering valuable insights for researchers, scientists, and professionals involved in the drug development process. By examining key pharmacokinetic parameters, experimental methodologies, and the metabolic fate of this compound, this document aims to serve as a core resource for understanding and optimizing the delivery of this critical therapeutic agent.
This compound is rapidly and extensively hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium during absorption.[2] This conversion is a critical step in its mechanism of action, as this compound itself does not possess antiviral activity.[2] The resulting amprenavir is a potent inhibitor of HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[3]
This guide will delve into a comparative analysis of the primary formulations of this compound: the oral tablet and the oral suspension. We will present quantitative data on their bioavailability under various conditions, detail the experimental protocols used to derive this data, and visualize the key physiological and experimental processes involved.
Data Presentation: Comparative Bioavailability of this compound Formulations
The bioavailability of this compound is primarily assessed by measuring the plasma concentrations of its active metabolite, amprenavir. The following tables summarize the key pharmacokinetic parameters of amprenavir following the administration of different this compound formulations.
| Formulation | Dosing Condition | Cmax (μg/mL) | AUC (μg·hr/mL) | Tmax (hours) | Reference |
| This compound Tablet (700 mg) | Fasted | Similar to suspension | Similar to suspension | 1.5 - 4 | [4] |
| This compound Oral Suspension (50 mg/mL) | Fasted | 14.5% higher than tablet | Similar to tablet | 1.5 - 4 | [4] |
| This compound Tablet (1400 mg) | With High-Fat Meal | No significant change | No significant change | Delayed by ~0.5 hours | [5] |
| This compound Oral Suspension | With High-Fat Meal | Decreased by ~46% | Decreased by ~28% | Delayed | [5] |
Table 1: Pharmacokinetic Parameters of Amprenavir Following Single-Dose Administration of this compound Formulations. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.
| Regimen | Cmax (μg/mL) | AUC(0-τ) (μg·hr/mL) | Cτ (μg/mL) | Reference |
| This compound 700 mg BID + Ritonavir 100 mg BID | 5.36 | 60.2 | 1.34 | [6] |
| This compound 1400 mg BID | 4.19 | 52.0 | 1.31 | [6] |
| This compound 1400 mg QD + Ritonavir 200 mg QD | 6.65 | 79.8 | 2.03 | [6] |
Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir for Different this compound Regimens in Adults. BID: Twice daily; QD: Once daily; Cτ: Trough plasma concentration.
Experimental Protocols
In Vivo Bioavailability Study Protocol
A standard in vivo bioavailability study for a this compound formulation typically involves a randomized, crossover design in healthy adult volunteers.
1. Study Population: A cohort of healthy, non-smoking adult male and female subjects, typically between 18 and 55 years of age, are recruited. A comprehensive medical screening is conducted to ensure the absence of any underlying conditions that could interfere with the study's outcomes.
2. Study Design: A single-dose, two-period, two-sequence crossover design is commonly employed. Subjects are randomly assigned to receive either the test formulation or a reference formulation in the first period. Following a washout period of sufficient duration to ensure complete elimination of the drug (typically 7-14 days), subjects receive the alternate formulation in the second period.
3. Dosing and Administration: A single oral dose of the this compound formulation is administered to subjects after an overnight fast. For studies investigating food effects, the dose is administered after a standardized high-fat meal.
4. Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). The blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.
5. Bioanalytical Method - HPLC: The concentration of amprenavir in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[7][8]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.
-
Chromatographic Conditions: A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) delivered in an isocratic or gradient elution mode.
-
Detection: UV detection is often set at a wavelength of approximately 265 nm. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed.
-
Quantification: The concentration of amprenavir is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of amprenavir.
6. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental methods. Statistical analysis is then performed to compare the bioavailability of the different formulations.
In Vitro Dissolution Testing Protocol
In vitro dissolution testing is a critical quality control tool and can provide insights into the in vivo performance of a formulation.
1. Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used for the dissolution testing of this compound tablets.
2. Dissolution Medium: The choice of dissolution medium is crucial and should be physiologically relevant. A common medium is 900 mL of 0.1 N hydrochloric acid (HCl) to simulate gastric fluid, maintained at 37 ± 0.5°C.
3. Procedure:
- The dissolution vessel is filled with the specified volume of dissolution medium, which is then allowed to equilibrate to the target temperature.
- A single this compound tablet is placed in each vessel.
- The paddle is rotated at a specified speed, typically 50 rpm.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel.
- The withdrawn samples are filtered to remove any undissolved particles.
4. Quantification: The amount of this compound dissolved in each sample is quantified using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 264 nm or HPLC.
5. Data Analysis: The cumulative percentage of the labeled amount of this compound dissolved is plotted against time to generate a dissolution profile.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: In vivo bioavailability study workflow.
Conclusion
The development of this compound as a prodrug of amprenavir has successfully addressed key biopharmaceutical challenges, leading to improved patient compliance through a reduced pill burden. This technical guide has provided a detailed overview of the bioavailability of different this compound formulations, highlighting the differences between the tablet and oral suspension, particularly in the context of food effects. The experimental protocols outlined for in vivo bioavailability and in vitro dissolution studies offer a foundational understanding for researchers in this field. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of the factors influencing the bioavailability of this compound is paramount for the continued optimization of antiretroviral therapies and the development of future drug delivery systems.
References
- 1. journals.asm.org [journals.asm.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. hivclinic.ca [hivclinic.ca]
- 6. drugs.com [drugs.com]
- 7. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive liquid chromatographic assay for amprenavir, a human immunodeficiency virus protease inhibitor, in human plasma, cerebrospinal fluid and semen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916) is a prodrug of amprenavir (B1666020), a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1] In the body, this compound is rapidly hydrolyzed by cellular phosphatases to amprenavir as it is absorbed in the gut epithelium.[1] Amprenavir then targets the HIV-1 protease, an enzyme critical for the viral life cycle. HIV protease is responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[1][2][3] By binding to the active site of the protease, amprenavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][2] This mechanism of action makes this compound an effective component of highly active antiretroviral therapy (HAART).
These application notes provide detailed protocols for evaluating the in-vitro anti-HIV activity of this compound using common laboratory assays. The protocols cover the determination of the compound's cytotoxicity and its efficacy in inhibiting viral replication through the quantification of p24 antigen and reverse transcriptase activity.
Data Presentation
The following tables summarize the in-vitro activity of amprenavir, the active metabolite of this compound, against various HIV-1 strains and its cytotoxic profile in different cell lines.
Table 1: In-Vitro Anti-HIV-1 Activity of Amprenavir (IC50)
| HIV-1 Strain | Cell Line | IC50 (nM) | Reference |
| IIIB | Acutely Infected Cells | 80 | [4] |
| IIIB | Chronically Infected Cells | 410 | [4] |
| NL4-3 (Wild-Type) | MT-4 | ~17-47 | [5] |
| Clinical Isolates | Not Specified | 12 | [6] |
| HIV-2 | Not Specified | 340 | [6] |
Table 2: Cytotoxicity of Amprenavir (CC50)
| Cell Line | CC50 (µM) | Reference |
| MT-4 | > 50 | [7] |
| C8166 | 230 | [7] |
| CEM | Not Specified | [8] |
| MT-2 | Not Specified | [7] |
| PBMCs | Not Specified | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, which is essential for differentiating antiviral effects from general cytotoxicity. The 50% cytotoxic concentration (CC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
This compound calcium salt
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with target cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with cells only (untreated control) and medium only (background control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
HIV-1 p24 Antigen Inhibition Assay
This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct indicator of viral replication. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.
Materials:
-
Target cells (e.g., MT-4 cells)
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
This compound calcium salt
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the wells.
-
Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include virus-infected untreated wells (virus control) and uninfected wells (cell control).
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the p24 antigen concentration in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Reverse Transcriptase (RT) Activity Assay
This assay quantifies the activity of HIV-1 reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. A decrease in RT activity in the culture supernatant of infected cells treated with this compound indicates inhibition of viral replication.
Materials:
-
Target cells and HIV-1 stock as in the p24 assay.
-
This compound calcium salt.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Reverse Transcriptase Assay Kit (colorimetric or radioactive).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Follow steps 1-6 of the HIV-1 p24 Antigen Inhibition Assay to prepare the infected cell culture supernatants.
-
Measure the RT activity in the collected supernatants using a commercial RT assay kit.
-
The assay typically involves the reverse transcription of a template-primer complex using the RT present in the supernatant, followed by the quantification of the newly synthesized DNA.
-
Quantification can be achieved through colorimetric detection of incorporated labeled nucleotides or by measuring radioactivity.
-
Follow the specific instructions provided with the chosen RT assay kit for detailed steps.
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.
Visualizations
HIV-1 Gag-Pol Polyprotein Processing Pathway and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage of HIV-1 gag polyprotein synthesized in vitro: sequential cleavage by the viral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fosamprenavir (B192916) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-D4) for accurate and precise measurement. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 5 minutes. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a prodrug of amprenavir, an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] After oral administration, this compound is rapidly hydrolyzed to amprenavir, which is the active moiety that inhibits the HIV protease enzyme.[2] Monitoring the plasma concentrations of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Materials and Reagents
-
This compound (Purity ≥99.8%) and this compound-D4 (Internal Standard, IS, Purity ≥99.8%) were sourced from commercial suppliers.[1]
-
HPLC-grade methanol (B129727) (MeOH) and acetonitrile (B52724) (ACN) were purchased from a reputable chemical supplier.[1]
-
Analytical grade formic acid and ethyl acetate (B1210297) were also obtained from a commercial source.[1]
-
Human plasma was procured from an accredited biobank.
-
Milli-Q or equivalent purified water was used throughout the experiments.[1]
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a binary pump, degasser, column oven, and autosampler was used.[1] The HPLC system was coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic and Mass Spectrometric Conditions
The analytical parameters were optimized for the sensitive and selective detection of this compound and its internal standard.
Table 1: Liquid Chromatography Parameters [1][3]
| Parameter | Condition |
| Column | Zorbax C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 60:10:30 (v/v/v) Methanol: 0.1% Formic Acid in Water: Acetonitrile |
| Flow Rate | 0.70 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters [1][3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas (N2) | 20 psi |
| Nebulizer Gas (Gas 1, N2) | 50 psi |
| Heater Gas (Gas 2, N2) | 45 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters [1][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 586.19 | 57.0 | 200 |
| This compound-D4 (IS) | 590.2 | 61.0 | 200 |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-D4 in 90% methanol.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 4.0, 16.0, 80.0, 200.0, 400.0, 800.0, 1200.0, and 1600.0 ng/mL) and QC samples (e.g., Low QC, Mid QC, and High QC).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound-D4 internal standard working solution (1 µg/mL).[1]
-
Vortex briefly for 15 seconds.[1]
-
Add 500 µL of ethyl acetate.[1]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge at 4500 rpm for 25 minutes at 5°C.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[1]
-
Reconstitute the dried residue in 500 µL of the mobile phase.[1]
-
Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Results and Discussion
Method Validation
The developed method was validated according to regulatory guidelines. The validation parameters are summarized below.
Linearity: The calibration curve for this compound was linear over the concentration range of 4.0 to 1600.0 ng/mL in human plasma.[1][3] The correlation coefficient (r²) was consistently greater than 0.99.[1][3]
Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are presented in Table 4.
Table 4: Summary of Accuracy and Precision Data [1][2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 4.0 | ≤ 6.30 | ± 15 | ≤ 8.5 | ± 15 |
| LQC | ~12 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |
| MQC | ~800 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |
| HQC | ~1200 | ≤ 3.01 | -4.55 to 2.63 | ≤ 8.5 | -4.55 to 2.63 |
%RSD: Relative Standard Deviation; %RE: Relative Error
Recovery: The extraction recovery of this compound from human plasma was determined at three QC levels. The mean extraction recovery was found to be consistent and reproducible.
Table 5: Extraction Recovery of this compound [1][2]
| QC Level | Mean Extraction Recovery (%) |
| LQC | 89.65 - 97.35 |
| MQC | 95.61 - 98.61 |
| HQC | 92.45 - 102.65 |
Stability: this compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[1][2]
Table 6: Stability of this compound in Plasma [1][2]
| Stability Condition | Duration | Stability (% Deviation) |
| Bench-top | up to 20 hours | < 11.4 |
| Freeze-thaw Cycles | 3-6 cycles | < 12.1 |
| Autosampler | up to 48 hours | < 10.3 |
| Long-term (-70°C) | up to 60 days | < 8.7 |
Conclusion
This application note describes a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The method offers good sensitivity, linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of this compound. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
- 1. ijper.org [ijper.org]
- 2. ijbpas.com [ijbpas.com]
- 3. LC-ESI-MS/MS Method for the this compound Quantification Bioanalytical Method Development and Validation for the Quantification this compound in Human Plasma by LC-ESI-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fosamprenavir (B192916), a prodrug of the HIV-1 protease inhibitor (PI) amprenavir (B1666020), in the context of HIV drug resistance research. This document details common resistance mutations, quantitative data on their impact, and generalized protocols for genotypic and phenotypic resistance testing.
This compound is a critical tool in antiretroviral therapy (ART), and understanding the mechanisms by which HIV develops resistance to it is paramount for effective long-term treatment strategies and the development of next-generation PIs.[1][2]
Mechanisms of Action and Resistance
This compound is rapidly hydrolyzed to amprenavir in the gut epithelium.[3][4] Amprenavir then competitively inhibits the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins.[4][5] This inhibition results in the production of immature, non-infectious virions.
HIV-1 resistance to this compound, and amprenavir, arises from the accumulation of mutations in the protease gene.[6] These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor, or affect the overall structure and stability of the protease, compensating for the effects of primary resistance mutations.
Key Mutations Associated with this compound Resistance
Several key mutations in the HIV-1 protease have been associated with reduced susceptibility to this compound. The prevalence and specific patterns of these mutations can differ between treatment-naive and treatment-experienced patients.
In Treatment-Naive Patients:
In patients new to antiretroviral therapy, the development of resistance to this compound-containing regimens is relatively uncommon, particularly when boosted with ritonavir (B1064).[7][8] However, when virological failure does occur, specific mutations can be selected. The most frequently observed mutations in PI-naive patients failing a this compound regimen include V32I, I47V, I50V, and I84V.[9]
In Treatment-Experienced Patients:
Patients with prior exposure to other PIs may harbor pre-existing mutations that confer cross-resistance to this compound. Virological failure in this population is more common and is associated with a broader range of mutations. The most common mutations selected in PI-experienced patients include V32I, L33F, M46L, I50V, I54L/V, I84V, and L90M.[9] The presence of multiple PI resistance mutations at baseline is a strong predictor of the selection of additional resistance mutations upon this compound treatment.[9]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data from clinical studies on the impact of specific mutations on the virological response to this compound-containing regimens.
Table 1: Prevalence of Selected Protease Inhibitor Mutations at Virological Failure in PI-Naive vs. PI-Experienced Patients Treated with this compound/ritonavir
| Mutation | PI-Naive Patients (%)[9] | PI-Experienced Patients (%)[9] |
| V32I | Present | Present |
| L33F | Not specified | Present |
| M46L | Not specified | Present |
| I47V | Present | Not specified |
| I50V | Present | Present |
| I54L/V | Not specified | Present |
| I84V | Present | Present |
| L90M | Not specified | Present |
Note: "Present" indicates that the mutation was reported as one of the most common, but a specific percentage was not provided in the source.
Table 2: Impact of Mutation Count on Virological Response to this compound/ritonavir in PI-Experienced Patients
| Number of CONTEXT/TRIAD Mutations* | Median Decrease in HIV RNA (log copies/ml)[10][11] |
| 0 | -2.63 |
| 1 | -2.22 |
| 2 | -1.50 |
| 3 | -0.58 |
| 4 | -0.47 |
| 5 | -0.13 |
| 6 | +0.04 |
*CONTEXT/TRIAD genotypic set of mutations includes I15V, M46I/L, I54L/M/V, D60E, L63P/T, and I84V.[10][11]
Experimental Protocols
Detailed, step-by-step protocols for HIV drug resistance testing can vary between laboratories. The following are generalized methodologies for genotypic and phenotypic analysis of this compound resistance.
Protocol 1: Genotypic Resistance Analysis
This protocol outlines the general steps for identifying resistance-associated mutations in the HIV-1 protease gene.
1. Sample Collection and Viral RNA Extraction:
- Collect peripheral blood from HIV-infected individuals in EDTA-containing tubes.
- Separate plasma by centrifugation.
- Extract viral RNA from plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
- Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.
- Amplify the protease-coding region of the pol gene from the cDNA using nested PCR with specific primers. This two-step amplification increases the sensitivity and specificity of the assay.
3. DNA Sequencing:
- Purify the PCR products to remove unincorporated nucleotides and primers.
- Perform Sanger sequencing of the purified PCR products using sequencing primers that cover the entire protease gene.
- Automated DNA sequencers are used to generate the sequence data.
4. Sequence Analysis:
- Assemble and edit the raw sequence data to obtain a consensus sequence for the protease gene.
- Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
- Identify amino acid substitutions at positions known to be associated with PI resistance.
- Utilize HIV drug resistance interpretation algorithms (e.g., Stanford HIV Drug Resistance Database, ANRS) to predict the level of resistance to this compound and other PIs based on the identified mutations.[10]
Protocol 2: Phenotypic Resistance Analysis
This protocol describes a general method for determining the in vitro susceptibility of HIV-1 to this compound.
1. Generation of Recombinant Viruses:
- Amplify the protease gene from patient-derived viral RNA as described in the genotypic analysis protocol.
- Clone the amplified protease gene into a laboratory-derived HIV-1 vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
- Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient's protease gene.
2. Drug Susceptibility Assay:
- Infect a susceptible target cell line (e.g., MT-2 or TZM-bl cells) with the recombinant viruses in the presence of serial dilutions of amprenavir (the active form of this compound).
- Culture the infected cells for a defined period (e.g., 3-5 days).
3. Measurement of Viral Replication:
- Quantify viral replication by measuring the expression of the reporter gene (e.g., luciferase activity or fluorescence).
- The concentration of the drug that inhibits viral replication by 50% (IC50) is determined by plotting the percentage of replication inhibition against the drug concentration.
4. Interpretation of Results:
- Compare the IC50 value of the patient-derived virus to the IC50 value of a wild-type reference virus.
- The fold-change in IC50 is calculated (IC50 of patient virus / IC50 of reference virus).
- A fold-change above a certain clinical cut-off value indicates reduced susceptibility (resistance) to this compound.
Visualizations
The following diagrams illustrate key concepts in this compound resistance.
References
- 1. Treatment-Emergent Mutations and Resistance in HIV-Infected Children Treated with this compound-Containing Antiretroviral Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound calcium plus ritonavir for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hivclinic.ca [hivclinic.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: a review of its use in the management of antiretroviral therapy-naive patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence of resistance and HIV-1 protease mutation patterns after failures with this compound-containing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotypic Resistance Analysis of the Virological Response to this compound-Ritonavir in Protease Inhibitor-Experienced Patients in CONTEXT and TRIAD Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotypic resistance analysis of the virological response to this compound-ritonavir in protease inhibitor-experienced patients in CONTEXT and TRIAD clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916), a phosphate (B84403) ester prodrug of the HIV-1 protease inhibitor amprenavir (B1666020), represents a significant advancement in antiretroviral therapy. Its improved solubility and bioavailability over amprenavir lead to a reduced pill burden for patients. The development of this compound from amprenavir is a classic example of a successful prodrug strategy, where a phosphate group is added to the parent drug, which is then cleaved in the body by alkaline phosphatases to release the active amprenavir. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, aimed at facilitating research into novel HIV-1 protease inhibitors.
This compound is chemically known as (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[--INVALID-LINK--amino]-1-benzyl-2-(phosphonooxy) propylcarbamate monocalcium salt. The active form, amprenavir, is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. By binding to the active site of the protease, amprenavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.
Signaling Pathway and Mechanism of Action
The primary target of amprenavir is the HIV-1 protease. The binding of amprenavir to the active site of the enzyme is a critical interaction that blocks its function. The metabolism of amprenavir is primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Fosamprenavir (B192916) (FPV) in animal models for preclinical research. This compound is a prodrug of the HIV-1 protease inhibitor amprenavir (B1666020), designed to improve its bioavailability.[1][2] Accurate and consistent administration is critical for obtaining reliable pharmacokinetic, pharmacodynamic, and toxicological data.
Overview of Administration Routes
This compound can be administered to animal models through various routes, with oral gavage being the most common in preclinical studies due to its clinical relevance.[3][4] Other potential routes, such as intravenous administration, may be used for specific pharmacokinetic studies, while aerosol administration has been explored for localized delivery.[3][5] The choice of administration route should align with the specific aims of the preclinical study.[6]
Vehicle Selection and Formulation
The selection of an appropriate vehicle is crucial for the effective delivery of this compound. As a phosphate (B84403) ester prodrug, this compound is water-soluble, which can simplify formulation.[7] However, the specific salt form (e.g., calcium salt) and the desired concentration may influence the choice of vehicle.[7] It is essential to use vehicles that are safe and well-tolerated in the specific animal model and do not interfere with the absorption or metabolism of the drug.[8]
Commonly Used Vehicles:
While specific vehicle compositions for this compound in preclinical studies are not extensively detailed in the provided search results, general principles for preclinical formulations can be applied. Simple aqueous vehicles are often suitable for water-soluble compounds. For suspension formulations, viscosity-enhancing agents may be necessary.
General Formulation Protocol (for Oral Suspension):
-
Weigh the required amount of this compound calcium powder.
-
Select a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water).
-
Gradually add the vehicle to the this compound powder while triturating to form a uniform paste.
-
Continue to add the vehicle incrementally to the desired final volume.
-
Mix thoroughly using a magnetic stirrer or vortex mixer to ensure a homogenous suspension.
-
Prepare the formulation fresh daily, unless stability data supports longer storage.
Experimental Protocols
Oral Gavage Administration in Rodents (Mice and Rats)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[9]
Materials:
-
This compound formulation
-
Appropriate size gavage needles (flexible or rigid with a ball tip)
-
Mice: 20-22 gauge, 1-1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Protocol:
-
Animal Preparation:
-
Weigh the animal to calculate the exact volume of the dosing solution to be administered.
-
Properly restrain the animal to prevent movement and ensure the head and body are in a vertical alignment.[9] For mice, this can be achieved by scruffing the neck. For rats, a similar scruffing technique or a specialized restraint device can be used.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[9] The animal should swallow reflexively as the needle enters the pharynx.[9]
-
CRITICAL: Do not force the needle. If resistance is met or the animal shows signs of distress (e.g., gasping, cyanosis), withdraw the needle immediately.[9]
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the drug solution.
-
Administer the full dose before withdrawing the needle.
-
Withdraw the needle gently and in a straight line.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after dosing for any adverse reactions, such as regurgitation or respiratory distress.
-
Considerations for Oral Gavage:
-
Anesthesia (e.g., isoflurane) may be used to minimize stress and potential injury to the animal, especially for serial dosing.[10]
-
The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).
Aerosol Administration in Mice
Aerosol administration can be used for targeted delivery to the respiratory tract.[3][5]
Materials:
-
This compound solution for nebulization
-
Nebulizer and exposure chamber
-
Flow meter
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 3% in 2.5 LPM for 3-5 minutes).[3]
-
-
Aerosol Generation and Exposure:
-
Place the anesthetized mice in an exposure chamber.
-
Generate the aerosol using a nebulizer containing the this compound solution at the desired concentration.
-
Control the airflow and particle size to ensure consistent delivery to the respiratory system.
-
-
Post-Exposure Monitoring:
-
After the exposure period, return the animals to their cages and monitor for recovery from anesthesia and any signs of respiratory distress.
-
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in animal models based on available literature.
Table 1: this compound Dosage in Animal Models
| Animal Model | Administration Route | Dosage | Study Context | Reference |
| Mouse | Oral Gavage | 20 mg/kg/day | Laryngopharyngeal reflux model | [3] |
| Mouse | Aerosol | 0.93 mg/kg/day (inhaled mass) | Laryngopharyngeal reflux model | [3] |
| Rat | Oral Gavage | 50 mg/kg/day, 750 mg/kg/day | 2-week repeat-dose toxicity study | [11] |
| Dog | Oral | Not specified | Pharmacokinetic study | [7] |
Table 2: Pharmacokinetic Parameters of Amprenavir (Active Metabolite) after this compound Administration
| Parameter | Human (for reference) | Animal Model Data |
| Tmax (hours) | 1.5 - 2 | Data not available in provided search results |
| Protein Binding | ~90% | Data not available in provided search results |
| Elimination Half-life | ~7.7 hours (unboosted) | Data not available in provided search results |
| Metabolism | Primarily hepatic via CYP3A4 | Primarily hepatic via CYP3A4 in rats, dogs, and humans[11] |
| Excretion | Mainly in feces (75%) and urine (14%) | Fecal excretion is the primary route in rats and dogs[11] |
Note: Detailed pharmacokinetic parameters for amprenavir in common preclinical animal models were not available in the provided search results. Researchers should perform pharmacokinetic studies in their chosen animal model to determine these parameters.
Visualizations
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage administration of this compound.
This compound to Amprenavir Conversion and Metabolism
Caption: Conversion and metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral and inhaled this compound reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral and Inhaled this compound Reverses Pepsin-Induced Damage in a Laryngopharyngeal Reflux Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled this compound for laryngopharyngeal reflux: Toxicology and fluid dynamics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Preclinical pharmacology and pharmacokinetics of GW433908, a water-soluble prodrug of the human immunodeficiency virus protease inhibitor amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davospharma Website [davos.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. oral gavage administration: Topics by Science.gov [science.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir is an antiretroviral prodrug that is rapidly converted in the body to its active form, Amprenavir (B1666020).[1] Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[2][3] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins essential for producing infectious virions.[1] By binding to the active site of the protease, Amprenavir competitively inhibits this cleavage process, resulting in the production of immature, non-infectious viral particles.[1]
Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating binding mechanisms, and guiding the optimization of lead candidates. These application notes provide a detailed protocol for using computational docking and subsequent binding free energy calculations to study the interaction between Amprenavir and HIV-1 protease.
Mechanism of Action: HIV-1 Protease Inhibition
The HIV replication cycle relies on the protease enzyme to assemble new, infectious virus particles. The inhibition of this enzyme is a key therapeutic strategy.
Quantitative Data Summary
Computational and experimental studies have quantified the binding of Amprenavir to HIV-1 protease. The binding affinity is typically reported as a binding energy (from docking, in kcal/mol) or an inhibition constant (Ki). Lower values indicate stronger binding.
Table 1: Amprenavir Binding Affinity for Wild-Type HIV-1 Protease
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 0.6 nM | Enzymatic Assay | [2][3] |
| Binding Free Energy (ΔG) | -20.02 kcal/mol | MM/PBSA | [4] |
| 50% Inhibitory Conc. (IC₅₀) | 12 - 14.6 ng/mL | Cell Culture | [3][5] |
Table 2: Key Interacting Residues in the HIV-1 Protease Active Site
The binding of Amprenavir is stabilized by interactions with several key amino acid residues in the protease active site. The catalytic dyad, Asp25 and Asp25', is crucial for its inhibitory mechanism.
| Residue | Chain | Interaction Type |
| Asp25 / Asp25' | A / B | Hydrogen Bond (Catalytic Dyad) |
| Gly27 / Gly27' | A / B | van der Waals |
| Asp29 / Asp29' | A / B | Hydrogen Bond |
| Asp30 / Asp30' | A / B | Hydrogen Bond |
| Val32 | A | van der Waals |
| Ile47 | A | van der Waals |
| Gly48 / Gly48' | A / B | van der Waals |
| Ile50 / Ile50' | A / B | van der Waals (Flap Region) |
| Ile84 | B | van der Waals |
Note: HIV-1 protease is a homodimer, with chains typically denoted as A and B. Residues are often referenced with their chain identifier (e.g., Asp25 and Asp25').
Table 3: Effect of Resistance Mutations on Amprenavir Inhibition
Mutations in the protease gene can reduce the binding affinity of inhibitors, leading to drug resistance. The fold change in inhibition indicates how much more drug is required to inhibit the mutant enzyme compared to the wild-type.
| Mutation | Fold Change in Inhibition (Ki) | Consequence | Reference |
| I50V | 30-fold | Weaker polar and hydrophobic interactions | [6] |
| V32I | 10-fold | Increased hydrophobic contacts within the enzyme | [6] |
| I84V | 6-fold | Loss of hydrophobic contacts with Amprenavir | [6] |
| V82F/I84V | Significant decrease | Distorts binding site geometry | [4] |
Experimental Protocols & Computational Workflow
The following protocols outline a standard workflow for performing a molecular docking study of Amprenavir with HIV-1 protease, followed by a more rigorous binding free energy calculation.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol uses AutoDock Vina for the docking simulation, a widely used open-source program known for its speed and accuracy.[7][8] Visualization and file preparation can be performed with software like UCSF Chimera or AutoDock Tools (ADT).[9]
A. Preparation of the Receptor (HIV-1 Protease)
-
Obtain Structure: Download the crystal structure of wild-type HIV-1 protease in complex with Amprenavir from the Protein Data Bank (PDB). A suitable entry is 3NU3 .[10] This provides a validated starting conformation.
-
Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera). Remove all non-essential molecules, including water, co-crystallized ligands (except one copy of Amprenavir for defining the binding site), and any other heteroatoms.
-
Prepare for Docking:
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Merge non-polar hydrogens.
-
Save the processed receptor structure in the PDBQT file format, which is required by AutoDock Vina.
-
B. Preparation of the Ligand (Amprenavir)
-
Obtain Structure: A 3D structure of Amprenavir can be extracted from the PDB file (3NU3) or downloaded from a database like PubChem.
-
Prepare for Docking:
-
Load the ligand structure into the preparation software.
-
Assign Gasteiger charges.
-
Detect and set the rotatable bonds to allow for conformational flexibility during docking.
-
Save the processed ligand in the PDBQT file format.
-
C. Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box): The docking simulation is confined to a specific volume. Center the grid box on the co-crystallized Amprenavir ligand in the 3NU3 structure. A typical size for the HIV-1 protease active site is a cube of 20-30 Å per side.[11] This ensures the search is focused on the active site.
-
Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run Vina: Execute AutoDock Vina from the command line, referencing your configuration file: vina --config config.txt
-
Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9-10), ranked by their binding affinity (in kcal/mol). The log file contains the binding energy for each pose. The pose with the lowest energy is considered the most favorable.
Protocol 2: Binding Free Energy Calculation with MM/GBSA
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a post-docking method that provides a more accurate estimation of binding free energy than docking scores alone.[12] It is typically performed on snapshots from a molecular dynamics (MD) simulation. This protocol provides a general overview using the AMBER software suite.[13][14]
A. System Preparation and Molecular Dynamics (MD)
-
Select Starting Structure: Use the top-ranked docked pose of the Amprenavir-protease complex from Protocol 1.
-
Prepare System for MD: Use a program like tleap in AMBER to:
-
MD Simulation:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Heating: Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibration: Run a simulation for a sufficient time (e.g., 1-5 ns) to allow the system to reach equilibrium.
-
Production: Run the production MD simulation (e.g., 50-100 ns) from which snapshots will be taken for analysis.
-
B. MM/GBSA Calculation
-
Generate Topologies: Create three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.
-
Run MM/GBSA Script: Use the MMPBSA.py script in AMBER. This script will:
-
Extract snapshots at regular intervals from the production MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the receptor, and the ligand.
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Decomposition Analysis (Optional): Perform a per-residue energy decomposition to quantify the contribution of each amino acid residue to the total binding energy. This helps pinpoint the most critical residues for the interaction, corroborating the findings in Table 2.[4]
Disclaimer: These protocols provide a general framework. Specific parameters and software versions may require adjustment based on the computational resources and specific research questions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modem.ucsd.edu [modem.ucsd.edu]
- 5. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amprenavir complexes with HIV-1 protease and its drug-resistant mutants altering hydrophobic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2018 AMBER tutorial with 1c87 - Rizzo_Lab [ringo.ams.stonybrook.edu]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916) is an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] It is a prodrug that is rapidly and extensively converted to its active form, amprenavir (B1666020), in the body.[2][3] As a member of the protease inhibitor (PI) class of antiretrovirals, amprenavir plays a crucial role in modern combination antiretroviral therapy (cART) by targeting a key enzyme essential for the HIV life cycle.[3][4] These application notes provide a comprehensive guide to the use of this compound in combination regimens, including its mechanism of action, pharmacology, recommended dosing, clinical efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound itself has minimal antiviral activity.[2] Following oral administration, it is rapidly hydrolyzed by cellular phosphatases in the gut epithelium during absorption, releasing the active moiety, amprenavir, and inorganic phosphate.[1][2][4]
Amprenavir is a competitive inhibitor of the HIV-1 protease.[1][3] This viral enzyme is critical for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[4] By binding to the active site of the protease, amprenavir blocks the cleavage of these polyproteins, which prevents the maturation of viral particles.[2] Consequently, the virus is unable to assemble new, infectious virions, resulting in the production of immature and non-infectious viral particles.[1][4] This disruption of the viral replication cycle leads to a reduction in viral load and an increase in CD4+ T-cell counts.[3][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound calcium? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound (Lexiva) | Davis’s Drug Guide [nursing.unboundmedicine.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosamprenavir (B192916) is a prodrug of amprenavir (B1666020), a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1][2] Upon oral administration, this compound is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir.[1][2][3] Amprenavir then inhibits the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[4][5] While its primary clinical application is in the treatment of HIV-1 infection, the in vitro use of this compound and amprenavir in long-term cell culture experiments presents unique opportunities for virological and pharmacological research. This document provides detailed application notes and protocols for the practical use of this compound in such experimental settings.
This compound itself has little to no antiviral activity in vitro; therefore, for cell culture experiments, either this compound can be used with the expectation that it will be converted to amprenavir by cellular phosphatases, or amprenavir can be used directly.[6]
Data Presentation
Solubility and Stock Solution Preparation
For in vitro studies, it is crucial to prepare stock solutions of this compound or Amprenavir correctly.
| Compound | Solvent | Maximum Stock Concentration | Storage of Stock Solution |
| This compound calcium salt | DMSO | 100 mg/mL (160.34 mM)[7] | -80°C for up to 6 months; -20°C for up to 1 month[1] |
| Amprenavir | DMSO | 20 mg/mL[8] | -20°C |
Note: When preparing aqueous solutions from a DMSO stock, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions of this compound are not recommended for storage for more than one day.[9]
In Vitro Antiviral Activity of Amprenavir
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of amprenavir against HIV-1 in various cell culture systems. These values can serve as a starting point for determining appropriate concentrations for long-term experiments.
| Cell Type | HIV-1 Strain | Parameter | Concentration | Reference |
| Acutely infected lymphoblastic cell lines (MT-4, CEM-CCRF, H9) | HIV-1 IIIB | IC50 | 0.012 to 0.08 µM | [6] |
| Chronically infected lymphoblastic cell lines | HIV-1 IIIB | IC50 | 0.41 µM | [6] |
| Human peripheral blood lymphocytes | HIV-1 IIIB | IC50 | 0.08 µM (0.04 µg/ml) | [10] |
| Human peripheral blood lymphocytes | Clinical Isolates | IC50 | 0.012 µM (0.006 µg/ml) | [10] |
| Macrophages (acutely infected) | HIV-1 Ba-L | EC50 | 0.011 µM | [11] |
| Peripheral blood lymphocytes (acutely infected) | Not specified | EC50 | 0.031 µM | [11] |
| Macrophages (chronically infected) | HIV-1 Ba-L | EC50 | 0.72 µM | [11] |
| Macrophages (chronically infected) | HIV-1 Ba-L | EC90 | 18.2 µM | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound/Amprenavir for Cell Culture
Materials:
-
This compound calcium salt or Amprenavir powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile-filtered pipette tips
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound calcium salt or Amprenavir powder.
-
Dissolve the powder in cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM for this compound, 20 mg/mL for Amprenavir).[7][8]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve low final concentrations accurately.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Long-Term (Multi-Week) Cell Culture with Amprenavir
This protocol provides a general framework for assessing the long-term effects of amprenavir on cell lines. The specific concentrations and time points should be optimized for each cell line and experimental question.
Materials:
-
Target cell line (e.g., cancer cell line, immortalized cell line)
-
Complete cell culture medium appropriate for the cell line
-
Amprenavir working solution
-
Cell culture plates or flasks
-
Instruments for assessing cell viability (e.g., spectrophotometer for MTT assay, automated cell counter)
-
Reagents for specific downstream analyses (e.g., lysis buffers for western blotting, RNA extraction kits)
Experimental Workflow:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels at a density that allows for logarithmic growth over the planned duration of the experiment. The seeding density will need to be optimized for each cell line.
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
-
-
Treatment Initiation:
-
Prepare fresh working solutions of amprenavir in complete culture medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest amprenavir concentration).
-
Remove the old medium from the cells and replace it with the medium containing amprenavir or the vehicle control.
-
-
Long-Term Maintenance and Monitoring:
-
Media Changes: Replace the medium with fresh medium containing the appropriate concentration of amprenavir or vehicle control every 2-3 days. This is crucial to replenish nutrients and maintain a relatively constant drug concentration.
-
Cell Viability Assessment: At regular intervals (e.g., every 3-4 days, or at the end of each week), assess cell viability using a standard method like the MTT assay or trypan blue exclusion. This will provide a long-term cytotoxicity profile.
-
Morphological Observation: Regularly observe the cells under a microscope for any morphological changes, such as changes in shape, adherence, or signs of stress.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., after 1, 2, or 3 weeks), harvest the cells for downstream analyses. This could include:
-
Western Blotting: To analyze changes in protein expression levels in specific signaling pathways.
-
RT-qPCR: To analyze changes in gene expression.
-
Flow Cytometry: To analyze cell cycle distribution or apoptosis.
-
-
Protocol 3: Generation of Amprenavir-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to amprenavir through continuous exposure to escalating drug concentrations.[7][11][12][13]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Amprenavir stock solution
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Determine the Initial IC50:
-
Perform a dose-response experiment to determine the initial 50% inhibitory concentration (IC50) of amprenavir on the parental cell line after 48-72 hours of treatment.
-
-
Initial Low-Dose Exposure:
-
Begin by continuously culturing the parental cell line in a medium containing a low concentration of amprenavir (e.g., the IC10 or IC20 value).
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration, increase the concentration of amprenavir in the medium. A common strategy is to increase the concentration by 1.5- to 2-fold.[7]
-
Monitor the cells closely. There will likely be significant cell death initially. Allow the surviving cells to repopulate the flask.
-
Continue this process of stepwise dose escalation. The duration at each concentration can vary from weeks to months.[11]
-
-
Maintenance and Characterization:
-
Once a cell line is established that can proliferate in a significantly higher concentration of amprenavir (e.g., 10-fold or higher than the initial IC50), maintain the resistant cell line in a medium containing this concentration of the drug to ensure the resistance phenotype is not lost.
-
Characterize the resistant cell line by re-evaluating the IC50 of amprenavir and comparing it to the parental cell line. A significant increase in the IC50 confirms the development of resistance.[7]
-
The resistant cell line can then be used for further studies to investigate the mechanisms of resistance.
-
-
Cryopreservation:
-
It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process. This allows for recovery in case of contamination or cell death at higher drug concentrations.[7]
-
Signaling Pathways and Experimental Workflows
This compound to Amprenavir Conversion and Action
This compound is a prodrug that is converted to the active drug, amprenavir, by cellular phosphatases. Amprenavir then inhibits the HIV-1 protease, which is essential for the maturation of new virus particles.
Caption: Conversion of this compound and its inhibitory action on HIV-1 protease.
Experimental Workflow for Long-Term Cell Culture Studies
This workflow outlines the key steps for investigating the long-term effects of amprenavir on a chosen cell line.
Caption: Workflow for long-term in vitro studies with Amprenavir.
Potential Off-Target Signaling Pathway: ERK Inhibition
Some studies suggest that amprenavir may have off-target effects, including the inhibition of the ERK2 signaling pathway, which is involved in cell proliferation and survival.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Six-Week Randomized Controlled Trial To Compare the Tolerabilities, Pharmacokinetics, and Antiviral Activities of GW433908 and Amprenavir in Human Immunodeficiency Virus Type 1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amprenavir complexes with HIV-1 protease and its drug-resistant mutants altering hydrophobic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Amprenavir on HIV-1 Maturation, Production and Infectivity Following Drug Withdrawal in Chronically-Infected Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laryngopharyngeal reflux (LPR) is an inflammatory condition resulting from the backflow of gastric contents, such as acid, pepsin, and bile acids, into the upper aerodigestive tract.[1][2] Unlike gastroesophageal reflux disease (GERD), LPR often presents with atypical symptoms like hoarseness, chronic cough, globus sensation, and throat clearing, and may lack the classic heartburn symptom.[2][3] The stomach enzyme pepsin is a primary agent of mucosal injury in LPR.[4][5] It damages laryngeal and pharyngeal tissues by digesting proteins and disrupting the epithelial barrier, even in weakly acidic or non-acidic environments.[1][4] This damage initiates an inflammatory cascade, potentially involving signaling pathways like NF-κB.[1][6]
Fosamprenavir (B192916) is a prodrug of amprenavir, an established HIV-1 protease inhibitor.[7][8][9] It is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[10][11] Recent preclinical research suggests that this compound can inhibit pepsin, presenting a novel therapeutic strategy for LPR by directly targeting a key cause of mucosal damage.[12][13] Studies in mouse models have indicated that this compound may prevent laryngeal inflammation and damage caused by pepsin reflux.[12][13]
These application notes provide a detailed experimental framework for investigating the efficacy of this compound in mitigating the inflammatory effects of LPR. The protocols outlined below describe both in vitro and in vivo models to assess the drug's mechanism of action and therapeutic potential.
Proposed Signaling Pathway for this compound in LPR
The following diagram illustrates the hypothesized mechanism by which LPR causes inflammation and how this compound may intervene. Gastric refluxate containing pepsin and acid damages laryngeal epithelial cells, activating the NF-κB signaling pathway and leading to the production of pro-inflammatory cytokines. This compound, by inhibiting pepsin's proteolytic activity, is expected to prevent this cascade.
Caption: Hypothesized signaling pathway of LPR-induced inflammation and this compound's inhibitory action.
Experimental Protocols
In Vitro Model: Human Laryngeal Epithelial Cells
This protocol assesses the direct effect of this compound on laryngeal epithelial cells exposed to a simulated refluxate. Primary human laryngeal epithelial cells are recommended for their physiological relevance.[14]
1.1. Cell Culture and Treatment:
-
Cell Source: Obtain primary human laryngeal epithelial cells from commercial vendors or establish primary cultures from surgical specimens following established protocols.[14]
-
Culture Conditions: Culture cells in appropriate epithelial cell growth medium at 37°C in a humidified 5% CO2 incubator.
-
Experimental Groups:
-
Control: Cells treated with normal culture medium (pH 7.4).
-
Refluxate: Cells treated with simulated refluxate (e.g., 0.1 mg/mL porcine pepsin in medium acidified to pH 5.0).
-
This compound + Refluxate: Cells pre-treated with this compound (e.g., 10 µM for 1 hour) followed by co-treatment with simulated refluxate.
-
This compound Only: Cells treated with this compound alone to test for direct cellular effects.
-
-
Exposure: Expose cells to treatment conditions for a predetermined time (e.g., 15 minutes for acute exposure, followed by a recovery period in normal medium for 24 hours).
1.2. Key Experimental Assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Collect cell culture supernatants after the recovery period.
-
Use commercial ELISA kits to quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).
-
Follow the manufacturer's instructions for plate coating, sample incubation, detection antibody addition, and substrate development.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:
-
Lyse cells and extract total RNA using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers for target genes (e.g., IL6, IL8, TNF, NFKB1) and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
-
Western Blot for Protein Expression and Signaling:
-
Prepare total protein lysates from treated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, E-cadherin, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
In Vivo Model: Rabbit Model of Laryngopharyngeal Reflux
This protocol evaluates the efficacy of this compound in a living organism. Rabbit and porcine models are well-documented for LPR research.[15][16][17]
2.1. Animal Model Creation and Drug Administration:
-
Animals: Use healthy adult New Zealand white rabbits.
-
LPR Induction: Anesthetize the animals and induce LPR by performing dilatation of the upper and lower esophageal sphincters, a method shown to successfully create a reflux model.[17]
-
Experimental Groups (n=8 per group):
-
Sham Control: Animals undergo a sham surgery without sphincter dilatation and receive a vehicle control.
-
LPR + Vehicle: Animals with induced LPR receive a vehicle control (e.g., saline) via oral gavage daily.
-
LPR + this compound: Animals with induced LPR receive this compound (dose to be determined by allometric scaling from human dose) via oral gavage daily.
-
-
Treatment Duration: Administer treatment for a period of 4 weeks.
2.2. Outcome Measures and Analysis:
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and carefully dissect the larynx.
-
Fix the laryngeal tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess morphological changes, including epithelial hyperplasia, inflammation, and edema.[18]
-
Score the histological changes in a blinded manner.
-
-
Immunohistochemistry (IHC):
-
Use laryngeal tissue sections to perform IHC for markers of inflammation (e.g., CD45 for leukocytes, NF-κB p65).
-
Quantify the expression of these markers by analyzing the staining intensity and the percentage of positive cells.
-
-
Tissue Homogenate Analysis:
-
Homogenize a portion of the laryngeal tissue.
-
Use the homogenate to perform ELISA to measure local cytokine levels (IL-6, IL-8, TNF-α) as described in the in vitro protocol.
-
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire experimental process, from model selection to final data analysis.
Caption: A high-level workflow diagram for the in vitro and in vivo experimental arms.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Table 1: In Vitro Cytokine Secretion (pg/mL) from Laryngeal Epithelial Cells
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control | 50.2 ± 5.1 | 110.5 ± 12.3 | 25.1 ± 3.4 |
| Refluxate (pH 5.0) | 255.8 ± 21.7 | 850.1 ± 65.4 | 150.6 ± 15.2 |
| This compound + Refluxate | 115.4 ± 10.9# | 350.7 ± 33.1# | 65.3 ± 7.8# |
| This compound Only | 52.1 ± 4.8 | 115.2 ± 11.9 | 26.5 ± 3.1 |
| p < 0.05 vs. Control; #p < 0.05 vs. Refluxate |
Table 2: In Vivo Laryngeal Tissue Histological Score
| Treatment Group | Inflammation Score (0-3) | Epithelial Hyperplasia (0-3) | Edema Score (0-3) |
| Sham Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| LPR + Vehicle | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 |
| LPR + this compound | 1.1 ± 0.2# | 0.9 ± 0.2# | 1.0 ± 0.2# |
| p < 0.05 vs. Sham; #p < 0.05 vs. LPR + Vehicle |
Logical Relationship Diagram
This diagram outlines the core hypothesis, linking the pathogenic agent in LPR to the cellular response and the therapeutic intervention.
Caption: Conceptual diagram illustrating the logical relationships in the study of this compound for LPR.
References
- 1. Laryngopharyngeal reflux disease: Updated examination of mechanisms, pathophysiology, treatment, and association with gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laryngopharyngeal reflux - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Publishers Panel [otolaryngologypl.com]
- 5. Publishers Panel [otolaryngologypl.com]
- 6. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. What is the mechanism of this compound calcium? [synapse.patsnap.com]
- 12. peptest.co.uk [peptest.co.uk]
- 13. Faculty Collaboration Database - Inhaled this compound for laryngopharyngeal reflux: Toxicology and fluid dynamics modeling. Laryngoscope Investig Otolaryngol 2024 Feb;9(1):e1219 [fcd.mcw.edu]
- 14. Optimized Generation of Primary Human Epithelial Cells from Larynx and Hypopharynx: A Site-Specific Epithelial Model for Reflux Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Laryngopharyngeal Reflux Disease: A Systematic Review of Mucosal Changes and Voice Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Bama Minipig Model of Laryngopharyngeal Reflux and the Change of Laryngopharyngeal Mucosal Ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Properties of a Novel Animal Model of LPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histological changes of rat soft palate with exposure to experimental laryngopharyngeal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Fosamprenavir (specifically the commonly used calcium salt) in in-vitro assays. By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound calcium salt precipitate when I add it to my cell culture medium?
A1: this compound calcium salt has low aqueous solubility.[1][2] It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), but when a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. This is a common phenomenon for many poorly soluble drugs.
Q2: What is the recommended solvent for making a stock solution of this compound calcium salt?
A2: The recommended solvent for preparing a stock solution of this compound calcium salt for in-vitro assays is high-purity, anhydrous DMSO.[1][3] this compound calcium salt is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted to the desired working concentration.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. However, it is always best practice to keep the final DMSO concentration at or below 0.1% if possible. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.
Q4: Can I use heat or sonication to help dissolve my this compound calcium salt?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound calcium salt in DMSO when preparing the stock solution. However, avoid excessive or prolonged heating, as it may degrade the compound. Once the stock solution is prepared, these methods can also be used cautiously on the final diluted solution if precipitation is observed, but it's preferable to optimize the dilution method to prevent precipitation in the first place.
Q5: Are there any alternatives to DMSO for improving the solubility of this compound in aqueous solutions?
A5: Yes, solubility-enhancing agents known as cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble. This can be a useful strategy if DMSO is not suitable for your experimental system.
Q6: How should I store my this compound calcium salt stock solution?
A6: Your DMSO stock solution of this compound calcium salt should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Solubility of this compound Calcium Salt
The following table summarizes the solubility of this compound calcium salt in various solvents. This information is crucial for preparing appropriate stock and working solutions for your in-vitro assays.
| Solvent/Medium | Form | Solubility | Concentration (mM) | Notes |
| DMSO | Calcium Salt | ~30 mg/mL[1] | ~48.1 mM | Warmed for full dissolution.[3] |
| Ethanol | Calcium Salt | ~2 mg/mL[1] | ~3.2 mM | - |
| Water | Calcium Salt | ~0.31 mg/mL | ~0.5 mM | Sparingly soluble. |
| 1:8 DMSO:PBS (pH 7.2) | Calcium Salt | ~0.11 mg/mL[1] | ~0.18 mM | Prepared by diluting a DMSO stock.[1] |
Molecular Weight of this compound Calcium Salt: 623.7 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Calcium Salt Stock Solution in DMSO
Materials:
-
This compound calcium salt powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 6.24 mg of this compound calcium salt and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes or sonicate it in a water bath for a few minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound calcium salt stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes and serological pipettes
Procedure:
-
Prepare Intermediate Dilution: In a sterile tube, perform a 1:100 intermediate dilution of your 10 mM stock solution in pre-warmed cell culture medium. To do this, add 10 µL of the 10 mM stock to 990 µL of medium. This will give you a 100 µM intermediate solution with a DMSO concentration of 1%. Mix gently by pipetting up and down.
-
Prepare Final Dilution: Perform a 1:10 final dilution of the 100 µM intermediate solution in pre-warmed cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium in a sterile conical tube.
-
Mix Thoroughly: Gently invert the tube several times to ensure the solution is homogenous.
-
Final Concentration Check: This final working solution has a this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Immediate Use: Use the prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.[1]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution in Aqueous Medium
Issue 2: Solution is Initially Clear but Precipitates Over Time in the Incubator
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound working solution for in-vitro assays to minimize the risk of precipitation.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fosamprenavir (B192916) dosage to minimize off-target effects during preclinical and clinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, amprenavir (B1666020), in the body.[1] Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the virus to produce mature, infectious particles.[2][3] By blocking this enzyme, amprenavir prevents viral replication.
Q2: What are the primary known off-target effects of this compound/amprenavir observed in research?
A2: The most commonly reported off-target effects associated with this compound/amprenavir in both clinical and research settings are:
-
Dyslipidemia: Alterations in lipid profiles, including elevated levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides.[4][5][6]
-
Hepatotoxicity: Liver injury, ranging from asymptomatic elevations in liver enzymes (transaminases) to more severe hepatic events.[7][8]
Q3: How can I begin to optimize this compound dosage in my in vitro experiments to minimize off-target effects?
A3: Start by establishing a therapeutic window for your specific cell line. This involves determining the concentration range where you observe maximal anti-HIV activity (on-target effect) with minimal cytotoxicity (a primary off-target effect). A standard cytotoxicity assay, such as an MTT or LDH assay, can be used. It is advisable to test a broad range of this compound concentrations and select a working concentration that is well below the concentration that induces significant cell death.
Troubleshooting Guides
Issue 1: Observing Unexpected Changes in Lipid Droplets or Cellular Lipid Content in Cell Culture
Possible Cause: Amprenavir, the active form of this compound, has been identified as a potent agonist of the Pregnane X Receptor (PXR).[4][9] PXR is a nuclear receptor that plays a role in regulating lipid homeostasis. Activation of PXR by amprenavir can lead to the altered expression of genes involved in lipid metabolism, potentially causing an increase in intracellular lipid accumulation.
Troubleshooting Steps:
-
Confirm PXR Activation:
-
Reporter Gene Assay: Transfect your cells with a PXR-responsive reporter plasmid (e.g., containing a CYP3A4 promoter element driving a luciferase gene). Treat the cells with varying concentrations of this compound and measure the reporter gene activity. An increase in reporter activity will indicate PXR activation.
-
Gene Expression Analysis: Measure the mRNA levels of known PXR target genes, such as CYP3A4, using quantitative real-time PCR (qRT-PCR). An upregulation of these genes following this compound treatment suggests PXR activation.[10]
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment to determine the concentration at which this compound/amprenavir begins to induce changes in lipid metabolism. This will help in identifying a concentration that maintains on-target activity while minimizing this off-target effect.
-
-
Utilize PXR-deficient Models:
-
If available, use cell lines with PXR knocked down or knocked out to confirm that the observed lipid-related effects are indeed PXR-mediated. In such models, the lipid alterations induced by this compound should be significantly reduced or absent.[9]
-
Issue 2: Observing Signs of Hepatotoxicity in In Vitro or In Vivo Models
Possible Cause: this compound has been associated with elevated liver enzymes in clinical settings.[7] In a research context, this can manifest as cytotoxicity in liver-derived cell lines or liver damage in animal models. The mechanisms can include direct cellular toxicity, mitochondrial dysfunction, or the induction of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Assess Cell Viability and Membrane Integrity:
-
Cytotoxicity Assays: Use standard assays like MTT (measures metabolic activity), LDH (measures membrane damage), or Trypan Blue exclusion to quantify the extent of cell death in hepatocyte cell lines (e.g., HepG2, Huh7) at different this compound concentrations.
-
Dose Titration: Determine the EC50 (half-maximal effective concentration) for cytotoxicity to establish a safe concentration range for your experiments.
-
-
Investigate Mitochondrial Dysfunction:
-
Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial toxicity.[11]
-
Oxygen Consumption Rate (OCR): Employ techniques like Seahorse XF analysis to measure the effect of this compound on cellular respiration. A decrease in OCR can indicate impaired mitochondrial function.[12]
-
-
Measure Oxidative Stress:
Issue 3: Unexplained Variability in Experimental Results or Suspected Drug-Drug Interactions
Possible Cause: Amprenavir is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[15][16] This can lead to interactions with other compounds in your experimental system that are also metabolized by these enzymes, or it can affect the metabolism of amprenavir itself if co-administered with other CYP3A4 modulators.
Troubleshooting Steps:
-
Review Co-administered Compounds:
-
Carefully review all other drugs, supplements, or compounds being used in your in vitro or in vivo models. Check if they are known substrates, inducers, or inhibitors of CYP3A4.
-
-
In Vitro CYP450 Inhibition Assay:
-
If you suspect an interaction, you can perform an in vitro CYP450 inhibition assay using human liver microsomes. This will allow you to quantify the inhibitory potential (IC50 or Ki) of amprenavir on specific CYP isozymes in your experimental context.
-
-
Dose Adjustment and Monitoring:
-
If co-administration with a CYP3A4 modulator is necessary, consider adjusting the dose of this compound. When co-administered with a CYP3A4 inhibitor like ritonavir (B1064), for example, the dose of this compound is typically reduced.[17] In a research setting, you may need to empirically determine the optimal dose adjustment by measuring amprenavir concentrations.
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Inhibition Constants for Amprenavir
| Target | IC50 / Ki | Species/System | Assay Type | Reference |
| On-Target | ||||
| HIV-1 Protease | Ki = 0.6 nM | Recombinant | Enzyme Inhibition Assay | [15][18] |
| Wild-type Clinical HIV Isolates | IC50 = 14.6 ± 12.5 ng/mL | Virus Culture | Cell-based Assay | [15] |
| Off-Target | ||||
| Cytochrome P450 3A4 (CYP3A4) | Ki = 0.06 µM | In vitro | Enzyme Inhibition Assay | [15][19] |
| Cytochrome P450 3A5 (CYP3A5) | Ki = 0.5 µM | Recombinant | Enzyme Inhibition Assay | [16] |
| Cytochrome P450 3A7 (CYP3A7) | Ki = 2.1 µM | Recombinant | Enzyme Inhibition Assay | [16] |
| Cytochrome P450 2C19 (CYP2C19) | Ki = 47 µM | In vitro | Enzyme Inhibition Assay | [15] |
Table 2: Experimentally Observed Off-Target Effects of Amprenavir in an Animal Model
| Experimental Model | This compound Dosage | Observed Effect | Magnitude of Change | Reference |
| Wild-type Mice | 10 mg/kg by oral gavage for 1 week | Increased plasma total cholesterol | Statistically significant increase compared to vehicle control | [9][10] |
| Wild-type Mice | 10 mg/kg by oral gavage for 1 week | Increased plasma LDL cholesterol | Statistically significant increase compared to vehicle control | [9][10] |
| PXR-deficient Mice | 10 mg/kg by oral gavage for 1 week | No significant change in plasma total or LDL cholesterol | Not statistically different from vehicle control | [9][10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity
Objective: To determine the dose-dependent hepatotoxic effects of this compound in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
-
This compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the this compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Membrane Integrity Assessment (LDH Assay):
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the media, following the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of a positive control (cells lysed with a lysis buffer).
-
-
Data Analysis: Plot dose-response curves and calculate the IC50 value for cytotoxicity.
Protocol 2: In Vivo Assessment of Amprenavir-Induced Dyslipidemia
Objective: To evaluate the effect of amprenavir on the lipid profile in a mouse model.
Methodology:
-
Animal Model: Use 8-week-old wild-type mice (e.g., C57BL/6) and, if available, PXR-deficient mice on the same background.
-
Amprenavir Administration: Administer amprenavir at a dose of 10 mg/kg via oral gavage once daily for 7 days. A vehicle control group (e.g., corn oil) should be included.[9][10]
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via cardiac puncture or another appropriate method after a period of fasting.
-
Lipid Profile Analysis:
-
Separate the plasma from the blood samples.
-
Use commercial enzymatic kits to measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
-
Data Analysis: Compare the lipid profiles of the amprenavir-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). If using PXR-deficient mice, compare the response to amprenavir in these mice to that in wild-type mice.
Visualizations
Caption: Signaling pathway of amprenavir-induced dyslipidemia via PXR activation.
Caption: Experimental workflows for assessing this compound's off-target effects.
Caption: Logical relationship for optimizing this compound dosage.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. Mechanism-based inactivation of CYP3A by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pregnane X receptor mediates dyslipidemia induced by the HIV protease inhibitor amprenavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective, intensive study of metabolic changes associated with 48 weeks of amprenavir-based antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiology and Clinical Management of Dyslipidemia in People Living with HIV: Sailing through Rough Seas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amprenavir and ritonavir plasma concentrations in HIV-infected patients treated with this compound/ritonavir with various degrees of liver impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pregnane X Receptor Mediates Dyslipidemia Induced by the HIV Protease Inhibitor Amprenavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro screening of cell bioenergetics to assess mitochondrial dysfunction in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Single-Dose Pharmacokinetics of Amprenavir, a Human Immunodeficiency Virus Type 1 Protease Inhibitor, in Subjects with Normal or Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Steady-State Pharmacokinetics of Amprenavir Coadministered with Ritonavir in Human Immunodeficiency Virus Type 1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosamprenavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected results in your drug interaction studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and its active metabolite, Amprenavir (B1666020)?
This compound is a prodrug that is rapidly and almost completely hydrolyzed to its active form, Amprenavir, and inorganic phosphate (B84403) by cellular phosphatases in the gut epithelium during absorption.[1][2] Amprenavir is the pharmacologically active component.
The primary route of elimination for Amprenavir is hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][5] To a lesser extent, other CYP isoforms like CYP2D6 and CYP2C9 may be involved.[6] Amprenavir is also a substrate for the efflux transporter P-glycoprotein (P-gp).[3][4][5]
Q2: Why is this compound often co-administered with a low dose of Ritonavir?
Ritonavir is a potent inhibitor of CYP3A4.[3][4] When co-administered with this compound, Ritonavir significantly inhibits the metabolism of Amprenavir, leading to increased plasma concentrations and a longer half-life of Amprenavir.[3][4] This "boosting" effect allows for lower or less frequent dosing of this compound to maintain therapeutic concentrations.
Q3: What are the known complexities of Amprenavir's interaction with CYP3A4?
Amprenavir exhibits a complex interaction with CYP3A4, acting as a substrate, an inhibitor, and an inducer of this enzyme.[3][4][5] This dual role can lead to unpredictable drug-drug interactions (DDIs). The net effect (inhibition vs. induction) can depend on the concentration of Amprenavir, the duration of exposure, and the specific experimental system being used.
Troubleshooting Unexpected Results
CYP450 Inhibition Assays
Q4: My in vitro CYP3A4 inhibition assay with Amprenavir shows a weaker IC50 value than expected. What could be the cause?
Several factors could contribute to a weaker-than-expected IC50 value for Amprenavir in a CYP3A4 inhibition assay:
-
High Protein Binding: Amprenavir is highly bound to plasma proteins (approximately 90%), primarily alpha-1-acid glycoprotein (B1211001) (AAG).[7][8] If your assay medium contains serum or albumin, a significant portion of the Amprenavir may be protein-bound and unavailable to interact with the enzyme, leading to an artificially high IC50. Consider using a protein-free buffer or accounting for the free fraction in your calculations.
-
Substrate Competition: The choice of probe substrate for the CYP3A4 inhibition assay can influence the results. If the probe substrate has a very high affinity for CYP3A4, it may be more difficult for Amprenavir to compete, resulting in a higher IC50.
-
Time-Dependent Inhibition: Amprenavir is known to be a time-dependent inhibitor of CYP3A4.[9] If your assay protocol does not include a pre-incubation step of Amprenavir with the enzyme and NADPH, you may be underestimating its inhibitory potency.
Q5: I observed time-dependent inhibition of CYP3A4 with Amprenavir. How should I design my experiment to accurately characterize this?
To accurately characterize time-dependent inhibition (TDI), a pre-incubation experiment is necessary. This involves incubating Amprenavir with human liver microsomes (HLM) or recombinant CYP3A4 and an NADPH-generating system for various time points before adding the probe substrate. The decrease in enzyme activity over time is then measured to determine the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Experimental Protocol: Time-Dependent CYP3A4 Inhibition Assay
-
Prepare Reagents:
-
Human Liver Microsomes (HLM) or recombinant CYP3A4.
-
NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Amprenavir stock solution (in a suitable solvent like DMSO).
-
CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stopping solution (e.g., acetonitrile (B52724) with an internal standard).
-
-
Pre-incubation:
-
In a microcentrifuge tube or 96-well plate, combine HLM, buffer, and various concentrations of Amprenavir.
-
Initiate the pre-incubation by adding the NADPH-generating system.
-
Incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Substrate Reaction:
-
At the end of each pre-incubation time point, add the CYP3A4 probe substrate to initiate the reaction.
-
Incubate for a short, fixed period (e.g., 5-10 minutes) during which the reaction is linear.
-
-
Termination and Analysis:
-
Stop the reaction by adding the stopping solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each Amprenavir concentration.
-
The negative slope of this plot gives the observed inactivation rate (k_obs).
-
Plot k_obs versus the Amprenavir concentration and fit the data to the Michaelis-Menten equation to determine k_inact and K_I.
-
CYP450 Induction Assays
Q6: My in vitro CYP3A4 induction assay with Amprenavir in primary human hepatocytes shows lower-than-expected Emax or a high EC50 value. What are the potential reasons?
-
Cytotoxicity: At higher concentrations, Amprenavir can be cytotoxic to hepatocytes. This can lead to a decrease in cell viability and a subsequent reduction in the observed induction of CYP3A4 expression. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of Amprenavir for your hepatocyte batch.
-
Donor Variability: There is significant inter-donor variability in the induction response of primary human hepatocytes. The basal expression of CYP3A4 and the inducibility by compounds like Amprenavir can vary greatly between different hepatocyte donors.
-
Complex Regulation: As Amprenavir is also a CYP3A4 inhibitor, at higher concentrations, it might inhibit the very enzyme it is inducing. This can complicate the interpretation of activity-based induction readouts. Measuring CYP3A4 mRNA levels in addition to enzyme activity can help to deconvolute these effects.
Experimental Protocol: CYP3A4 Induction Assay in Primary Human Hepatocytes
-
Cell Culture:
-
Plate cryopreserved or fresh primary human hepatocytes in collagen-coated plates.
-
Allow the cells to acclimate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a range of concentrations of Amprenavir and a positive control inducer (e.g., rifampicin).
-
Treat the hepatocytes with the compounds for 48-72 hours, replacing the media and compound daily.
-
-
Endpoint Analysis:
-
CYP3A4 mRNA Levels (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify CYP3A4 mRNA expression relative to a housekeeping gene using qRT-PCR.
-
-
CYP3A4 Enzyme Activity (Probe Substrate Assay):
-
Wash the cells and incubate with a CYP3A4 probe substrate (e.g., midazolam).
-
Collect the supernatant and analyze for metabolite formation by LC-MS/MS.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the fold induction versus the Amprenavir concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the maximal induction (Emax) and the concentration that produces 50% of the maximal effect (EC50).
-
P-glycoprotein (P-gp) Substrate Assays
Q7: In a Caco-2 permeability assay, the efflux ratio for Amprenavir is lower than expected, suggesting it's not a strong P-gp substrate. Is this plausible?
While Amprenavir is generally considered a P-gp substrate, a low efflux ratio in a Caco-2 assay could be due to several factors:
-
High Passive Permeability: Amprenavir is a lipophilic molecule and may have high passive permeability across the Caco-2 monolayer. This can mask the effect of active efflux by P-gp, resulting in a lower efflux ratio.
-
Saturation of P-gp: At higher concentrations, Amprenavir may saturate the P-gp transporters, leading to a decrease in the efflux ratio. It is important to test a range of concentrations to assess concentration-dependent transport.
-
Presence of Inhibitors: If the assay medium contains components that can inhibit P-gp, the efflux of Amprenavir will be reduced.
-
Low P-gp Expression: The expression level of P-gp can vary between different passages of Caco-2 cells. It is important to use a well-characterized cell line and include a positive control P-gp substrate to ensure the assay is performing as expected.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add Amprenavir to either the apical (A) or basolateral (B) chamber (donor compartment). The other chamber (receiver compartment) contains a transport buffer.
-
To assess P-gp involvement, perform the transport experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver compartment.
-
-
Sample Analysis:
-
Analyze the concentration of Amprenavir in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Quantitative Data Summary
| Parameter | CYP Isoform | In Vitro System | Value | Reference |
| IC50 (Inhibition) | CYP3A4 | Human Liver Microsomes | ~0.5 µM (for testosterone (B1683101) hydroxylation) | [10] |
| CYP3A4 | Recombinant CYP3A4 | K_I = 0.10 µM (Ritonavir for comparison) | [9] | |
| Induction | CYP3A4 | Primary Human Hepatocytes | Amprenavir is a known inducer, but specific EC50 and Emax values are highly variable and context-dependent. | [3][4] |
| P-gp Interaction | P-gp | Caco-2 cells | Efflux ratio of 2 to 23-fold (for a group of PIs including Amprenavir) | [5] |
Note: The provided quantitative data is based on available literature and may vary depending on the specific experimental conditions. It is recommended to determine these parameters in your own experimental system.
Visualizations
Caption: Metabolic activation of this compound to Amprenavir.
Caption: Complex interactions of Amprenavir with CYP3A4.
Caption: Workflow for determining P-gp efflux in a Caco-2 assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of P-glycoprotein on the CNS disposition of amprenavir (141W94), an HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Effect of α1-Acid Glycoprotein on Pharmacokinetics of Amprenavir, a Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based inactivation of CYP3A by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Fosamprenavir in viral cultures. The focus is on understanding and preventing the emergence of drug resistance in Human Immunodeficiency Virus (HIV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug, meaning it is administered in an inactive form.[1] In the body, it is rapidly converted by cellular phosphatases, primarily in the gut epithelium, into its active form, Amprenavir.[2][3] Amprenavir is a competitive inhibitor of the HIV-1 protease.[1] It binds to the active site of the protease enzyme, preventing it from cleaving viral polyproteins (Gag and Gag-Pol) into mature, functional proteins.[2] This disruption results in the formation of immature, non-infectious viral particles, thereby halting the replication cycle.[2]
Q2: What are the primary genetic mutations associated with this compound resistance?
A2: Resistance to Amprenavir (the active form of this compound) is associated with specific mutations in the viral protease gene. Key mutations that can be selected include I50V, I84V, I54L/M, and a combination of V32I+I47V.[4][5] Accessory mutations such as M46L, L33F, and L90M are also commonly observed.[4] The presence of multiple mutations often leads to higher levels of resistance.
Q3: What is the "genetic barrier" to resistance and how does it apply to this compound?
A3: The genetic barrier refers to the number of specific mutations a virus must accumulate to overcome the effect of an antiviral drug.[2] Drugs with a high genetic barrier require the virus to develop multiple mutations, making resistance less likely to emerge. When this compound is co-administered with a low dose of Ritonavir (a practice known as "boosting"), the resulting higher and more sustained levels of Amprenavir create a higher genetic barrier to resistance compared to unboosted this compound.[1]
Q4: What are the most effective in vitro strategies to prevent or delay the emergence of this compound resistance?
A4: Several strategies can be employed in cell culture experiments:
-
Combination Therapy: The most effective strategy is to use this compound in combination with other antiretroviral drugs that have different mechanisms of action (e.g., reverse transcriptase inhibitors or integrase inhibitors).[6] This approach requires the virus to simultaneously develop resistance to multiple drugs, which is statistically much less likely.
-
Dose Escalation: In resistance selection experiments, starting with a low concentration of the drug (e.g., around the EC50) and gradually increasing it in subsequent passages applies consistent selective pressure without immediately killing the culture.
-
Use of Boosters: Including Ritonavir in the culture medium along with this compound can mimic the clinical scenario of boosting, increasing the potency and genetic barrier to resistance.
-
Maintain High Viral Suppression: Ensure that the initial drug concentration is sufficient to significantly inhibit viral replication. Allowing high levels of replication in the presence of sub-optimal drug concentrations is the primary driver of resistance selection.
Q5: How can I confirm if my viral culture has developed resistance to this compound?
A5: Resistance can be confirmed using two main types of assays:
-
Genotypic Assays: This involves sequencing the protease gene of the virus population from the culture.[7] The resulting sequence is compared to a wild-type reference to identify known resistance-associated mutations.[7] This method is fast and widely available.
-
Phenotypic Assays: This method directly measures the susceptibility of the virus to the drug. It involves culturing the virus in the presence of serial dilutions of Amprenavir to determine the drug concentration required to inhibit viral replication by 50% (IC50).[8] An increase in the IC50 value compared to the wild-type virus indicates resistance.
Quantitative Data Summary
The development of resistance is quantified by the change in the 50% inhibitory concentration (IC50). The following table summarizes key mutations associated with this compound resistance and their general impact on drug susceptibility.
| Mutation(s) | Type | Typical Fold Change in IC50 (Amprenavir) | Notes |
| Wild-Type | - | 1x (Baseline) | Fully susceptible to the drug. |
| I50V | Major | >10-fold | A primary resistance pathway; significantly reduces susceptibility.[4] |
| I84V | Major | 5 to 15-fold | Reduces susceptibility to multiple protease inhibitors, including Amprenavir.[5] |
| I54L/M | Major | 5 to 10-fold | Often selected by this compound and contributes to broad cross-resistance.[5] |
| V32I + I47V | Major | >10-fold | A combination of mutations that confers high-level resistance.[4] |
| M46I/L | Accessory | 2 to 5-fold | Often appears with major mutations to compensate for viral fitness loss. |
Note: Fold-change values are illustrative and can vary based on the viral backbone, specific assay conditions, and the presence of other mutations.
Diagrams
This compound Activation and Mechanism of Action
Caption: Metabolic activation of this compound and inhibition of HIV-1 Protease.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for selecting this compound-resistant HIV-1 in cell culture.
Troubleshooting Logic for Resistance Experiments
Caption: Decision tree for troubleshooting common issues in resistance selection.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a method for serially passaging HIV-1 in the presence of increasing concentrations of this compound to select for resistant variants.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
Wild-type HIV-1 laboratory strain (e.g., NL4-3)
-
This compound calcium salt stock solution (in DMSO)
-
Complete cell culture medium
-
96-well or 24-well cell culture plates
-
p24 antigen ELISA kit or similar method for virus quantification
Methodology:
-
Initial Setup:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Infect cells with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.01.
-
Prepare serial dilutions of this compound in culture medium. For the initial passage (P0), set up parallel cultures with concentrations at 0.5x, 1x, and 2x the predetermined IC50 of the wild-type virus. Include a no-drug virus control.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a CO2 incubator.
-
Monitor the cultures every 2-3 days for signs of viral replication, such as the formation of syncytia (cytopathic effect, CPE) or by measuring p24 antigen in the supernatant.
-
-
Serial Passage:
-
When viral replication is clearly detected in the drug-treated wells (e.g., p24 levels are >20% of the no-drug control), harvest the cell-free supernatant from the well with the highest drug concentration that still supports robust replication.[8] This supernatant is your Passage 1 (P1) virus.
-
Use a small volume of the P1 supernatant to infect fresh MT-4 cells.
-
Culture these newly infected cells with a 2-fold higher concentration of this compound than was present in the harvested P1 well.[8]
-
If no viral breakthrough is observed after 7-10 days, the selection may need to be restarted from the previous passage with a smaller increase in drug concentration.
-
-
Continuation:
-
Repeat the cycle of infection, monitoring, and passaging (steps 2 and 3) for at least 20-30 passages, or until the virus can replicate in significantly high concentrations of this compound (e.g., >100x the initial IC50).
-
-
Analysis:
-
At key passages (e.g., every 5 passages) and at the final passage, harvest a larger volume of viral supernatant.
-
Use this stock for genotypic analysis (Protocol 2) and phenotypic analysis (Protocol 3) to characterize the emergent mutations and the level of resistance.
-
Protocol 2: Genotypic Analysis of Protease Gene
-
RNA Extraction: Extract viral RNA from the cell-free supernatant harvested from the culture using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR:
-
Perform a reverse transcription reaction to convert the viral RNA into complementary DNA (cDNA).
-
Use the resulting cDNA as a template for a polymerase chain reaction (PCR). Use primers specifically designed to amplify the entire protease-coding region of the HIV-1 pol gene.
-
-
Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified DNA using Sanger sequencing or Next-Generation Sequencing (NGS). Standard genotypic assays can reliably detect mutations present in >10-20% of the viral population.[9]
-
-
Data Analysis:
-
Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid changes by comparing the translated nucleotide sequence to the reference. Utilize resources like the Stanford HIV Drug Resistance Database for interpretation of identified mutations.[9]
-
Protocol 3: Phenotypic Susceptibility Assay
-
Virus Stock Titration: Determine the infectious titer (e.g., TCID50) of your selected virus stock and the wild-type control stock.
-
Assay Setup:
-
Seed permissive cells (e.g., TZM-bl or MT-4) in a 96-well plate.
-
Prepare 8-10 serial dilutions of Amprenavir (the active drug) in culture medium.
-
Add the drug dilutions to the wells in triplicate. Include a "no-drug" control.
-
-
Infection: Infect the cells with a standardized amount of either the resistant virus or the wild-type virus.
-
Incubation and Readout:
-
Incubate the plate for 3-5 days.
-
Quantify the extent of viral replication in each well. This can be done via a luciferase reporter assay (for TZM-bl cells), a p24 ELISA, or a cell viability assay (e.g., MTT).
-
-
IC50 Calculation:
-
Plot the percentage of replication inhibition versus the drug concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the drug concentration that inhibits replication by 50% (IC50).
-
The fold-change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type control virus.
-
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of resistance and HIV-1 protease mutation patterns after failures with this compound-containing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting Fosamprenavir and its metabolites. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Metabolism of this compound
This compound is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active metabolite, amprenavir (B1666020).[1][2] Amprenavir is then extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3][4] The major metabolic pathways for amprenavir involve oxidation of the tetrahydrofuran (B95107) and aniline (B41778) moieties, followed by glucuronide conjugation.[2][3][5]
Quantitative Data Summary
The following table summarizes quantitative data from various analytical methods used for the determination of this compound and its primary active metabolite, Amprenavir.
| Analyte | Method | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| This compound | LC-MS/MS | Human Plasma | 4.0 - 1600.0 ng/mL | 4.0 ng/mL | 89.65 - 95.61 | [6] |
| This compound | LC-MS/MS | Biological Matrices | 1.0 - 2100.0 ng/mL | 1.0 ng/mL | 97.35 - 102.65 | [7] |
| This compound | RP-HPLC | Drug Substance | 50 - 150 µg/mL | - | - | [8] |
| Amprenavir | RP-HPLC | Human Plasma | 0.1 - 10 µg/mL | 0.1 µg/mL | >85 | [9] |
| Amprenavir & other PIs | RP-HPLC | Human Plasma | 25 - 5000 ng/mL | 25 ng/mL | 72.8 - 93.7 | [10] |
Experimental Protocols
Sample Preparation
1. Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[6]
-
To 200 µL of plasma sample, add 50 µL of internal standard (this compound-d4, 1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4500 rpm for 25 minutes at 5°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) for Amprenavir in Human Plasma
This protocol provides a general procedure for the extraction of protease inhibitors, including amprenavir.[10][11]
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
To 1 mL of plasma sample, add the internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC or LC-MS/MS system.
Analytical Methods
1. RP-HPLC Method for this compound and its Impurities/Metabolites
This method is designed for the analysis of this compound and its potential impurities, which can be considered as related metabolites.[12][13][14]
-
Column: Zobrax C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% v/v Orthophosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-6 min: 30-70% B
-
6-8 min: 70% B
-
8-8.1 min: 70-30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 264 nm
-
Diluent: Acetonitrile:Water (1:1 v/v)
2. LC-MS/MS Method for this compound
This method is suitable for the quantification of this compound in biological matrices.[6][7]
-
Column: Zorbax C18 (50 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of Methanol, Acetonitrile, and 0.1% Formic acid in water (e.g., 60:30:10 v/v/v)
-
Flow Rate: 0.7 mL/min
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
-
This compound: m/z 586.2 → 57.0
-
This compound-d4 (IS): m/z 590.2 → 61.0
-
Troubleshooting Guide
Q1: I am observing significant peak tailing for Amprenavir in my RP-HPLC analysis. What are the possible causes and solutions?
A1: Peak tailing for basic compounds like Amprenavir is a common issue in reversed-phase HPLC.
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of Amprenavir, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Amprenavir, it can exist in both ionized and non-ionized forms, causing peak distortion.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to ensure Amprenavir is fully protonated and minimize interactions with silanols.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Use a High-Purity Silica (B1680970) Column: Modern columns with end-capping and high-purity silica have fewer residual silanols.
-
Reduce Sample Concentration: Dilute the sample to check for column overload.
-
Clean or Replace the Column: If the column is old or has been used with many complex samples, cleaning it according to the manufacturer's instructions or replacing it may be necessary.
-
Q2: My recovery of this compound from plasma using LLE is consistently low and variable. How can I improve it?
A2: Low and inconsistent recovery in LLE can be due to several factors related to the extraction procedure and the stability of the analyte.
-
Possible Causes:
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.
-
Suboptimal pH: The pH of the plasma sample can affect the ionization state and, therefore, the extraction efficiency of this compound.
-
Insufficient Mixing: Inadequate vortexing can lead to incomplete partitioning of the analyte into the organic solvent.
-
Analyte Instability: this compound may be degrading during the extraction process.
-
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different organic solvents or mixtures of varying polarities (e.g., ethyl acetate, diethyl ether, or mixtures thereof) to find the one that provides the best recovery.
-
Adjust Sample pH: Experiment with adjusting the pH of the plasma sample before extraction to ensure this compound is in its non-ionized form, which is more readily extracted into an organic solvent.
-
Increase Mixing Time/Intensity: Ensure thorough mixing by increasing the vortexing time.
-
Assess Benchtop Stability: Evaluate the stability of this compound in the plasma matrix at room temperature to determine if degradation is occurring during the sample preparation process. If instability is observed, try to minimize the extraction time and keep samples on ice.
-
Q3: I am experiencing ion suppression in my LC-MS/MS analysis of Amprenavir, leading to poor sensitivity. What should I do?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples.
-
Possible Causes:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous components from the plasma matrix can co-elute with Amprenavir and interfere with its ionization.
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.
-
Suboptimal Chromatographic Separation: Poor separation between Amprenavir and matrix components can lead to ion suppression.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using LLE, try a different extraction solvent or a back-extraction step.
-
If using SPE, optimize the wash steps to more effectively remove interferences. Consider using a different type of SPE sorbent (e.g., a mixed-mode or polymeric sorbent).
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient profile to better separate Amprenavir from the early-eluting matrix components.
-
Consider using a different stationary phase that provides a different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Amprenavir-d4) will co-elute with the analyte and experience similar ion suppression, thus compensating for the matrix effect and improving the accuracy and precision of quantification.
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but this may also reduce the analyte signal below the limit of quantification.
-
Frequently Asked Questions (FAQs)
Q4: What are the main metabolites of this compound that I should consider in my analytical method?
A4: The primary and most important metabolite of this compound is its active form, Amprenavir . This compound itself is rapidly converted to Amprenavir and is often present in very low concentrations in plasma. Amprenavir is further metabolized to oxidized metabolites (on the tetrahydrofuran and aniline moieties) and their glucuronide conjugates .[2][3][5] Additionally, during the synthesis or storage of this compound, several impurities such as isomer, amino, propyl, and nitro derivatives may be present, which can be considered as related substances to be monitored.[12][13][14] The choice of which metabolites to monitor will depend on the specific goals of your study (e.g., pharmacokinetic profiling, impurity analysis).
Q5: What are the key stability considerations for this compound and Amprenavir during sample collection, storage, and analysis?
A5: Both this compound and Amprenavir are generally stable under standard laboratory conditions, but it is crucial to perform stability studies to ensure the integrity of the samples.
-
Freeze-Thaw Stability: Both analytes are generally stable for several freeze-thaw cycles, but this should be confirmed for your specific matrix and storage conditions.[6][7]
-
Benchtop Stability: Assess the stability of the analytes in the matrix at room temperature for the expected duration of sample preparation.[6]
-
Long-Term Storage: For long-term storage, samples should be kept at -70°C or lower. Stability at these temperatures should be established for the duration of the study.[7]
-
Autosampler Stability: The stability of the processed samples in the autosampler should be evaluated to ensure that no degradation occurs before injection.[6]
-
pH and Light Sensitivity: While not extensively reported as major issues, it is good practice to protect samples from prolonged exposure to light and extreme pH conditions.
Q6: Can I use an HPLC-UV method for the quantification of this compound and its metabolites in biological samples?
A6: While HPLC-UV methods have been developed for the analysis of this compound and Amprenavir, particularly in pharmaceutical formulations, they may lack the sensitivity and selectivity required for the low concentrations typically found in biological matrices like plasma.[8][9][12] LC-MS/MS is generally the preferred method for bioanalysis due to its higher sensitivity, specificity, and ability to handle complex matrices.[6][7] If using an HPLC-UV method for bioanalysis, extensive method validation, including rigorous assessment of selectivity and matrix effects, is essential.
References
- 1. What is the mechanism of this compound calcium? [synapse.patsnap.com]
- 2. This compound and Amprenavir | Oncohema Key [oncohemakey.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic disposition and pharmacokinetics of [14C]-amprenavir, a human immunodeficiency virus type 1 (HIV-1) protease inhibitor, administered as a single oral dose to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. ijbpas.com [ijbpas.com]
- 8. ijrpns.com [ijrpns.com]
- 9. Determination of amprenavir total and unbound concentrations in plasma by high-performance liquid chromatography and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of the six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) plus M8 nelfinavir metabolite and the nonnucleoside reverse transcription inhibitor efavirenz in human plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BASi® | Determination Of Amprenavir In Human Heparinized Plasma By Lc/ms/ms [basinc.com]
- 12. research.aalto.fi [research.aalto.fi]
- 13. [PDF] A new RP-HPLC approach for estimation of potential impurities of this compound - method development and validation | Semantic Scholar [semanticscholar.org]
- 14. A new RP-HPLC approach for estimation of potential impurities of this compound - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosamprenavir and its active metabolite, Amprenavir (B1666020), in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in experimental systems?
This compound is a prodrug that is rapidly and extensively converted to its active form, Amprenavir, by phosphatases in the gut epithelium during in vivo studies.[1] In in vitro systems lacking these enzymes, you will be working directly with Amprenavir. The principal route of Amprenavir elimination is hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] CYP3A5 also contributes to a lesser extent.[3]
Q2: What are the major metabolites of Amprenavir observed in vitro?
In vitro studies using human liver microsomes have identified five primary oxidative metabolites. The two major metabolites are formed through oxidation of the tetrahydrofuran (B95107) ring (M3) and the aliphatic chain (M2).[3][4][5] Minor metabolites result from N-dealkylation (M1), further oxidation of the tetrahydrofuran ring (M4), and oxidation of the aniline (B41778) ring (M5).[3] Glucuronide conjugates of these oxidized metabolites have also been identified as minor metabolites.[4][5]
Q3: My Amprenavir metabolic rate is lower than expected. What are the potential causes?
Several factors can lead to a lower-than-expected metabolic rate for Amprenavir:
-
Enzyme Inhibition: Amprenavir itself is a known inhibitor of CYP3A4.[1][2] If you are using high concentrations of Amprenavir in your assay, you may be observing auto-inhibition. Additionally, other compounds in your experimental system could be inhibiting CYP3A4.
-
Co-factor Limitation: Ensure that the concentration of NADPH, the essential co-factor for CYP450 enzymes, is not limiting in your reaction.
-
Enzyme Source and Quality: The metabolic capacity of liver microsomes can vary significantly between donors due to genetic factors, age, and disease state.[6][7] Ensure you are using a well-characterized and properly stored enzyme source.
-
Incorrect Incubation Conditions: Suboptimal pH, temperature, or incubation time can all lead to reduced enzyme activity.
Q4: I am observing significant variability in Amprenavir metabolism between different batches of human liver microsomes. Why is this happening?
This is a common issue in in vitro metabolism studies. The primary reasons for this variability include:
-
Genetic Polymorphisms: The CYP3A4 gene is highly polymorphic, leading to significant inter-individual differences in enzyme expression and activity.[8][9][10] Different lots of pooled or single-donor microsomes will have different genetic makeups.
-
Donor Demographics: Age, sex, and disease state of the liver donor can all impact the metabolic activity of the microsomes.[7]
-
Induction/Inhibition History: The donor's exposure to drugs or other xenobiotics that induce or inhibit CYP3A4 can alter the enzyme's activity in the prepared microsomes.
Q5: Can I use animal-derived microsomes for my Amprenavir metabolism studies?
While animal models are often used in preclinical studies, it is important to be aware of species differences in drug metabolism. The expression and activity of CYP3A4 can differ between humans and common laboratory animals like rats.[11][12] For instance, the inhibitory profile of other protease inhibitors on Amprenavir metabolism has been shown to differ between rat and human liver microsomes.[11] Whenever possible, human-derived systems are preferred for the most clinically relevant data.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Metabolic Rates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all reagents. Prepare a master mix for common reagents to minimize variability between wells. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent timing for all samples. |
| Temperature Fluctuations | Use a calibrated incubator or water bath. Allow all reagents to reach the reaction temperature before starting the experiment. |
| Solvent Effects | Ensure the final concentration of organic solvents (e.g., DMSO, acetonitrile) is low and consistent across all wells, as they can inhibit CYP450 activity.[13] |
| Improperly Stored Reagents | Aliquot and store enzymes and co-factors at the recommended temperatures. Avoid repeated freeze-thaw cycles.[13] |
Issue 2: Unexpected Metabolite Profile
| Potential Cause | Troubleshooting Step |
| Contamination of Test Compound | Verify the purity of your this compound or Amprenavir stock. |
| Non-Enzymatic Degradation | Run a control incubation without the enzyme source (e.g., microsomes) or co-factors to check for chemical instability of the compound. |
| Contribution from Other Enzymes | While CYP3A4 is primary, other enzymes may be involved. Consider using specific chemical inhibitors or recombinant enzymes to identify the contribution of other CYPs. |
| Analytical Method Issues | Ensure your analytical method (e.g., LC-MS/MS) is optimized for the detection of all expected metabolites. Check for ion suppression or enhancement effects from your sample matrix. |
Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Amprenavir Metabolism
| Parameter | Value | Experimental System | Reference |
| Km (for M2 & M3 formation) | 10 - 70 µM | Human Liver Microsomes | [3] |
Table 2: Inhibition Constants (Ki) for Amprenavir
| Inhibited Enzyme | Ki Value | Experimental System | Reference |
| CYP3A4 | ~0.5 µM | Human Liver Microsomes | [14] |
| CYP3A4 | 0.1 µM | Recombinant CYP3A4 | [15][16][17] |
| CYP3A5 | 0.5 µM | Recombinant CYP3A5 | [15][16][17] |
Table 3: Mechanism-Based Inactivation of CYP3A4 by Amprenavir
| Parameter | Value | Experimental System | Reference |
| KI | Not explicitly stated for Amprenavir | Recombinant CYP3A4(+b5), Human Liver Microsomes | [18][19] |
| kinact | Not explicitly stated for Amprenavir | Recombinant CYP3A4(+b5), Human Liver Microsomes | [18][19] |
Note: While Amprenavir is a known mechanism-based inactivator of CYP3A4, specific KI and kinact values were not detailed in the reviewed literature.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Amprenavir using Human Liver Microsomes
-
Prepare Reagents:
-
Amprenavir Stock Solution: Prepare a 10 mM stock solution of Amprenavir in DMSO.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, add 1 µL of Amprenavir stock solution to 89 µL of the HLM working solution. This gives a final Amprenavir concentration of 100 µM and a final HLM concentration of 0.9 mg/mL.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To terminate the reaction, add 2 volumes of ice-cold acetonitrile (B52724) to the aliquot.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining Amprenavir and the formation of its metabolites.
-
Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)
-
Prepare Reagents:
-
CYP3A4 Substrate: Prepare a stock solution of a known CYP3A4 substrate (e.g., midazolam or testosterone) in a suitable solvent.
-
Amprenavir (Inhibitor): Prepare a series of dilutions of Amprenavir in buffer to achieve a range of final concentrations in the assay.
-
Recombinant Human CYP3A4: Dilute the enzyme to a working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH: Prepare a stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the CYP3A4 enzyme, buffer, and each concentration of Amprenavir.
-
Pre-incubate for 10 minutes at 37°C.
-
Add the CYP3A4 substrate to all wells.
-
Initiate the reaction by adding NADPH.
-
Incubate for a predetermined time at 37°C (ensure the reaction is in the linear range).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the substrate's metabolite by LC-MS/MS or a fluorescent plate reader, depending on the substrate used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Amprenavir concentration relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the Amprenavir concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound to Amprenavir and its major metabolites.
References
- 1. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative metabolism of amprenavir in the human liver. Effect of the CYP3A maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Polymorphisms of the CYP3A4 Enzyme and Potential Influence on Drug Efficacy and/or Safety [ebmconsult.com]
- 9. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms, Zhang, et Al, 2024 | Science for ME [s4me.info]
- 11. In-vitro and in-vivo pharmacokinetic interactions of amprenavir, an HIV protease inhibitor, with other current HIV protease inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of human and rat liver microsomes by spin label and biochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism-based inactivation of CYP3A by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosamprenavir in animal studies. The information is designed to help manage common adverse effects and ensure the integrity of experimental outcomes.
I. Gastrointestinal Distress: Diarrhea, Nausea, and Vomiting
Gastrointestinal (GI) adverse effects, including diarrhea, nausea, and vomiting, are among the most frequently observed complications in animals administered this compound.[1][2] These effects are often dose-dependent and can impact the animal's well-being, leading to dehydration, weight loss, and potential confounding variables in study results.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of gastrointestinal distress in rodents receiving this compound?
A1: Initial signs include changes in stool consistency (soft, unformed, or liquid feces), decreased food and water intake, weight loss, and changes in activity levels (lethargy). For nausea, signs can be more subtle in rodents but may include pica (eating non-food items like bedding) and conditioned taste aversion.
Q2: How can we manage diarrhea in our animal cohort without compromising the study?
A2: Management should begin with supportive care. Ensure animals have unrestricted access to hydration, possibly through supplemental water sources like hydrogels. In cases of significant diarrhea, the use of anti-diarrheal agents may be considered, but with caution. Loperamide, an opioid receptor agonist that reduces gut motility, has been used in rodent models of diarrhea.[3] However, it is crucial to first consult with the institutional veterinarian to ensure its use will not interfere with the primary endpoints of your study. A pilot study to evaluate the effect of the anti-diarrheal agent on your specific experimental parameters is recommended.
Q3: Are there any dietary modifications that can help alleviate this compound-induced diarrhea?
A3: Providing a highly palatable and digestible diet can help maintain nutritional intake. For severe cases, a low-fat diet may be beneficial as some protease inhibitors can affect lipid absorption. Supplementing the diet with fiber may help in firming the stool, but the type and amount of fiber should be carefully controlled and consistent across all study groups.
Troubleshooting Guide: Gastrointestinal Distress
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | Drug-induced malabsorption or direct irritation of the GI mucosa. | - Ensure ad libitum access to water and a standard diet. - Monitor body weight and hydration status daily. - Provide supplemental hydration sources (e.g., hydrogel). |
| Severe Diarrhea / Dehydration | Significant fluid and electrolyte loss due to this compound. | - Immediately consult with the attending veterinarian. - Consider subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution). - Temporarily reduce the dose of this compound if ethically permissible within the study protocol. |
| Nausea/Vomiting (in relevant species) | Central nervous system effects or direct gastric irritation. | - Administer this compound with a small amount of palatable food to buffer the stomach, ensuring this is consistent across all groups. - Consult a veterinarian about the potential use of anti-emetic medications, considering any potential drug-drug interactions. |
II. Dermatological Reactions: Skin Rash
Skin rash, often presenting as a maculopapular eruption, is another common adverse effect associated with this compound.[1][2] These reactions are typically immune-mediated.[4][5]
Frequently Asked Questions (FAQs)
Q1: What does a this compound-induced skin rash typically look like in rodents?
A1: In rodents, a drug-induced rash may manifest as erythema (redness), papules (small raised bumps), and in some cases, scaling or crusting of the skin. The rash is often observed on the trunk, ears, and tail.[6] Increased scratching and grooming behavior may also be indicative of a skin reaction.
Q2: What is the first-line approach to managing a skin rash in a research animal?
A2: The primary approach is to provide supportive care to alleviate discomfort and prevent secondary infections from excessive scratching. This includes maintaining a clean cage environment and ensuring the animal's overall health is stable. The use of topical emollients to soothe the skin can be considered, provided they do not contain active ingredients that could be absorbed and interfere with the study.
Q3: Can antihistamines or corticosteroids be used to treat the rash?
A3: The use of anti-inflammatory agents like corticosteroids or antihistamines should be approached with extreme caution as they can significantly impact study outcomes, particularly in immunology or inflammation-focused research.[7][8] If the rash is severe and causing significant distress, a consultation with the institutional animal care and use committee (IACUC) and veterinary staff is mandatory to determine the most appropriate course of action, which may include humane euthanasia if the animal's welfare is compromised.
Troubleshooting Guide: Skin Rash
| Observed Issue | Potential Cause | Recommended Action |
| Mild, localized rash with minimal scratching | Type IV hypersensitivity reaction to the drug or its metabolite. | - Monitor the rash daily for any changes in size or severity. - Ensure the animal's environment is clean to prevent infection. - Consider trimming the animal's hind nails to reduce self-trauma from scratching. |
| Moderate to severe, widespread rash with intense pruritus | Significant immune response to this compound. | - Immediately report the condition to the study director and veterinarian. - Consider dose reduction or temporary cessation of the drug if the protocol allows. - Application of a mild, non-medicated emollient may provide some relief. |
| Rash with open sores or signs of infection | Secondary bacterial infection due to scratching. | - Veterinary consultation is essential for appropriate antibiotic treatment. - Ensure any treatment does not interfere with the study's scientific objectives. |
III. Hepatotoxicity: Elevated Liver Enzymes
This compound is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, and has been associated with elevations in serum aminotransferase levels (ALT and AST).[9][10]
Frequently Asked Questions (FAQs)
Q1: How should we monitor for potential hepatotoxicity in our animal studies?
A1: Regular monitoring of serum liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is crucial. Blood samples should be collected at baseline and at regular intervals throughout the study. The frequency of monitoring will depend on the study duration and the dose of this compound being administered.
Q2: What level of liver enzyme elevation is considered significant?
A2: A significant elevation is generally considered to be 3-5 times the upper limit of the normal range for the specific species and strain being used. Any elevation should be noted and monitored closely. Histopathological examination of the liver at the end of the study is also essential to assess for any cellular damage.
Q3: Are there any treatments for this compound-induced hepatotoxicity in a research setting?
A3: The primary intervention is to stop the administration of the drug if severe hepatotoxicity is observed. The use of hepatoprotective agents, such as N-acetylcysteine (NAC) or silymarin, has been explored for other drug-induced liver injuries in animal models.[11][12] However, their use in a this compound study would need to be carefully considered and validated to ensure they do not introduce confounding variables.
Experimental Protocol: Monitoring Liver Function
Objective: To monitor for potential hepatotoxicity by measuring serum ALT and AST levels.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Pipettes and tips.
-
ALT and AST assay kits (commercially available).
-
Spectrophotometer or plate reader.
Procedure:
-
Collect blood samples from animals at baseline and specified time points during the study (e.g., weekly or bi-weekly).
-
Process the blood to separate the serum according to the collection tube manufacturer's instructions.
-
Store serum samples at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Perform the ALT and AST assays according to the kit manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
Calculate the ALT and AST concentrations based on the standard curve.
Troubleshooting Guide: Hepatotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| Mild elevation of ALT/AST (1.5-3x normal) | Initial metabolic stress on the liver. | - Increase the frequency of blood monitoring. - Continue to observe the animals for any clinical signs of illness. |
| Moderate to severe elevation of ALT/AST (>3x normal) | Significant drug-induced liver injury. | - Confirm the results with a repeat measurement. - Consult with the veterinarian and consider dose reduction or cessation. - Preserve liver tissue at necropsy for histopathological analysis. |
IV. Metabolic Disturbances: Hyperlipidemia and Hyperglycemia
Protease inhibitors as a class have been associated with metabolic complications, including elevated levels of lipids (cholesterol and triglycerides) and glucose in the blood.[12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hyperglycemia?
A1: Protease inhibitors can induce insulin (B600854) resistance by directly inhibiting the GLUT4 glucose transporter, which is responsible for insulin-mediated glucose uptake into muscle and fat cells.[13][14] This leads to a decrease in glucose disposal and can result in elevated blood glucose levels.
Q2: How can we monitor for hyperlipidemia and hyperglycemia in our animal models?
A2: Blood samples should be collected after a fasting period (typically 4-6 hours for rodents) to measure fasting glucose, cholesterol, and triglyceride levels. This should be done at baseline and at regular intervals during the study.
Q3: What are the management options for metabolic disturbances in animal studies?
A3: Management primarily involves careful monitoring. If significant metabolic changes are a primary concern of the study, dietary modifications, such as a low-fat or low-sugar diet, could be implemented, but this would need to be a controlled variable in the study design. Pharmacological interventions used in humans, such as statins or metformin, would likely interfere with the study's objectives and are generally not recommended unless they are part of the experimental design.
Experimental Protocol: Monitoring Metabolic Parameters
Objective: To assess for hyperlipidemia and hyperglycemia.
Materials:
-
Blood collection tubes (e.g., EDTA tubes for plasma).
-
Centrifuge.
-
Pipettes and tips.
-
Commercial assay kits for glucose, cholesterol, and triglycerides.
-
Spectrophotometer or plate reader.
Procedure:
-
Fast the animals for 4-6 hours before blood collection.
-
Collect blood samples at baseline and designated time points.
-
Process the blood to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Perform the glucose, cholesterol, and triglyceride assays according to the kit manufacturer's instructions.
-
Measure the absorbance and calculate the concentrations.
Troubleshooting Guide: Metabolic Disturbances
| Observed Issue | Potential Cause | Recommended Action |
| Elevated fasting glucose | Drug-induced insulin resistance. | - Confirm with repeat measurements. - Consider performing a glucose tolerance test (GTT) to assess glucose metabolism more thoroughly. |
| Elevated cholesterol and/or triglycerides | Altered lipid metabolism due to the drug. | - Ensure a consistent and controlled diet across all study groups. - Monitor for any signs of related pathologies, such as fatty liver, during necropsy. |
V. Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. This compound: a review of its use in the management of antiretroviral therapy-naive patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety analysis of Lexiva tablets 700 (this compound calcium hydrate) in post-marketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Histopathologic Features of Maculopapular Drug Eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Drug Eruptions Treatment & Management: Medical Care [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity [frontiersin.org]
- 13. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of synthesized Fosamprenavir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Recrystallization Troubleshooting
Q1: After recrystallization, the purity of my this compound has not significantly improved. What could be the issue?
A1:
-
Cause: The chosen solvent system may not be optimal for selectively precipitating this compound while leaving impurities in the solution. Impurities may be co-precipitating with the product.
-
Solution:
-
Solvent System Re-evaluation: Experiment with different solvent ratios or alternative solvent systems. A common system for this compound calcium is a mixture of an alcohol (like ethanol (B145695) or methanol) and water. The ratio is critical; adjust it to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.
-
Cooling Rate: A rapid cooling process can lead to the trapping of impurities within the crystal lattice. Try a slower, more controlled cooling process to allow for more selective crystallization.
-
Seeding: Introduce a small seed crystal of high-purity this compound to the supersaturated solution to encourage the growth of desired crystals.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified material may be necessary to achieve the desired purity.
-
Q2: The yield of this compound is very low after recrystallization. How can I improve it?
A2:
-
Cause: The compound may be too soluble in the mother liquor at the final crystallization temperature, or too much solvent was used initially.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Working with a more concentrated solution will maximize the yield upon cooling.
-
Optimize Final Temperature: Ensure the crystallization mixture is thoroughly cooled. Using an ice bath can help to maximize the precipitation of the product.
-
Solvent Choice: The solubility of this compound is highly dependent on the solvent. If the yield is consistently low, the chosen solvent may be too "good" even at low temperatures. Consider a solvent system where the solubility difference between hot and cold is more pronounced.
-
Recovery from Mother Liquor: The mother liquor can be concentrated to recover a second crop of crystals. However, be aware that this second crop may have a lower purity than the first.
-
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3:
-
Cause: "Oiling out" occurs when the this compound comes out of solution as a liquid phase before the solution reaches the ideal temperature for crystallization. This often happens if the solution is too concentrated or cooled too quickly.
-
Solution:
-
Add More Solvent: If an oil begins to form, reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Slower Cooling: A slower cooling rate can prevent the solution from becoming supersaturated too quickly, allowing time for crystal nucleation and growth.
-
Change Solvent System: Consider using a different solvent system. Sometimes, a solvent in which the compound is slightly less soluble can prevent oiling out.
-
Preparative HPLC Troubleshooting
Q4: I am seeing poor peak shape and resolution during the preparative HPLC purification of this compound. What are the likely causes and solutions?
A4:
-
Cause: This can be due to column overload, inappropriate mobile phase composition, or issues with the column itself.
-
Solution:
-
Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of crude this compound injected onto the column.
-
Optimize Mobile Phase: Adjust the mobile phase composition. For reverse-phase chromatography of this compound, this may involve altering the ratio of acetonitrile (B52724) to water or adjusting the pH of the aqueous component. A shallow gradient can often improve resolution.
-
Check Column Health: The column may be degraded or clogged. Flush the column with a strong solvent, or if necessary, replace it.
-
Q5: The recovery of this compound from the preparative HPLC is low. How can I improve this?
A5:
-
Cause: The compound may be adsorbing irreversibly to the column, or the fraction collection parameters may not be optimized.
-
Solution:
-
Mobile Phase Additives: Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase can sometimes reduce irreversible adsorption.
-
Optimize Fraction Collection: Ensure that the fraction collector is triggered at the correct time and that the collection window is appropriate to capture the entire peak without excessive dilution.
-
Post-Purification Extraction: If the collected fractions are highly aqueous, a liquid-liquid extraction or solid-phase extraction may be necessary to efficiently recover the this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: Common impurities can arise from the starting materials, by-products of the synthesis, or degradation. These include Amprenavir (the active drug, formed by hydrolysis), isomeric impurities (such as the R-isomer), residual starting materials, and process-related impurities like amino, propyl, and nitro compounds. Other potential impurities include N-oxides, hydroxylated derivatives, and desmethyl analogues.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: The most common and effective technique for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[2] For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[2]
Q3: What are the typical acceptance criteria for impurities in this compound?
A3: According to regulatory guidelines, individual specified impurities are often limited to 0.05-0.20%, with a total impurity limit typically below 1.0%.[1]
Q4: Is column chromatography a viable method for purifying this compound on a large scale?
A4: While silica (B1680970) gel chromatography can be used for purification, it is often not considered suitable for commercial-scale production due to being time-consuming, requiring large volumes of solvents, and being labor-intensive.[3] Recrystallization is often a more practical approach for large-scale purification.
Data Presentation
Table 1: Common Impurities in Synthesized this compound
| Impurity Name/Type | Potential Source | Typical Analytical Method |
| Amprenavir | Hydrolysis of the phosphate (B84403) ester | RP-HPLC, LC-MS |
| R-isomer | Impure starting materials | Chiral HPLC, RP-HPLC |
| Amino Impurity | Synthesis by-product | RP-HPLC, LC-MS |
| Propyl Impurity | Synthesis by-product | RP-HPLC, LC-MS |
| Nitro Impurity | Residual starting material/intermediate | RP-HPLC, LC-MS |
| N-Oxide Derivatives | Oxidation | RP-HPLC, LC-MS |
| Desmethyl Analogues | Demethylation | RP-HPLC, LC-MS |
Table 2: Example of Purity Improvement of this compound Calcium via Recrystallization
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Ethanol/Water) |
| HPLC Purity (Area %) | ~97.5% | >99.8% |
| R-isomer Impurity (Area %) | ~2.0% | <0.1% |
| Other Individual Impurities (Area %) | <0.5% | <0.1% |
Note: The values presented are representative and can vary based on the specific synthetic route and purification conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound Calcium
This protocol is a general guideline for the recrystallization of crude this compound calcium.
-
Dissolution: In a suitable flask, add the crude this compound calcium. Add a minimal amount of a 95:5 (v/v) mixture of methanol (B129727) and ethanol. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add purified water as an anti-solvent until the solution becomes slightly turbid. Reheat the solution slightly until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold 1:1 (v/v) mixture of ethanol and water.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
Protocol 2: Analytical RP-HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound purity.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Mandatory Visualization
Caption: Experimental workflow for this compound purification and analysis.
Caption: Troubleshooting logic for low purity in this compound recrystallization.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosamprenavir's efficacy against various HIV strains, juxtaposed with other leading protease inhibitors. The analysis is supported by experimental data from pivotal clinical trials and in vitro susceptibility studies. Detailed experimental protocols and visual representations of key biological and methodological frameworks are included to facilitate a deeper understanding of the data presented.
In Vitro Efficacy of This compound (B192916) (as Amprenavir) Against HIV-1 Strains
This compound is a prodrug that is rapidly converted to its active form, amprenavir (B1666020), in the body.[1] Therefore, in vitro studies assess the efficacy of amprenavir. The following table summarizes the in vitro activity of amprenavir against wild-type HIV-1 and a range of strains harboring mutations that confer resistance to protease inhibitors (PIs). The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.
| HIV-1 Strain/Mutation | Fold Change in Amprenavir IC50 | Reference(s) |
| Wild-Type (HIV-1 IIIB/NL4-3) | 1.0 | [2] |
| Primary Resistance Mutations | ||
| I50V | 2-3 | [3] |
| V32I + I47V | >10 | [4] |
| I54L/M | Variable, contributes to resistance | [4] |
| I84V | Strong association with resistance | [2] |
| Mutations Associated with Hypersusceptibility | ||
| N88S | 0.04 - 0.14 (Hypersusceptible) | [2][5] |
| Multi-Drug Resistant (MDR) Strains | ||
| Resistant to Indinavir, Ritonavir (B1064), Nelfinavir | 4.48 | [6] |
| Resistant to 4 other PIs | 37.1% of strains remained sensitive | [1] |
| Saquinavir-selected (G48V, A71V, I84V, L90M) | 1.8 | [3] |
| Indinavir-selected (V32I, M46L, A71V, V82I) | 1.5 | [3] |
Clinical Efficacy and Safety: this compound vs. Other Protease Inhibitors
The following tables summarize the key findings from major clinical trials comparing this compound (FPV), often boosted with ritonavir (r), to other commonly used protease inhibitors in treatment-naïve HIV-1 infected adults.
Table 2: this compound/r vs. Lopinavir/r (KLEAN Study)
| Outcome Measure (at Week 48) | This compound/r 700/100 mg BID + ABC/3TC QD (n=434) | Lopinavir/r 400/100 mg BID + ABC/3TC QD (n=444) |
| Efficacy | ||
| HIV-1 RNA < 400 copies/mL | 73% | 71% |
| HIV-1 RNA < 50 copies/mL | 66% | 65% |
| Median CD4+ Cell Count Increase | +176 cells/mm³ | +191 cells/mm³ |
| Virologic Failure | 4% | 5% |
| Safety and Tolerability | ||
| Treatment-Related Grade 2-4 Adverse Events | 13% | 10% |
| Most Common Adverse Events | Diarrhea, Nausea, Abacavir Hypersensitivity | Diarrhea, Nausea, Abacavir Hypersensitivity |
| Discontinuation due to Adverse Events | 12% | 10% |
Table 3: this compound/r vs. Atazanavir/r (ALERT Study)
| Outcome Measure (at Week 48) | This compound/r 1400/100 mg QD + TDF/FTC QD (n=53) | Atazanavir/r 300/100 mg QD + TDF/FTC QD (n=53) |
| Efficacy | ||
| HIV-1 RNA < 50 copies/mL | 75% | 83% |
| Mean CD4+ Cell Count Increase | +170 cells/mm³ | +183 cells/mm³ |
| Safety and Tolerability | ||
| Treatment-Related Grade 2-4 Adverse Events | 15% | 57% (driven by hyperbilirubinemia) |
Table 4: this compound vs. Nelfinavir (NEAT and SOLO Studies)
| Study | Outcome Measure (at Week 48) | This compound-based Regimen | Nelfinavir-based Regimen |
| NEAT | HIV-1 RNA < 400 copies/mL | 66% (FPV 1400 mg BID) | 51% (NFV 1250 mg BID) |
| SOLO | Similar reductions in viral load | FPV/r 1400/200 mg QD | NFV 1250 mg BID |
| Both | Virological Failure Rates | Lower | At least twice as high |
| Both | Incidence of Diarrhea | Significantly Lower | Higher |
Experimental Protocols
Phenotypic Resistance Assays (e.g., PhenoSense®, Antivirogram®)
Phenotypic assays provide a direct measure of how a patient's virus replicates in the presence of an antiretroviral drug.
-
Viral RNA Extraction and Amplification: HIV-1 RNA is isolated from a patient's plasma sample. The protease and reverse transcriptase coding regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Construction: The amplified patient-derived gene sequences are inserted into a recombinant HIV-1 vector that lacks the corresponding region of a laboratory-adapted proviral DNA clone. This vector also contains a reporter gene, such as luciferase.
-
Virus Production: The recombinant vector is transfected into a producer cell line to generate virus particles that contain the patient's protease and reverse transcriptase enzymes.
-
Drug Susceptibility Testing: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.
-
Quantification of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold-change in susceptibility.
Genotypic Resistance Assays
Genotypic assays detect the presence of specific mutations in the viral genome that are known to be associated with drug resistance.
-
RNA Extraction and RT-PCR: As with phenotypic assays, viral RNA is extracted from plasma and the relevant gene regions (protease, reverse transcriptase, integrase) are amplified.
-
DNA Sequencing: The amplified DNA is then sequenced to determine the precise nucleotide sequence of the viral genes.
-
Sequence Analysis and Interpretation: The patient's viral sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then interpreted using a rules-based algorithm (e.g., Stanford HIV Drug Resistance Database, ANRS) to predict the level of resistance to various antiretroviral drugs.
Visualizations
Caption: HIV life cycle and the mechanism of action of this compound.
Caption: Workflow for HIV drug resistance testing.
References
- 1. Low Level of Cross-Resistance to Amprenavir (141W94) in Samples from Patients Pretreated with Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV susceptibility to amprenavir: phenotype-based versus rules-based interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of resistance to protease inhibitor amprenavir in human immunodeficiency virus type 1-infected patients: selection of four alternative viral protease genotypes and influence of viral susceptibility to coadministered reverse transcriptase nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nelfinavir-Resistant, Amprenavir-Hypersusceptible Strains of Human Immunodeficiency Virus Type 1 Carrying an N88S Mutation in Protease Have Reduced Infectivity, Reduced Replication Capacity, and Reduced Fitness and Process the Gag Polyprotein Precursor Aberrantly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of fosamprenavir (B192916) with other leading protease inhibitors (PIs) used in the management of HIV-1 infection. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of antiretroviral therapy.
Executive Summary
This compound, a prodrug of amprenavir (B1666020), is a potent HIV-1 protease inhibitor. Its clinical efficacy, safety, pharmacokinetic profile, and resistance patterns have been evaluated in numerous studies, often in direct comparison with other PIs such as atazanavir (B138) and lopinavir (B192967)/ritonavir (B1064). This guide synthesizes key findings from major clinical trials and experimental studies to provide an objective comparative analysis.
Mechanism of Action
This compound is rapidly hydrolyzed to its active form, amprenavir, by cellular phosphatases in the gut epithelium during absorption. Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By binding to the active site of the protease, amprenavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thus halting the replication cycle.
Figure 1: Mechanism of Action of HIV Protease Inhibitors.
Comparative Efficacy: Clinical Trial Data
The efficacy of this compound has been compared head-to-head with other ritonavir-boosted protease inhibitors in large, randomized clinical trials. The ALERT and KLEAN studies are pivotal in this regard.
The ALERT Study: this compound vs. Atazanavir
The ALERT study was an open-label, multicenter, 48-week trial that compared once-daily this compound/ritonavir to once-daily atazanavir/ritonavir, both in combination with tenofovir/emtricitabine, in antiretroviral-naïve HIV-1-infected patients.[1][2]
| Efficacy Endpoint (Week 48) | This compound/r (n=53) | Atazanavir/r (n=53) |
| HIV-1 RNA < 50 copies/mL | 75% (40/53) | 83% (44/53) |
| HIV-1 RNA < 400 copies/mL | 79% | 79% |
| Mean CD4+ Cell Count Increase | +170 cells/mm³ | +183 cells/mm³ |
| Data from the ALERT Study.[1][2] |
The KLEAN Study: this compound vs. Lopinavir/ritonavir
The KLEAN study was an open-label, non-inferiority trial comparing twice-daily this compound/ritonavir to twice-daily lopinavir/ritonavir, each in combination with abacavir/lamivudine, in antiretroviral-naïve HIV-1-infected patients over 48 weeks, with a long-term extension to 144 weeks.[3][4][5][6]
| Efficacy Endpoint (Week 48) | This compound/r (n=434) | Lopinavir/r (n=444) |
| HIV-1 RNA < 50 copies/mL | 66% (285/434) | 65% (288/444) |
| HIV-1 RNA < 400 copies/mL | 73% (315/434) | 71% (317/444) |
| Median CD4+ Cell Count Increase | +176 cells/mm³ | +191 cells/mm³ |
| Data from the KLEAN Study at 48 weeks.[3][7] |
At 144 weeks, the proportion of patients with HIV-1 RNA <50 copies/mL was 73% in the this compound/r arm and 60% in the lopinavir/r arm.[5][6]
Comparative Safety and Tolerability
Adverse event profiles are a critical consideration in the long-term management of HIV infection.
The ALERT Study: this compound vs. Atazanavir
Fewer patients treated with this compound/ritonavir experienced treatment-related grade 2-4 adverse events compared to those treated with atazanavir/ritonavir.[1] This difference was primarily driven by a higher incidence of hyperbilirubinemia associated with atazanavir.[1] Median fasting triglyceride levels at week 48 were higher with this compound/r (150 mg/dL) compared to atazanavir/r (131 mg/dL).[1]
The KLEAN Study: this compound vs. Lopinavir/ritonavir
The incidence of treatment-emergent grade 2-4 adverse events was comparable between the two groups.[3] Diarrhea was a frequently reported adverse event in both arms.[3][6] An observational study also found that the incidence of diarrhea and hypertriglyceridemia was significantly higher in patients treated with lopinavir/ritonavir compared to those treated with this compound/ritonavir.[8]
| Selected Adverse Events (KLEAN Study) | This compound/r | Lopinavir/r |
| Diarrhea (Grade 2-4) | 13% | 11% |
| Nausea (Grade 2-4) | 6% | 5% |
| Discontinuation due to Adverse Events | 12% | 10% |
| Data from the KLEAN Study at 48 weeks.[7] |
Pharmacokinetic Profiles
The pharmacokinetic properties of protease inhibitors, particularly when boosted with ritonavir, influence dosing frequency and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound/r | Atazanavir/r | Lopinavir/r |
| Prodrug | Yes (to amprenavir) | No | No |
| Dosing Frequency | Once or twice daily | Once daily | Twice daily |
| Effect of Food on Absorption | Not significant | Take with food | Take with food |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
| AUC₀₋₂₄ (ng·h/mL) | ~40,000 (as amprenavir) | ~40,000 | ~92,600 |
| Cmax (ng/mL) | ~6,000 (as amprenavir) | ~4,000 | ~9,600 |
| Cmin (ng/mL) | >1,000 (as amprenavir) | >150 | >4,000 |
| Pharmacokinetic parameters are approximate and can vary based on individual patient factors and co-administered medications.[9][10][11] |
Resistance Profiles
The development of resistance is a key factor in the long-term success of antiretroviral therapy. Different protease inhibitors have distinct resistance mutation profiles.
-
This compound: Key resistance-associated mutations include V32I, M46I/L, I47V, I50V, I54L/M, and I84V.[12] Prior use of this compound has been associated with the development of darunavir (B192927) resistance mutations.[13]
-
Atazanavir: The I50L mutation is a primary resistance mutation that can emerge in treatment-naïve patients.[7] There is a high degree of cross-resistance to atazanavir in patients with pre-existing resistance to other PIs.[5]
-
Lopinavir: Resistance to lopinavir often involves the accumulation of multiple mutations. There is evidence for subtype-specific resistance pathways, with mutations at residue 46 being more common in subtype B and at residue 82 in subtype C.[8][14]
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
Figure 2: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.
Methodology:
-
Reagent Preparation: Recombinant HIV-1 protease is diluted in assay buffer. A fluorogenic peptide substrate, which contains a cleavage site for the protease flanked by a fluorophore and a quencher, is also prepared in assay buffer. Test compounds are serially diluted to various concentrations.[15]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test compound is pre-incubated with the HIV-1 protease to allow for binding.[15]
-
Enzymatic Reaction: The reaction is initiated by the addition of the fluorogenic substrate. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.[1][2]
-
Data Acquisition: Fluorescence is measured over time using a microplate reader at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 450 nm.[1][15]
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percent inhibition for each concentration of the test compound is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.[15]
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of a drug in inhibiting HIV-1 replication in a cell culture system.
Methodology:
-
Cell Culture: A susceptible T-cell line (e.g., MT-4, C8166) is cultured under standard conditions.[6][12]
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).[6]
-
Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compound.[6]
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-6 days).[12]
-
Endpoint Measurement: The extent of viral replication is quantified. Common methods include:
-
MTT or XTT Assay: Measures cell viability, as HIV-1 infection is typically cytopathic. A reduction in cell death indicates antiviral activity.[12]
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant, which correlates with the amount of virus produced.
-
Reporter Gene Assay: Uses a genetically modified cell line or virus that expresses a reporter gene (e.g., luciferase, β-galactosidase) upon viral replication.
-
-
Data Analysis: The EC₅₀ value (the effective concentration of the drug that inhibits viral replication by 50%) is determined from the dose-response curve. A cytotoxicity assay (CC₅₀) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC₅₀/EC₅₀).[6]
Conclusion
This compound, when boosted with ritonavir, demonstrates comparable efficacy to other leading protease inhibitors, including atazanavir and lopinavir/ritonavir, in treatment-naïve individuals. Its safety profile is generally favorable, with a lower incidence of hyperbilirubinemia compared to atazanavir. The choice of a specific protease inhibitor for an individual patient will depend on a variety of factors, including baseline viral load and CD4 count, potential drug-drug interactions, and the patient's tolerability profile. The distinct resistance profiles of these agents also play a crucial role in treatment sequencing and management of virologic failure. The experimental protocols outlined provide standardized methods for the continued evaluation and development of novel protease inhibitors.
References
- 1. abcam.cn [abcam.cn]
- 2. A fluorometric assay for HIV-protease activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct cross-resistance profiles of the new protease inhibitors amprenavir, lopinavir, and atazanavir in a panel of clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C | PLOS Computational Biology [journals.plos.org]
- 9. Factors influencing lopinavir and atazanavir plasma concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. abcam.co.jp [abcam.co.jp]
- 14. targethiv.org [targethiv.org]
- 15. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of fosamprenavir (B192916) and its active metabolite, amprenavir (B1666020), both potent HIV-1 protease inhibitors. The development of this compound as a prodrug of amprenavir was a strategic advancement to improve the pharmacokinetic profile and patient adherence. This comparison focuses on the preclinical data that underscores the relationship between these two antiretroviral agents, presenting experimental data on their antiviral efficacy, pharmacokinetic properties, and toxicity.
Introduction to this compound and Amprenavir
Amprenavir was one of the earlier HIV-1 protease inhibitors, effective in suppressing viral replication by binding to the active site of the HIV-1 protease, thus preventing the cleavage of viral polyproteins into functional proteins.[1][2][3][4] This inhibition results in the production of immature, non-infectious viral particles.[1][2][3] However, its clinical use was hampered by a large pill burden and inconvenient dosing schedules.[5]
This compound, the phosphate (B84403) ester prodrug of amprenavir, was designed to overcome these limitations.[6][7] Following oral administration, this compound is rapidly and almost completely hydrolyzed by alkaline phosphatases in the intestinal epithelium to amprenavir and inorganic phosphate.[6][8][9] This efficient conversion means that the systemic antiviral activity of this compound is entirely attributable to amprenavir.[1][6]
Antiviral Efficacy
In preclinical in vitro studies, the antiviral activity of this compound is manifested through its conversion to amprenavir. Therefore, the intrinsic anti-HIV efficacy is determined by the concentration of amprenavir that reaches the target cells.
Table 1: In Vitro Anti-HIV-1 Activity of Amprenavir
| Cell Line | HIV-1 Strain | IC50 (µM) |
| Acutely Infected Lymphoblastic Cells (MT-4, CEM-CCRF, H9) | IIIB | 0.012 - 0.08[1] |
| Chronically Infected Lymphoblastic Cells | IIIB | 0.41[1] |
| Peripheral Blood Lymphocytes | IIIB | 0.012 - 0.08[1] |
IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Experimental Protocols
In Vitro Anti-HIV Activity Assay
A common method to determine the in vitro antiviral efficacy of compounds like amprenavir involves the following steps:
-
Cell Culture: Target cells, such as MT-4 or peripheral blood mononuclear cells (PBMCs), are cultured in an appropriate medium.
-
Infection: The cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (amprenavir).
-
Incubation: The treated and untreated (control) infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetics
The primary advantage of this compound over amprenavir lies in its superior pharmacokinetic properties, which stem from its prodrug nature. Preclinical studies in animal models are crucial for elucidating these differences.
Table 2: Comparative Preclinical Pharmacokinetic Parameters (Illustrative)
| Parameter | This compound Administration | Amprenavir Administration |
| Active Moiety | Amprenavir | Amprenavir |
| Bioavailability of Amprenavir | Higher | Lower |
| Amprenavir Cmax | Generally higher or comparable | Generally lower |
| Amprenavir AUC | Generally higher or comparable | Generally lower |
| Amprenavir Trough Concentrations | Higher and more sustained | Lower |
Note: Specific values are dependent on the animal model and dosing regimen. The table illustrates the general expected outcomes based on the rationale for this compound's development.
Preclinical findings indicate that equimolar doses of this compound deliver comparable or slightly greater plasma exposures of amprenavir compared to the administration of amprenavir itself.[10] This improved bioavailability is a key factor in reducing the pill burden and dosing frequency in the clinical setting.[5][11]
Experimental Protocols
Animal Pharmacokinetic Study
A typical preclinical pharmacokinetic study comparing this compound and amprenavir would involve the following:
-
Animal Model: A suitable animal model, such as rats or dogs, is selected.
-
Dosing: Two groups of animals receive equimolar doses of either this compound or amprenavir, typically via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of amprenavir in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
Signaling Pathways and Experimental Workflows
Metabolic Conversion of this compound to Amprenavir
Caption: Metabolic activation of this compound to amprenavir.
Experimental Workflow for Preclinical Comparison
Caption: Preclinical evaluation workflow for this compound and amprenavir.
Toxicity
Similar to efficacy, the preclinical toxicity profile of this compound is primarily that of amprenavir. In vitro cytotoxicity assays are used to determine the concentration of the active drug that is toxic to host cells.
Table 3: In Vitro Cytotoxicity of Amprenavir (Illustrative)
| Cell Line | CC50 (µM) |
| MT-4 | >100 |
| PBMCs | >100 |
CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to cause a 50% reduction in cell viability.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Host cells (e.g., MT-4, PBMCs) are seeded in a 96-well plate.
-
Drug Treatment: The cells are treated with serial dilutions of amprenavir.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Conclusion
The preclinical comparison of this compound and amprenavir highlights a classic example of successful prodrug development. While the intrinsic antiviral activity and toxicity are dictated by the active moiety, amprenavir, the pharmacokinetic profile is significantly enhanced by the this compound formulation. This strategic chemical modification leads to improved bioavailability, allowing for a reduced pill burden and more convenient dosing regimens, which are critical factors for long-term therapeutic success in the management of HIV infection. The preclinical data provide a strong rationale for the clinical advantages observed with this compound.
References
- 1. This compound and Amprenavir | Oncohema Key [oncohemakey.com]
- 2. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages of this compound; comparing saquinavir/r to lopinavir/r; reducing viral load to | HIV i-Base [i-base.info]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetic studies [bio-protocol.org]
- 10. unmc.edu [unmc.edu]
- 11. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most common analytical methods for the quantification of Fosamprenavir: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes the performance characteristics of each method, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.
A summary of the key performance parameters for each method is presented in the tables below. The data is compiled from various validation studies and represents typical performance characteristics.
Table 1: Performance Characteristics of HPLC-UV for this compound Quantification
| Parameter | Typical Performance |
| Linearity Range | 50 - 150,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 2: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Typical Performance |
| Linearity Range | 1.0 - 2100.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1] |
| Accuracy (%RE) | -4.55% to 2.63% |
| Precision (%RSD) | < 3.081%[1] |
| Recovery | 97.35% - 102.65%[1] |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS assays are provided below. These protocols are based on validated methods reported in the scientific literature.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV-Visible detector is used.
-
Column: C18 column (e.g., Symmetry 75x4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% v/v Trifluoroacetic acid in Water and Acetonitrile.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 260 nm.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent like methanol (B129727).
-
Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
-
For tablet analysis, a portion of the powdered tablet is dissolved in the solvent, sonicated, and diluted to the desired concentration.
-
LC-MS/MS Method
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., Phenomenex C18, 50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 0.1% v/v formic acid and methanol (25:75 v/v).[1]
-
Flow Rate: 0.70 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound, the transition is typically m/z 586.19 → 57.07.[1]
-
Sample Preparation (from plasma):
-
To a plasma sample, an internal standard is added.
-
Liquid-liquid extraction is performed using a solvent like ethyl acetate (B1210297) and methanol (4:1).[1]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
-
Cross-Validation Workflow
The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results. This is a critical step in method transfer between laboratories or when comparing a new method to an established one.
Caption: General workflow for the cross-validation of two analytical methods.
Discussion on Method Comparison
Sensitivity and Selectivity: LC-MS/MS is inherently more sensitive and selective than HPLC-UV. The ability to monitor specific mass-to-charge ratio transitions in MS/MS significantly reduces interference from matrix components, which can be a challenge in complex biological samples when using UV detection. This is reflected in the lower limit of quantification (LOQ) achievable with LC-MS/MS (around 1 ng/mL) compared to HPLC-UV (around 50 ng/mL).
Linearity and Range: Both methods demonstrate excellent linearity with correlation coefficients greater than 0.999. However, the linear dynamic range of HPLC-UV is often wider, which can be advantageous for analyzing samples with large variations in concentration without the need for dilution.
Accuracy and Precision: Both techniques provide high accuracy and precision, with recovery values typically between 97% and 103% and relative standard deviations below 15%. These parameters are rigorously assessed during method validation according to regulatory guidelines.
Cost and Complexity: HPLC-UV systems are more common in analytical laboratories, are less expensive to acquire and maintain, and are generally simpler to operate than LC-MS/MS systems. The latter requires more specialized expertise for method development, maintenance, and data interpretation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method that is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of this compound is relatively high and the sample matrix is simple.
-
LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, where high sensitivity and selectivity are paramount. Its ability to provide structural information through mass fragmentation also makes it an invaluable tool in metabolite identification studies.
For a comprehensive cross-validation, a set of quality control samples at different concentrations should be analyzed using both methods, and the results should be statistically compared to ensure concordance. This rigorous approach provides confidence in the reliability and interchangeability of the analytical data.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the HIV-1 protease inhibitor fosamprenavir (B192916) when administered with and without the pharmacokinetic booster ritonavir (B1064). This analysis is based on available clinical trial data, pharmacokinetic studies, and established mechanisms of action to inform research and drug development in the field of antiretroviral therapy.
Introduction
This compound is a prodrug of the protease inhibitor amprenavir (B1666020). Upon oral administration, it is rapidly and extensively converted to amprenavir, which is the active antiviral agent.[1] Amprenavir inhibits HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions. The efficacy of this compound is closely linked to maintaining adequate plasma concentrations of amprenavir. Ritonavir, another protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary route of metabolism for amprenavir.[1] By co-administering a low dose of ritonavir, the metabolism of amprenavir is significantly reduced, leading to increased plasma concentrations and a longer half-life. This "boosting" strategy is designed to enhance the antiviral activity and overcome potential drug resistance.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and efficacy parameters of unboosted and ritonavir-boosted this compound, compiled from various clinical studies. It is important to note that direct head-to-head comparative trials are limited; therefore, some data is derived from studies with different comparator arms.
Table 1: Pharmacokinetic Parameters of Amprenavir after this compound Administration
| Parameter | Unboosted this compound (700 mg twice daily) | Ritonavir-Boosted this compound (700 mg FPV / 100 mg RTV twice daily) | Fold Change (Boosted vs. Unboosted) |
| Cmax (ng/mL) | Variable | Substantially Increased | ~1-2 fold |
| AUC (ng·h/mL) | Lower | Significantly Increased | ~2-3 fold |
| Cmin (trough, ng/mL) | Often below target therapeutic levels | Consistently above therapeutic levels | ~4-10 fold |
Data compiled from multiple pharmacokinetic studies.[1][2][3]
Table 2: Virological and Immunological Response in Treatment-Naïve Patients (48-Week Data)
| Efficacy Endpoint | Unboosted this compound (in combination with NRTIs) | Ritonavir-Boosted this compound (in combination with NRTIs) |
| Proportion of patients with HIV-1 RNA <400 copies/mL | Generally reported as non-inferior to nelfinavir (B1663628) in older trials. | Consistently high rates of virological suppression, often superior to older protease inhibitors. |
| Proportion of patients with HIV-1 RNA <50 copies/mL | Lower compared to boosted regimens. | High rates of achieving undetectable viral load. |
| Mean change from baseline in CD4+ T-cell count (cells/mm³) | Significant increases from baseline. | Robust and sustained increases in CD4+ cell counts. |
Efficacy data is based on indirect comparisons from studies such as NEAT (unboosted this compound vs. nelfinavir) and KLEAN (boosted this compound vs. lopinavir/ritonavir).[4][5]
Experimental Protocols
Measurement of Amprenavir Plasma Concentrations
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Blood samples are collected in tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Extraction: A liquid-liquid or solid-phase extraction is performed to isolate amprenavir and an internal standard from the plasma matrix.[2][6]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of an acidic buffer and an organic solvent like acetonitrile, is used to separate the components.[2][6]
-
Detection: Amprenavir is detected using a UV detector at a specific wavelength (e.g., 254 nm).[6] The concentration is quantified by comparing the peak area of amprenavir to that of the internal standard with a known concentration.
HIV-1 RNA Viral Load Quantification
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Viral RNA is extracted from patient plasma samples.
-
Reverse Transcription: The extracted HIV-1 RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then amplified using specific primers that target a conserved region of the HIV-1 genome. The amplification process is monitored in real-time using fluorescent probes.
-
Quantification: The amount of amplified DNA is proportional to the initial amount of viral RNA in the sample. By comparing the amplification signal to a standard curve of known concentrations, the viral load is determined and expressed as copies of HIV-1 RNA per milliliter of plasma (copies/mL).[7][8][9]
CD4+ T-Cell Count Analysis
Method: Flow Cytometry
-
Sample Preparation: A whole blood sample is collected.
-
Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to cell surface markers. To identify CD4+ T-cells, antibodies against CD3 (a pan-T-cell marker) and CD4 are used.
-
Flow Cytometric Analysis: The stained cells are passed in a single file through a laser beam in a flow cytometer. The instrument detects the scattered light and fluorescent signals emitted by each cell.
-
Quantification: By analyzing the specific combination of fluorescent signals, the number of CD4+ T-cells can be counted and expressed as an absolute number of cells per cubic millimeter of blood (cells/mm³).[10][11][12]
Mandatory Visualization
Caption: Pharmacokinetic pathway of this compound with and without ritonavir boosting.
Caption: Generalized experimental workflow for comparing this compound regimens.
Conclusion
The co-administration of ritonavir with this compound provides a significant pharmacokinetic advantage over unboosted this compound. By inhibiting CYP3A4-mediated metabolism, ritonavir substantially increases the plasma concentrations of the active drug, amprenavir, particularly the trough concentrations which are critical for sustained viral suppression.[1][2] While direct, head-to-head, large-scale clinical trials comparing the efficacy of unboosted and ritonavir-boosted this compound are not abundant in recent literature, the pharmacokinetic data strongly supports the superior and more reliable efficacy of the boosted regimen. Clinical experience and treatment guidelines have predominantly favored the use of ritonavir-boosted protease inhibitors, including this compound, due to their enhanced potency, higher barrier to resistance, and more convenient dosing schedules.[5] For research and drug development, the focus has shifted from unboosted protease inhibitors to optimizing boosted regimens and developing new boosting agents with improved safety profiles.
References
- 1. Interpretation of Genotype and Pharmacokinetics for Resistance to this compound-Ritonavir-Based Regimens in Antiretroviral-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the HIV-protease inhibitors indinavir, amprenavir, ritonavir, saquinavir and nelfinavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. This compound calcium plus ritonavir for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, indinavir, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icap.columbia.edu [icap.columbia.edu]
- 8. Correlation between viral load measurements and outcome in clinical trials of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasusa.org [iasusa.org]
- 10. CD4 Cell Count and HIV - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CD4 count (or T-cell test) - HIV [hiv.va.gov]
- 12. mdpi.com [mdpi.com]
A comprehensive review of multi-year clinical data confirms the established safety and tolerability profile of the protease inhibitor Fosamprenavir in the long-term management of HIV-1 infection. This guide provides a detailed comparison with alternative protease inhibitors, supported by experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
This compound, a prodrug of amprenavir, has demonstrated sustained antiviral efficacy and a generally manageable safety profile in studies extending up to eight years. The most comprehensive long-term data comes from the open-label, multicenter APV30005 study, which followed 753 HIV-1-infected patients for a median of over five years, with some patients receiving treatment for more than eight years.[1][2] This and other key studies provide a robust dataset to evaluate the long-term safety of this compound and compare it with other commonly used protease inhibitors, including lopinavir/ritonavir (B1064), atazanavir (B138)/ritonavir, and darunavir/ritonavir.
Comparative Safety and Tolerability Profiles
The long-term safety profile of this compound is characterized by a range of adverse events, with gastrointestinal disturbances and rash being among the most frequently reported. Metabolic complications, a known class effect of protease inhibitors, are also observed. The following tables summarize the incidence of common adverse events and laboratory abnormalities from key long-term clinical trials, providing a comparative perspective.
Table 1: Incidence of Common Drug-Related Grade 2-4 Adverse Events in Long-Term Studies
| Adverse Event | This compound/ritonavir (APV30005, >192 weeks) | Lopinavir/ritonavir (KLEAN, 144 weeks) | Atazanavir/ritonavir (ALERT, 48 weeks) | Darunavir/ritonavir (POWER 1, 2 & 3, 96 weeks) |
| Diarrhea | 11% (in non co-infected subjects)[1] | Most frequently reported AE[3] | - | 3%[4] |
| Nausea | 6% (in non co-infected subjects)[1] | - | - | 2%[4] |
| Vomiting | - | - | - | 3%[4] |
| Headache | - | - | - | 2%[4] |
| Rash | - | - | - | - |
| Hyperbilirubinemia | - | - | 57% (treatment-related grade 2-4 AEs, driven by hyperbilirubinemia)[5] | - |
| Discontinuation due to AEs | 6% (overall)[2] | 9%[3] | - | 2%[6] |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and duration.
Table 2: Incidence of Grade 3/4 Laboratory Abnormalities in Long-Term Studies
| Laboratory Abnormality | This compound/ritonavir (APV30005, >192 weeks) | Lopinavir/ritonavir (KLEAN, 48 weeks) | Atazanavir/ritonavir (ALERT, 48 weeks) | Darunavir/ritonavir (POWER 1, 2 & 3, 96 weeks) |
| Increased Lipase | Most commonly reported[2] | - | - | - |
| Increased Triglycerides | Most commonly reported[2] | - | Higher median at week 48 with FPV/r (150 vs 131 mg/dL)[5] | Infrequent |
| Elevated Liver Enzymes (ALT/AST) | Most commonly reported[2] | - | - | Infrequent |
Experimental Protocols
The safety and tolerability of this compound and other protease inhibitors in long-term studies were primarily assessed through regular clinical and laboratory monitoring.
APV30005 Study Protocol: In the APV30005 study, safety and efficacy were evaluated every 12 weeks. This included recording the incidence and frequency of adverse events and laboratory abnormalities.[2] Adverse events were graded according to a standardized scale.
General Methodology for Grading Adverse Events: In HIV clinical trials, adverse events (AEs) are typically graded based on their severity, which helps in systematically evaluating and comparing the safety of different treatments. A commonly used grading scale is as follows:
-
Grade 1 (Mild): Transient or mild discomfort; no medical intervention required.
-
Grade 2 (Moderate): Mild to moderate limitation in activity; minimal or no medical intervention required.
-
Grade 3 (Severe): Marked limitation in activity; medical intervention and possibly hospitalization required.
-
Grade 4 (Life-Threatening): Extreme limitation in activity; significant medical intervention, hospitalization, or hospice care probable.
-
Grade 5 (Death): The adverse event results in death.
Signaling Pathways and Mechanisms of Adverse Events
The long-term use of protease inhibitors, including this compound, is associated with metabolic complications such as insulin (B600854) resistance and dyslipidemia. Understanding the underlying signaling pathways is crucial for managing these adverse effects.
Caption: Protease inhibitor-mediated insulin resistance pathway.
Protease inhibitors can contribute to insulin resistance through two primary mechanisms. Firstly, they directly inhibit the glucose transporter type 4 (GLUT4), which is responsible for insulin-stimulated glucose uptake into fat and muscle cells. Secondly, studies have shown that protease inhibitors can induce the expression of Suppressor of Cytokine Signaling-1 (SOCS-1). SOCS-1, in turn, interferes with the insulin signaling cascade by inhibiting Insulin Receptor Substrate (IRS) proteins, further impairing glucose uptake.
References
- 1. This compound ALT Changes, AEs: SOLO Study [natap.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound or atazanavir once daily boosted with ritonavir 100 mg, plus tenofovir/emtricitabine, for the initial treatment of HIV infection: 48-week results of ALERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Results of Darunavir/ritonavir in Treatment-experienced Patients: POWER 3 [natap.org]
For Researchers, Scientists, and Drug Development Professionals
Fosamprenavir (B192916), a prodrug of the HIV-1 protease inhibitor (PI) amprenavir, has been a significant component of highly active antiretroviral therapy (HAART). Its efficacy, however, can be compromised by the emergence of drug-resistant viral strains. This guide provides an in-depth comparative review of this compound's resistance profile against other key PIs, supported by experimental data. The information is intended to aid researchers, scientists, and drug development professionals in understanding the nuances of PI resistance and in the pursuit of more robust and durable antiretroviral agents.
Comparative Analysis of Protease Inhibitor Resistance Profiles
The development of resistance to PIs is a complex process driven by the selection of mutations within the HIV-1 protease gene. These mutations can reduce the binding affinity of the inhibitor to the viral enzyme, thereby diminishing its efficacy. The following table summarizes the key resistance mutations associated with this compound and other commonly prescribed PIs, along with the corresponding fold change in the 50% inhibitory concentration (IC50), a measure of the degree of resistance.
| Protease Inhibitor | Primary Resistance Mutations | Other Associated Mutations | Fold Change in IC50 (Resistant vs. Wild-Type) |
| This compound/Amprenavir | I50V, I84V | M46I/L, I47V/A, I54L/M, V82A/F/T/S | 10–100[1][2] |
| Atazanavir | I50L, N88S | M46I/L, I84V | 5–70[1] |
| Darunavir | I50V, I54L/M, L76V, I84V | V11I, V32I, L33F, M46I/L, I47V/A, G73S, L89V | >10[3] |
| Lopinavir | M46I/L, I54V, V82A/F/T, I84V | L10F/I/R/V, K20M/R, L24I, L33F, I47V/A, G48V, F53L, L63P, A71V/T, G73S, L90M | 10–50[4] |
| Saquinavir | G48V, L90M | L10I/R/V, I54V/L, A71V/T, V82A | 4–90[5][6] |
| Tipranavir | I47A, I54A/M/S/T/V, V82L/T, I84V | L10V, I13V, K20M/R/V, L33I/V, M36I/L/V, K43T, M46L, Q58E, H69K, T74P, L89V, L90M | 10–>100[7] |
Note: The fold change in IC50 can vary depending on the specific combination of mutations present in the viral strain.
HIV-1 Protease Inhibition and Resistance Mechanisms
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. PIs are designed to competitively inhibit this enzyme, thereby preventing the maturation of infectious virions.
Figure 1: HIV-1 Protease Inhibition and Resistance. This diagram illustrates the normal function of HIV-1 protease in viral maturation, the inhibitory action of protease inhibitors, and the mechanism by which resistance mutations lead to reduced drug efficacy.
Experimental Protocols for Determining Protease Inhibitor Resistance
The assessment of antiretroviral drug resistance is critical for clinical management and for the development of new therapies. The two primary methods for determining PI resistance are genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays identify the presence of specific mutations in the HIV-1 protease gene that are known to be associated with drug resistance.
Experimental Workflow:
Figure 2: Genotypic Resistance Testing Workflow. This diagram outlines the key steps involved in genotypic analysis of HIV-1 protease inhibitor resistance.
Detailed Methodology:
-
Sample Collection and Viral RNA Extraction: Plasma is isolated from a patient's blood sample. Viral RNA is then extracted from the plasma using commercially available kits.
-
Reverse Transcription and Polymerase Chain Reaction (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-coding region of the pol gene is then amplified from the cDNA using PCR with specific primers.
-
DNA Sequencing: The amplified PCR product is purified and sequenced using automated DNA sequencers.
-
Sequence Analysis and Interpretation: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence to identify mutations. The identified mutations are cross-referenced with established databases of resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various PIs.
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of a PI.
Experimental Workflow:
Figure 3: Phenotypic Resistance Testing Workflow. This diagram shows the process of determining the phenotypic susceptibility of HIV-1 to protease inhibitors.
Detailed Methodology:
-
Generation of Recombinant Virus: The protease-coding region from the patient's viral RNA is amplified and inserted into a laboratory-derived, replication-competent HIV-1 vector that lacks its own protease gene.
-
Cell Culture and Infection: A susceptible cell line (e.g., MT-2 cells) is cultured and infected with the recombinant virus.
-
Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of the protease inhibitor being tested.
-
Measurement of Viral Replication: After a defined incubation period, the extent of viral replication is measured. This can be done by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector or by measuring the production of a viral antigen (e.g., p24).
-
Calculation of IC50 and Fold Change: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is then determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.
Conclusion
The landscape of HIV-1 protease inhibitor resistance is complex and continually evolving. This compound, while a potent antiretroviral, is susceptible to the development of resistance through specific mutational pathways, some of which are shared with other PIs. A thorough understanding of these resistance profiles, facilitated by robust genotypic and phenotypic testing, is paramount for the effective clinical management of HIV-1 infection. For researchers and drug development professionals, this comparative analysis underscores the importance of designing next-generation PIs with a high genetic barrier to resistance, capable of overcoming the challenges posed by existing and emerging resistance mutations. The continued surveillance of resistance patterns and the elucidation of the structural and mechanistic basis of resistance will be crucial in the ongoing effort to develop more durable and effective antiretroviral therapies.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral drug discovery, computational modeling serves as a powerful initial step to predict the binding affinity of potential drug candidates. However, these in silico predictions must be rigorously validated through empirical in- vitro assays to confirm their therapeutic potential. This guide provides a comparative overview of the validation process for Fosamprenavir (B192916), a critical prodrug of the HIV-1 protease inhibitor, Amprenavir (B1666020).
Bridging Prediction with Reality: this compound's Binding Affinity
This compound is metabolically hydrolyzed to Amprenavir, which then exerts its therapeutic effect by binding to the active site of the HIV-1 protease.[1][2] Computational models, such as molecular docking, predict the binding free energy of this interaction.[3] These predictions are then tested using quantitative in-vitro assays that measure the inhibitor's efficacy.
While specific predicted binding energy values for Amprenavir can vary between different computational studies and force fields, the consensus is a strong predicted affinity.[3][4] Experimental data confirms this high affinity. The inhibition constant (Ki) for Amprenavir against wild-type HIV-1 protease is approximately 0.6 nM.[5][6] This strong correlation between computational prediction and in-vitro results underscores the value of using predictive models to guide the initial phases of drug development.
Comparative Analysis of HIV-1 Protease Inhibitors
To contextualize the efficacy of this compound (as Amprenavir), it is essential to compare its in-vitro performance against other FDA-approved HIV-1 protease inhibitors. The following table summarizes key inhibitory constants.
| Inhibitor | Prodrug Of | Inhibition Constant (Ki) Against Wild-Type HIV-1 Protease |
| Amprenavir | This compound | 0.6 nM[5][6] |
| Saquinavir | - | 0.12 nM[7] |
| Darunavir (B192927) | - | Potent inhibitor with extensive binding interactions[7] |
| Ritonavir (B1064) | - | Used in combination to boost other protease inhibitors[8] |
| Lopinavir | - | Typically co-formulated with Ritonavir[9] |
| Indinavir | - | First-generation inhibitor[7] |
| Nelfinavir | - | First-generation inhibitor[9] |
| Atazanavir | - | Once-daily dosing advantage[9] |
Note: Ki values can vary slightly depending on the specific assay conditions and laboratory.
Key In-Vitro Experimental Protocols
The validation of predicted binding affinities relies on robust and reproducible in-vitro assays. Two common methods for characterizing HIV-1 protease inhibitors are Förster Resonance Energy Transfer (FRET) assays and Isothermal Titration Calorimetry (ITC).
1. FRET-Based Enzymatic Assay
This high-throughput method measures the enzymatic activity of HIV-1 protease by monitoring the cleavage of a fluorescently labeled peptide substrate.[10][11][12]
Principle: A synthetic peptide substrate contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor like Amprenavir will slow down or halt this process.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and a reducing agent like DTT).
-
Reconstitute the lyophilized HIV-1 protease enzyme in the assay buffer to a desired stock concentration.
-
Dilute the FRET peptide substrate in the assay buffer to a working concentration.
-
Prepare a serial dilution of the inhibitor (Amprenavir) in the assay buffer. A known inhibitor like Pepstatin A can be used as a positive control.[12]
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add a fixed volume of the HIV-1 protease solution and the inhibitor at various concentrations.
-
Positive Control Wells: Add the HIV-1 protease solution and a known inhibitor.
-
Negative Control Wells (Enzyme Activity): Add the HIV-1 protease solution and an equivalent volume of buffer or solvent used for the inhibitor.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation/Emission = 330/450 nm).[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the enzyme activity against the inhibitor concentration.
-
Fit the data to a suitable inhibition model to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can then be calculated from the IC50 value.[13]
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]
Principle: A solution of the inhibitor (ligand) is titrated into a sample cell containing the enzyme (macromolecule). The heat released or absorbed upon binding is measured by the calorimeter. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the purified HIV-1 protease and the inhibitor (Amprenavir) extensively against the same buffer to minimize heat of dilution effects.
-
Determine the precise concentrations of the protein and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells.
-
Load the HIV-1 protease solution into the sample cell and the inhibitor solution into the titration syringe.
-
Allow the system to equilibrate to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the protease solution.
-
The instrument measures the heat change after each injection relative to a reference cell.
-
-
Data Acquisition:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd (which is equivalent to Ki for competitive inhibitors), n, ΔH, and ΔS.
-
Visualizing the Workflow and Mechanism
To better understand the processes described, the following diagrams illustrate the validation workflow and the mechanism of HIV-1 protease inhibition.
Caption: Workflow from computational prediction to in-vitro validation.
References
- 1. mdpi.com [mdpi.com]
- 2. hivclinic.ca [hivclinic.ca]
- 3. Revealing origin of decrease in potency of darunavir and amprenavir against HIV-2 relative to HIV-1 protease by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 5. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. academic.oup.com [academic.oup.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Fosamprenavir, through its active metabolite Amprenavir (B1666020), against other leading HIV-1 protease inhibitors (PIs) such as Lopinavir, Atazanavir, and Darunavir. The data presented is intended to assist researchers in evaluating the relative efficacy, safety, and pharmacokinetic profiles of these critical antiretroviral agents.
Mechanism of Action: HIV-1 Protease Inhibition
This compound is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active form, Amprenavir.[1][2] Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][3] By binding to the active site of the protease, Amprenavir prevents the cleavage of the viral Gag and Gag-Pol polyproteins.[1][3] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication process.[1]
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Performance Data
The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic properties of Amprenavir compared to other commonly used HIV-1 protease inhibitors.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |
| Amprenavir | 12 - 80 | 0.6 | Clinical Isolates / HIV-1 |
| Lopinavir | 6.5 | 0.0013 | PBMCs |
| Atazanavir | 1.9 - 32 | - | HIV-2 Isolates |
| Darunavir | 1 - 5 | 0.0045 | Wild-type HIV-1/HIV-2 |
| Saquinavir | 1 - 30 | - | Acutely and chronically infected cells |
IC50: 50% inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency. Data sourced from multiple studies and assay conditions, leading to ranges in some values.[4][5][6][7]
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/IC50) |
| Amprenavir | Data not available | - | - |
| Lopinavir | < 100 (marked toxicity at 100 µM) | PBMCs | Data not available |
| Atazanavir | Data not available | - | - |
| Darunavir | > 100 | MT-4, Vero, 293T | > 20,000 - 100,000 |
CC50: 50% cytotoxic concentration. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a measure of the drug's therapeutic window.[8][9]
Table 3: Key Pharmacokinetic Parameters
| Drug | Prodrug | Tmax (hours) | Protein Binding (%) | Elimination Half-life (hours) | Effect of Food |
| This compound | Yes | 1.5 - 2.0 (as Amprenavir) | ~90 | 7.7 | Tablets can be taken with or without food. |
| Lopinavir | No | ~4 | >98 | 5 - 6 | Absorption is enhanced with food. |
| Atazanavir | No | ~2.5 | 86 | ~7 | Administration with food enhances bioavailability.[4] |
| Darunavir | No | 2.5 - 4 | ~95 | ~15 | Must be taken with food. |
Tmax: Time to maximum plasma concentration.[3][4][6]
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo experimental methodologies. Below are generalized protocols for key assays used in the evaluation of HIV protease inhibitors.
HIV-1 Protease Inhibition Assay (Fluorometric)
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal. An effective inhibitor will prevent this cleavage, leading to a reduced or absent signal.
Methodology:
-
Reagent Preparation: Reconstitute recombinant HIV-1 protease and the fluorogenic substrate in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., Amprenavir) and control inhibitors (e.g., Pepstatin A).
-
Assay Plate Setup: Add the test compounds, controls, and enzyme to a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC50 value by plotting the percent inhibition against the compound concentration.
Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of a drug required to inhibit HIV replication in a cell culture system.
Principle: Susceptible host cells (e.g., MT-4 cells or Peripheral Blood Mononuclear Cells - PBMCs) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The extent of viral replication is measured after a set incubation period, typically by quantifying the amount of a viral protein (e.g., p24 antigen) or by assessing cell viability.
Methodology:
-
Cell Seeding: Plate MT-4 cells or PBMCs in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test drug to the wells.
-
Viral Infection: Add a standardized amount of HIV-1 stock to the wells.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant.
-
MTT Assay for Cell Viability: Add MTT reagent to the cells. Viable cells will reduce the MTT to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. In this context, higher absorbance correlates with better viral inhibition and cell protection.
-
-
Data Analysis: Determine the IC50 value, which is the drug concentration that inhibits viral replication by 50% compared to untreated control wells.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial for assessing the safety profile of a compound and is typically run in parallel with the antiviral activity assay.
Principle: The assay measures the effect of a compound on the viability of uninfected host cells.
Methodology:
-
Cell Seeding: Plate the same host cells used in the antiviral assay (e.g., MT-4 or PBMCs) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test drug to the wells.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Cell Viability Measurement: Use a cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each drug concentration.
-
Data Analysis: Calculate the CC50 value, which is the drug concentration that reduces cell viability by 50% compared to untreated control cells.
Caption: A generalized experimental workflow for in vitro antiviral and cytotoxicity testing.
Summary of Clinical Efficacy
Clinical trials provide essential data on the in vivo performance of antiretroviral agents.
-
This compound: In treatment-naive patients, studies like NEAT and SOLO demonstrated that this compound-based regimens had comparable or superior virological efficacy to Nelfinavir-based regimens.[7]
-
Darunavir vs. Lopinavir (ARTEMIS study): In treatment-naive patients, once-daily Darunavir/ritonavir was non-inferior to Lopinavir/ritonavir at 48 weeks. A significantly higher response rate was observed with Darunavir/ritonavir in patients with a high baseline viral load.[10]
-
Darunavir vs. Lopinavir (TITAN study): In treatment-experienced, lopinavir-naive patients, Darunavir/ritonavir showed superior virological suppression compared to Lopinavir/ritonavir at 48 weeks.
This comparative guide highlights the key performance indicators for this compound and other leading HIV-1 protease inhibitors. The data underscores the continued importance of this drug class in the management of HIV-1 infection and provides a framework for the evaluation of future antiviral candidates.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug. | Semantic Scholar [semanticscholar.org]
- 4. Ultra-Fast Analysis of Plasma and Intracellular Levels of HIV Protease Inhibitors in Children: A Clinical Application of MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effects of protease inhibitors and nonnucleoside reverse transcriptase inhibitors on p-glycoprotein expression in peripheral blood mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative overview of fosamprenavir-based antiretroviral regimens, focusing on their pharmacoeconomic standing relative to other protease inhibitors. The information is intended for researchers, scientists, and drug development professionals to support evidence-based decision-making in the field of HIV therapeutics.
Data Presentation: Efficacy and Safety from Key Clinical Trials
While comprehensive head-to-head pharmacoeconomic studies with detailed cost-effectiveness data for this compound-based regimens are limited in the public domain, clinical efficacy and safety data from comparative trials provide a foundation for economic evaluation. The following tables summarize key findings from the KLEAN and ALERT studies.
Table 1: Virologic Efficacy of this compound/r vs. Lopinavir/r in Treatment-Naïve Patients (KLEAN Study - 48 Weeks) [1]
| Outcome | This compound/r + Abacavir/Lamivudine | Lopinavir/r + Abacavir/Lamivudine |
| Virologic Response (HIV-1 RNA <400 copies/mL) | 73% (315/434) | 71% (317/444) |
| Treatment Difference (95% CI) | 1.8% (-4.84 to 7.05) | - |
| Conclusion | Non-inferior to lopinavir/ritonavir | - |
Table 2: Safety and Tolerability of this compound/r vs. Lopinavir/r (KLEAN Study - 48 Weeks) [1]
| Outcome | This compound/r + Abacavir/Lamivudine | Lopinavir/r + Abacavir/Lamivudine |
| Discontinuation due to Adverse Events | 12% (53/434) | 10% (43/444) |
| Most Frequent Drug-Related Grade 2-4 Adverse Events | Diarrhea, Nausea, Abacavir Hypersensitivity | Diarrhea, Nausea, Abacavir Hypersensitivity |
| Emergence of Resistance | No patient's virus developed reduced susceptibility | No patient's virus developed reduced susceptibility |
Table 3: Virologic Efficacy of this compound/r vs. Atazanavir/r in Treatment-Naïve Patients (ALERT Study - 48 Weeks) [2][3]
| Outcome | This compound/r + Tenofovir/Emtricitabine (Once Daily) | Atazanavir/r + Tenofovir/Emtricitabine (Once Daily) |
| Virologic Suppression | Comparable | Comparable |
Experimental Protocols: A Framework for Pharmacoeconomic Analysis of Antiretroviral Regimens
Pharmacoeconomic evaluations of antiretroviral therapies typically employ decision-analytic models, most commonly Markov models, to simulate the long-term costs and health outcomes of different treatment strategies.
1. Model Structure:
-
A Markov model is constructed with a set of mutually exclusive health states that represent the progression of HIV disease. These states are often defined by CD4 cell count ranges and HIV-1 RNA (viral load) levels (e.g., CD4 >500 cells/mm³, 351-500 cells/mm³, 201-350 cells/mm³, 101-200 cells/mm³, 51-100 cells/mm³, <50 cells/mm³, and death).
-
Patients transition between these health states over discrete time intervals (cycles, e.g., every 3 or 6 months) based on transition probabilities.
2. Data Inputs:
-
Clinical Efficacy: Transition probabilities are derived from clinical trial data (like the KLEAN and ALERT studies) and observational cohort studies. These probabilities reflect the likelihood of virologic suppression, immunologic response (CD4 count change), disease progression, and development of adverse events for each regimen.
-
Costs: Direct medical costs are included, such as the wholesale acquisition cost of antiretroviral drugs, costs of routine monitoring (lab tests, physician visits), and costs associated with managing adverse events and opportunistic infections. Costs are typically analyzed from a healthcare payer perspective.
-
Utilities (for Cost-Utility Analysis): Health state utility values (ranging from 0 for death to 1 for perfect health) are assigned to each Markov state to calculate Quality-Adjusted Life Years (QALYs). These values are often obtained from published literature or through direct patient surveys using instruments like the EQ-5D.
3. Analysis:
-
The model simulates a cohort of hypothetical patients over a lifetime or a long-term time horizon.
-
Total costs and total QALYs are calculated for each treatment strategy.
-
Incremental Cost-Effectiveness Ratios (ICERs) are determined by dividing the difference in total costs by the difference in total QALYs between two competing regimens. The ICER represents the additional cost for each additional QALY gained.
-
Sensitivity Analyses: One-way and probabilistic sensitivity analyses are conducted to assess the robustness of the model results to uncertainty in the input parameters.
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the pharmacoeconomic analysis and mechanism of action of this compound.
References
- 1. The KLEAN study of this compound-ritonavir versus lopinavir-ritonavir, each in combination with abacavir-lamivudine, for initial treatment of HIV infection over 48 weeks: a randomised non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound or Atazanavir Once Daily Boosted With [research.amanote.com]
- 3. This compound or Atazanavir Boosted with Ritonavir Given Once Daily with Tenofovir /Emtricitabine in Antiretroviral Naive HIV-Infected Patients: ALERT Study Virology Analysis Through 48 Weeks [natap.org]
Safety Operating Guide
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Fosamprenavir. Adherence to these protocols is critical to ensure personnel safety and minimize occupational exposure.
This compound calcium is classified as a hazardous drug and requires specific handling procedures. It is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure and causes skin irritation.[1] This guide outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency spill response.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound. All personnel must receive training on the correct donning and doffing procedures for the equipment listed below.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard).[2][3] | Prevents skin contact and absorption. The outer glove should be removed in the containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[2][3][4] | Protects the body from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement.[4] For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield.[5] | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[2] | Prevents the tracking of contaminants out of the laboratory. |
Occupational Exposure and Hazard Information
While specific Occupational Exposure Limits (OELs) for this compound have not been established, it is classified with several hazards that necessitate careful handling.
| Hazard Classification | Description |
| Carcinogenicity | Category 2: Suspected of causing cancer.[1] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[1][6] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[6] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled.[6] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[6] |
Operational Plan: Handling and Disposal
All handling of this compound must occur within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the BSC by lining it with a disposable, absorbent pad.
-
Weighing and Aliquoting: Conduct all weighing and preparation of this compound solutions within the BSC to contain any dust or aerosols.
-
Post-Procedure Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC using a suitable disinfectant.
-
Waste Segregation: Segregate all contaminated waste into appropriately labeled, leak-proof containers.
-
Doffing PPE: Doff PPE in the designated area, following the correct procedure to avoid self-contamination.
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water immediately after removing PPE.
Disposal Plan:
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Pathway |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration.[4] |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations. |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration.[4] |
Emergency Protocol: Spill Management
In the event of a this compound spill, immediate and correct action is critical to contain the contamination and ensure personnel safety.
Caption: Workflow for managing a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
